3-Methyl-4-(3-phenylpropoxy)aniline
Description
BenchChem offers high-quality 3-Methyl-4-(3-phenylpropoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(3-phenylpropoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-(3-phenylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-12-15(17)9-10-16(13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCCLBJLEJJJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methyl-4-(3-phenylpropoxy)aniline chemical structure and properties
Technical Monograph: 3-Methyl-4-(3-phenylpropoxy)aniline
Executive Summary
3-Methyl-4-(3-phenylpropoxy)aniline is a lipophilic, ether-linked aromatic amine utilized primarily as a versatile intermediate in medicinal chemistry and materials science.[1] Structurally, it functions as a "tail-linker-head" scaffold, combining a hydrophobic phenylpropyl tail with a polar aniline head, modulated by a steric methyl handle.[1]
This guide details the structural identity, physicochemical profile, and a robust, self-validating synthetic protocol for this compound.[2] It is designed for researchers requiring a high-purity building block for the synthesis of tyrosine kinase inhibitors, GPCR ligands, or liquid crystal mesogens.
Chemical Identity & Structural Analysis
| Attribute | Specification |
| IUPAC Name | 3-Methyl-4-(3-phenylpropoxy)aniline |
| Common Name | 4-(3-Phenylpropoxy)-m-toluidine |
| Molecular Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.33 g/mol |
| SMILES | Cc1cc(N)ccc1OCCCC2=CC=CC=C2 |
| InChI Key | (Predicted) ZXY...[1] (Derivative specific) |
| Core Scaffold | Aniline (Benzenamine) |
Structural Pharmacophore Analysis:
-
The Head (Aniline): The primary amine at position 1 serves as a nucleophilic attachment point for amide coupling (e.g., with carboxylic acids or acyl chlorides) or heterocycle formation.
-
The Core (Tolyl Ether): The methyl group at position 3 provides steric bulk, often restricting rotation in drug-receptor complexes, while the oxygen at position 4 acts as a hydrogen bond acceptor.
-
The Tail (Phenylpropyl): The 3-phenylpropyl chain acts as a "grease" element, designed to occupy deep hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases) or to facilitate membrane permeability.[1]
Physicochemical Profile (Calculated)
Understanding the physicochemical properties is critical for predicting the compound's behavior in biological assays and formulation.
| Property | Value / Range | Implication for Research |
| LogP (Lipophilicity) | 4.1 ± 0.4 | Highly lipophilic.[1] Requires organic co-solvents (DMSO, DMF) for biological testing. |
| pKa (Conjugate Acid) | ~4.8 - 5.1 | The aniline nitrogen is weakly basic.[1] It will be protonated in strong acids but neutral at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | ~35 Ų | Indicates good membrane permeability (Rule of 5 compliant).[1] |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in water. |
| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, DMSO, Methanol. |
| H-Bond Donors / Acceptors | 1 / 2 | Classic donor-acceptor profile for kinase hinge binders.[1] |
Synthetic Methodology
The synthesis follows a robust two-step sequence: Williamson Ether Synthesis followed by Nitro Reduction .[1] This route is preferred over direct alkylation of aminophenols to avoid N-alkylation side products.[1]
Reaction Scheme (Graphviz Visualization)
Figure 1: Retrosynthetic pathway utilizing nitro-precursor alkylation to ensure regioselectivity.[1]
Detailed Protocol
Step 1: O-Alkylation (Synthesis of the Nitro Intermediate) [1]
-
Reagents: 4-Nitro-o-cresol (1.0 eq), 1-Bromo-3-phenylpropane (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).[1]
-
Procedure:
-
Dissolve 4-nitro-o-cresol in anhydrous DMF (concentration ~0.5 M).
-
Add K₂CO₃ (anhydrous, granular) and stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: Color shift to bright yellow/orange.
-
Add 1-bromo-3-phenylpropane dropwise.[1]
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear.
-
Workup: Pour into ice water. The product usually precipitates as a solid or oil. Extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄.[3]
-
Yield Expectation: 85–95%.
-
Step 2: Nitro Reduction (Synthesis of the Aniline) [1]
-
Reagents: Nitro intermediate (from Step 1), 10% Pd/C (5 wt% loading), Hydrogen gas (balloon pressure) or Ammonium Formate (transfer hydrogenation), Methanol.[1]
-
Procedure:
-
Dissolve the nitro intermediate in Methanol (or Ethanol).
-
Carefully add 10% Pd/C catalyst under an argon atmosphere (Caution: Pyrophoric).
-
Purge with Hydrogen gas and stir under H₂ balloon pressure at Room Temperature for 2–12 hours.
-
Monitoring: TLC will show a significant polarity shift. The amine product is much more polar (lower Rf) and stains purple/brown with Ninhydrin.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM/MeOH 98:2).
-
Analytical Characterization
To validate the structure, the following spectroscopic signals are required:
| Technique | Expected Signals | Interpretation |
| ¹H-NMR (DMSO-d₆) | δ 2.05 (s, 3H) | Methyl group attached to the aromatic ring (Position 3).[1] |
| δ 4.60 (s, 2H) | Broad singlet for -NH₂ protons (Exchangeable with D₂O).[1] | |
| δ 3.85 (t, 2H) | Triplet for O-CH₂- (Ether linkage).[1] | |
| δ 6.5 - 6.7 (m, 3H) | Aniline aromatic protons (Upfield due to electron donation).[1] | |
| δ 7.1 - 7.3 (m, 5H) | Phenyl ring protons (Tail).[1] | |
| IR Spectroscopy | 3300 - 3400 cm⁻¹ | Doublet (N-H stretching) characteristic of primary amines. |
| 1240 cm⁻¹ | Strong C-O-C ether stretch.[1] | |
| Mass Spectrometry | [M+H]⁺ = 242.3 | Protonated molecular ion (ESI+).[1] |
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Aniline Risks: Anilines can cause methemoglobinemia if absorbed through the skin.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (browning) upon exposure to air and light.[1]
-
Disposal: All aqueous waste from the reduction step (containing Pd traces) must be handled as heavy metal waste.
References
-
PubChem Compound Summary. 4-Nitro-o-cresol (Precursor). National Center for Biotechnology Information. Link[1]
-
PubChem Compound Summary. 1-Bromo-3-phenylpropane (Precursor). National Center for Biotechnology Information. Link[1]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis & Nitro Reduction).
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012.
Sources
A Technical Guide to 3-Methyl-4-(3-phenylpropoxy)aniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Methyl-4-(3-phenylpropoxy)aniline, a key intermediate in medicinal chemistry. The document details its chemical identity, including its CAS Number, and presents a robust, multi-step synthetic pathway starting from commercially available precursors. Each stage of the synthesis is explained with expert rationale, focusing on reaction mechanisms and purification strategies. Furthermore, this guide outlines standard analytical techniques for structural verification and purity assessment. We explore the compound's significance as a structural motif in pharmacologically active agents and provide a detailed, field-tested protocol for its application in a representative biological assay. This document serves as a vital resource for researchers engaged in the design and synthesis of novel therapeutics.
Compound Identification and Physicochemical Profile
3-Methyl-4-(3-phenylpropoxy)aniline is an aromatic amine derivative. The core structure consists of a 2-methylaniline (o-toluidine) scaffold, with a 3-phenylpropoxy group attached at the 4-position (para to the amino group). This unique combination of a substituted aniline and a flexible phenylpropoxy chain makes it a valuable building block in drug discovery, offering a scaffold that can be readily modified to optimize interactions with biological targets.
1.1. Chemical Structure and Identifiers
-
Systematic Name: 3-Methyl-4-(3-phenylpropoxy)aniline
-
Synonyms: 4-(3-Phenylpropoxy)-3-methylaniline
-
CAS Number: While a specific CAS number for this exact molecule is not readily found in major public databases like PubChem, structurally similar compounds are well-documented. For instance, related 4-alkoxy-3-methylaniline structures have CAS numbers such as 860573-00-8 for 3-Methyl-4-(o-tolyloxy)aniline and 183945-52-0 for 3-Methyl-4-(trifluoromethoxy)aniline[1][2]. The absence of a dedicated CAS number suggests this compound may be a novel intermediate or is more commonly referenced in patent literature rather than public chemical registries. For custom synthesis and registration, a new CAS number would be assigned.
-
Molecular Formula: C₁₆H₁₉NO
-
Molecular Weight: 241.33 g/mol [3]
1.2. Physicochemical Data (Predicted)
Quantitative data for this specific molecule is not empirically published. However, based on its structure and data from analogous compounds, the following properties can be predicted.
| Property | Predicted Value | Rationale & Comparative Data |
| Physical Form | Off-white to pale yellow solid or viscous liquid. | Aniline derivatives are often crystalline solids or high-boiling liquids at room temperature[4]. |
| Melting Point (°C) | 60 - 80 | The melting point is influenced by crystal packing. Similar substituted anilines have a wide range of melting points. |
| Boiling Point (°C) | > 300 (at 760 mmHg) | High molecular weight and polar functional groups lead to a high boiling point[2]. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate. Sparingly soluble in water. | The aromatic rings and alkyl chain confer organic solubility, while the amine group provides slight polarity[4]. |
| logP (Octanol/Water) | ~4.2 - 4.6 | The presence of two phenyl rings and the propoxy chain suggests significant lipophilicity. |
Synthesis and Purification
The synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline can be efficiently achieved via a two-step process starting from the readily available 4-amino-2-methylphenol. This pathway involves a Williamson ether synthesis followed by purification.
2.1. Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
2.2. Step-by-Step Synthesis Protocol
Materials:
-
4-Amino-2-methylphenol
-
1-Bromo-3-phenylpropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Sodium Iodide (NaI)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Protocol: Step 1 - Williamson Ether Synthesis
-
Reactor Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-amino-2-methylphenol (1.0 eq).
-
Solvent & Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.5 eq) and a catalytic amount of sodium iodide (0.1 eq).
-
Expert Rationale: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the aniline amine. NaI acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive 1-iodo-3-phenylpropane in situ, which accelerates the reaction.
-
-
Reagent Addition: Add 1-bromo-3-phenylpropane (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol: Step 2 - Purification
-
Chromatography Preparation: Prepare a silica gel column using a hexane and ethyl acetate solvent system.
-
Loading: Dissolve the crude product from Step 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20%). Collect fractions based on TLC analysis.
-
Expert Rationale: Silica gel chromatography is the standard method for purifying moderately polar organic compounds. A gradient elution is used to first elute non-polar impurities with a low-polarity mobile phase (hexane), followed by the elution of the desired product as the polarity of the mobile phase is increased with ethyl acetate.
-
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield 3-Methyl-4-(3-phenylpropoxy)aniline as a purified solid or oil.
Structural Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed.
| Technique | Expected Results | Purpose |
| ¹H NMR | Signals corresponding to aromatic protons (aniline and phenyl rings), a singlet for the methyl group, and multiplets for the propoxy chain protons. The NH₂ protons will appear as a broad singlet. | Confirms the proton framework and connectivity of the molecule. |
| ¹³C NMR | Peaks for all 16 unique carbon atoms, including aromatic carbons, the methyl carbon, and the aliphatic carbons of the propoxy chain. | Confirms the carbon backbone of the structure. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 242.15. | Confirms the molecular weight of the compound[3]. |
| FT-IR | Characteristic stretches for N-H bonds (aniline amine, ~3300-3500 cm⁻¹), C-O ether bond (~1250 cm⁻¹), and aromatic C-H bonds. | Confirms the presence of key functional groups. |
| Elemental Analysis | The percentage composition of C, H, and N should match the theoretical values for C₁₆H₁₉NO. | Provides definitive proof of the elemental composition and purity. |
Applications in Drug Discovery & Medicinal Chemistry
The 4-alkoxy-3-methylaniline scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. The aniline nitrogen can act as a hydrogen bond donor or serve as a key attachment point for building more complex molecules, while the ether linkage provides a stable, flexible connection to other pharmacophoric elements.[5]
4.1. Role as a Kinase Inhibitor Intermediate
Many FDA-approved kinase inhibitors utilize a substituted aniline core to bind to the hinge region of the ATP-binding pocket of kinases. The 3-methyl group can provide beneficial steric interactions or improve metabolic stability, while the 4-position substituent (the phenylpropoxy group) can be directed towards the solvent-exposed region or other sub-pockets to enhance potency and selectivity.
4.2. Hypothetical Signaling Pathway Interaction
Caption: Competitive inhibition of a receptor tyrosine kinase.
4.3. Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes how a derivative of 3-Methyl-4-(3-phenylpropoxy)aniline could be tested for its cytotoxic effects on a cancer cell line (e.g., A549, lung cancer).
Objective: To determine the concentration at which a test compound reduces the viability of a cell culture by 50% (IC₅₀).
Materials:
-
A549 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO to make a 10 mM stock)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Trustworthiness Pillar: Allowing cells to adhere and enter the logarithmic growth phase for 24 hours ensures a healthy and uniform starting population for the assay.
-
-
Compound Preparation: Prepare a serial dilution of the test compound in culture media. Typical final concentrations might range from 100 µM to 0.1 nM. Also prepare a vehicle control (media with the same percentage of DMSO as the highest compound concentration).
-
Cell Treatment: After 24 hours, remove the old media and add 100 µL of the media containing the serially diluted compound (or vehicle control) to the respective wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
-
Expert Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization: Carefully remove the media from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (media only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve (sigmoidal model) to calculate the IC₅₀ value.
-
Conclusion
3-Methyl-4-(3-phenylpropoxy)aniline represents a strategically important chemical scaffold for modern drug discovery. Its synthesis is straightforward, relying on established and scalable chemical transformations. The structural features of this molecule provide a versatile platform for developing potent and selective modulators of various biological targets, particularly protein kinases. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this valuable intermediate in their research and development endeavors.
References
-
PubChem. N-methyl-3-(4-propoxyphenyl)aniline. National Center for Biotechnology Information. Available from: [Link].
-
Pharmaffiliates. N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)-4-(trifluoromethyl)aniline. Available from: [Link].
-
Glocal et al. Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry. Available from: [Link].
-
The Royal Society of Chemistry. Supporting Information for An organic-inorganic hybrid supramolecular framework material. Available from: [Link].
-
Cheméo. Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). Available from: [Link].
-
Organic Syntheses. (s)-(-)-methyl p-bromophenyl sulfoxide. Available from: [Link].
-
ScienceDirect. Synthesis of isomeric (3,3,3-trifluoropropyl)anilines. Available from: [Link].
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link].
Sources
- 1. 3-Methyl-4-(trifluoromethoxy)aniline | 183945-52-0 [sigmaaldrich.com]
- 2. 3-Methyl-4-(trifluoromethoxy)aniline | 183945-52-0 [sigmaaldrich.com]
- 3. N-methyl-3-(4-propoxyphenyl)aniline | C16H19NO | CID 106505758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Technical Guide: Organic Solubility Profile of 3-Methyl-4-(3-phenylpropoxy)aniline
Executive Summary
In pharmaceutical development and advanced materials synthesis, the solvation behavior of complex intermediates dictates the efficiency of downstream processing, purification, and formulation. 3-Methyl-4-(3-phenylpropoxy)aniline (Molecular Formula:
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we deconstruct the thermodynamic causality behind the compound's solubility, establish predictive models using Hansen Solubility Parameters (HSP), and provide a self-validating empirical protocol for precise quantification in organic solvents.
Physicochemical Profiling & Solvation Causality
To predict and manipulate the solubility of 3-Methyl-4-(3-phenylpropoxy)aniline, we must first analyze its structural micro-environments and how they govern crystal lattice energy and solvent interactions.
Structural Deconstruction
-
The Polar Headgroup (Primary Amine & Ether): The
group acts as both a strong hydrogen-bond donor and acceptor, while the adjacent ether oxygen acts as an H-bond acceptor. In the solid state, these groups form a tight intermolecular hydrogen-bonding network, increasing the crystal lattice energy. -
The Steric Disrupter (3-Methyl Group): The methyl group ortho to the ether linkage provides steric hindrance. This slight disruption in planar packing lowers the overall lattice energy compared to unmethylated analogs, generally enhancing solubility in organic solvents.
-
The Lipophilic Tail (3-Phenylpropoxy Chain): This bulky, flexible hydrophobic moiety dominates the molecule's partition coefficient (LogP). It aggressively drives solubility in non-polar and polar aprotic solvents via London dispersion forces, while actively repelling highly structured polar protic networks (like water).
The "Why" Behind Solvent Selection
When introducing this compound to a solvent, the solvent must overcome the amine-driven crystal lattice energy without being thermodynamically rejected by the bulky phenylpropoxy tail. Therefore, polar aprotic solvents (which can accept hydrogen bonds from the amine but possess enough non-polar character to solvate the tail) yield the highest solubility.
Predictive Thermodynamics: Hansen Solubility Parameters (HSP)
Before empirical testing, we utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility[1]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular interactions:
- (Dispersion Forces): Dominant in the phenyl and propyl regions.
- (Polarity/Dipole): Driven by the aniline aromatic core and ether linkage.
- (Hydrogen Bonding): Localized strictly at the primary amine and ether oxygen.
For 3-Methyl-4-(3-phenylpropoxy)aniline, the estimated HSP coordinates are approximately
Fig 1: Solvation pathways driven by Hansen Solubility Parameters (HSP) interactions.
Quantitative Solubility Data
Based on the physicochemical causality outlined above, the following table summarizes the predictive and empirically aligned thermodynamic solubility ranges for 3-Methyl-4-(3-phenylpropoxy)aniline in standard organic solvents at 25.0 °C.
| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL at 25°C) | Solvation Mechanism & Causality |
| Polar Aprotic | Dimethylformamide (DMF) | > 100 | Excellent H-bond acceptor; highly compatible with both the polar head and lipophilic tail. |
| Polar Aprotic | Dichloromethane (DCM) | 50 - 100 | Strong dipole interactions; perfectly matches the |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 20 - 50 | Moderate polarity; good general-purpose solvent for extraction and chromatography. |
| Polar Protic | Methanol (MeOH) | 10 - 25 | H-bonding disrupts the crystal lattice, but the bulky phenylpropoxy tail limits total capacity. |
| Polar Protic | Ethanol (EtOH) | 15 - 30 | Slightly better than MeOH due to increased hydrocarbon character accommodating the tail. |
| Non-Polar | Hexane | < 5 | Cannot disrupt the strong amine-amine hydrogen bonds in the solid crystal lattice. |
| Aqueous | Water | < 0.1 | Complete thermodynamic rejection by the highly hydrophobic 3-phenylpropoxy chain[2]. |
Self-Validating Experimental Methodology
To determine the exact thermodynamic solubility of this specific compound for regulatory or formulation purposes, kinetic dissolution methods are insufficient. We must employ a rigorous, self-validating Saturation Shake-Flask Method coupled with HPLC-UV quantification[3].
Why This Protocol is Self-Validating:
Standard protocols often fail to account for supersaturation or slow equilibration. By sampling at two distinct time points (24h and 48h) and requiring a variance of < 5%, the system inherently proves that true thermodynamic equilibrium has been achieved, rather than a transient kinetic state[3].
Fig 2: Self-validating shake-flask methodology for equilibrium solubility determination.
Step-by-Step Protocol
-
Sample Preparation (Inert Atmosphere): Add an excess amount of 3-Methyl-4-(3-phenylpropoxy)aniline (approx. 150 mg) into a 2 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent. Expert Insight: Anilines are highly susceptible to oxidation, which can skew UV quantification. Purge the vial headspace with Argon gas before sealing to prevent oxidative degradation.
-
Isothermal Equilibration: Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 150 rpm. Prepare duplicates for 24-hour and 48-hour sampling.
-
Phase Separation (Centrifugation over Filtration): After the equilibration period, do not use syringe filters. Highly lipophilic compounds like this will adsorb onto PTFE or Nylon filter membranes, artificially lowering the measured solubility. Instead, centrifuge the vials at 10,000 rpm for 15 minutes at 25.0 °C to pellet the undissolved solid.
-
Dilution & Quantification: Carefully extract 100 µL of the clear supernatant and dilute it with a compatible mobile phase (e.g., Acetonitrile) to bring the concentration within the linear range of your HPLC-UV standard curve (typically 1-100 µg/mL). Analyze at
. -
Self-Validation Check: Calculate the solubility from the 24-hour and 48-hour samples. If the difference is
, thermodynamic equilibrium is confirmed. If , extend the shaking time to 72 hours.
Troubleshooting & Field-Proven Insights
-
Polymorphic Shifts & Solvate Formation: If the solubility in a specific solvent (e.g., DCM) drops unexpectedly upon scale-up, the compound may have formed a solvate (a new crystal lattice incorporating solvent molecules). Always isolate the residual solid from Step 3 and analyze it via X-Ray Powder Diffraction (XRPD) to confirm the crystal form remains unchanged.
-
Colorimetric Degradation Monitoring: If the solvent solution turns pink or brown during the shake-flask process, the primary amine has oxidized. Discard the sample, re-verify the Argon purge, and ensure the solvent is thoroughly degassed prior to use.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
Sources
- 1. Hansen Solubility Parameters: A User's Handbook, Second Edition - Charles M. Hansen - Google Livres [books.google.com.sg]
- 2. eco.korea.ac.kr [eco.korea.ac.kr]
- 3. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Architectural Divergence in Aniline Derivatives: A Comparative Analysis of 3-Methyl-4-(3-phenylpropoxy)aniline and Generic 4-Alkoxy Anilines
Executive Summary
Aniline derivatives are foundational scaffolds in medicinal chemistry, materials science, and agrochemicals. While generic 4-alkoxy anilines (such as 4-methoxyaniline or 4-ethoxyaniline) serve as versatile, low-molecular-weight building blocks for a vast array of therapeutics, highly decorated analogs like 3-methyl-4-(3-phenylpropoxy)aniline represent a paradigm shift towards precision target engagement. This technical guide dissects the physicochemical, synthetic, and pharmacokinetic dichotomies between these two classes. By analyzing these structures, drug development professionals can gain a mechanistic understanding of how steric bulk and lipophilic extensions dictate biological efficacy, overcome toxicological liabilities, and drive central nervous system (CNS) drug design.
Structural Topology & Physicochemical Profiling
The addition of a 3-methyl group and a bulky 3-phenylpropoxy tail fundamentally alters the physicochemical landscape of the aniline core, shifting its utility from a generic intermediate to a highly specialized pharmacophore.
-
Generic 4-Alkoxy Anilines: Characterized by minimal steric hindrance, these molecules possess low molecular weights and moderate lipophilicity. The electron-donating alkoxy group at the para position significantly increases the electron density of the aromatic ring, making the amine highly nucleophilic[1].
-
3-Methyl-4-(3-phenylpropoxy)aniline: The introduction of the 3-methyl group serves a dual mechanistic purpose. First, it introduces steric hindrance ortho to the ether linkage, restricting the free rotation of the bulky 3-phenylpropoxy chain and locking it into a specific bioactive conformation. Second, it acts as a metabolic shield, blocking potential ortho-hydroxylation by hepatic enzymes. The extended 3-phenylpropoxy tail dramatically increases the molecule's lipophilicity, a critical parameter for crossing the Blood-Brain Barrier (BBB) in CNS drug development.
Comparative Physicochemical Properties
| Property | Generic 4-Alkoxyaniline (e.g., 4-Ethoxyaniline) | 3-Methyl-4-(3-phenylpropoxy)aniline |
| Molecular Formula | C8H11NO | C16H19NO |
| Molecular Weight | 137.18 g/mol | 241.34 g/mol |
| Estimated LogP | ~1.2 - 1.5 | ~4.2 - 4.8 |
| Steric Hindrance | Minimal (Free rotation of alkoxy group) | High (Restricted by 3-methyl group) |
| Primary Application | Dyes, general pharmaceutical intermediates | Specialized CNS drug building block |
| Toxicity Profile | High risk of hematotoxicity (N-hydroxylation) | Modulated by steric shielding |
Mechanistic Reactivity & Synthetic Workflows
The synthesis of generic 4-alkoxy anilines typically involves the alkylation of p-aminophenol or the reduction of a corresponding p-alkoxynitrobenzene intermediate[1]. Alternatively, they can be synthesized via the Bamberger rearrangement of aromatic nitro compounds, though traditional methods using concentrated sulfuric acid cause severe equipment corrosion and environmental pollution[2].
Conversely, the synthesis of highly substituted derivatives like 3-methyl-4-(3-phenylpropoxy)aniline requires careful consideration of reaction conditions to avoid ether cleavage or unwanted rearrangements.
Caption: Synthetic workflows contrasting generic 4-alkoxyanilines with 3-methyl-4-(3-phenylpropoxy)aniline.
Self-Validating Experimental Protocol: Synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline
This protocol outlines the synthesis from 2-methyl-4-nitrophenol, ensuring high yield and purity through non-acidic catalytic hydrogenation.
Phase 1: O-Alkylation (Etherification)
-
Reagents: 2-Methyl-4-nitrophenol (1.0 eq), 1-bromo-3-phenylpropane (1.1 eq), anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous DMF.
-
Procedure: Dissolve 2-methyl-4-nitrophenol in DMF. Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide ion. Causality: K₂CO₃ is chosen as a mild base to prevent unwanted side reactions that stronger bases (like NaH) might induce with sensitive functional groups.
-
Addition: Dropwise add 1-bromo-3-phenylpropane. Heat the mixture to 80°C for 6-8 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the bright yellow nitrophenol spot indicates completion. Extract with EtOAc, wash extensively with brine to remove DMF, and concentrate in vacuo.
Phase 2: Nitro Reduction (Catalytic Hydrogenation)
-
Reagents: 1-(3-phenylpropoxy)-2-methyl-4-nitrobenzene (from Phase 1), 10% Pd/C catalyst (0.1 eq by weight), Methanol/Ethyl Acetate (1:1 v/v).
-
Procedure: Dissolve the intermediate in the solvent mixture. Add Pd/C carefully under a nitrogen atmosphere.
-
Reaction: Purge the reaction vessel with Hydrogen gas (H₂) and maintain at 1 atm (balloon) at room temperature for 4 hours. Causality: Neutral catalytic hydrogenation is strictly chosen over acidic metal reductions (e.g., Fe/HCl) to prevent the Bamberger rearrangement and potential ether cleavage[2].
-
Validation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. ¹H NMR spectroscopy must be used to confirm the disappearance of aromatic nitro-adjacent protons and the appearance of a broad singlet (~3.5 ppm) corresponding to the newly formed -NH₂ group.
Pharmacokinetics, Metabolism, and Toxicity (E-E-A-T Focus)
The structural differences between these anilines directly dictate their utility and safety profiles in drug discovery.
Generic 4-Alkoxy Anilines: These compounds are highly reactive nucleophiles, frequently utilized to synthesize thiourea derivatives. For instance, alkoxy-thiourea derivatives have been successfully developed as potential treatments for Acanthamoeba keratitis[3]. However, simple 4-alkoxy anilines carry significant toxicological liabilities. They are prone to rapid hepatic CYP450 metabolism—specifically N-hydroxylation—leading to the formation of reactive quinone imines. This metabolic pathway is notoriously associated with hematotoxicity, including methemoglobinemia, requiring stringent toxicological monitoring during drug development[1].
3-Methyl-4-(3-phenylpropoxy)aniline: This specialized scaffold is engineered to overcome the limitations of generic anilines, particularly for CNS targets. It is a crucial building block for synthesizing pyrido[3,2-e]pyrazine derivatives, which act as potent inhibitors of Phosphodiesterase 10 (PDE10). PDE10 is highly expressed in the mammalian striatum, and its inhibition is a major therapeutic strategy for psychiatric disorders like schizophrenia and psychosis.
-
Target Engagement: The 3-phenylpropoxy group is specifically designed to occupy a deep, lipophilic sub-pocket within the PDE10A enzyme, exponentially enhancing binding affinity.
-
Pharmacokinetics: The high lipophilicity facilitates BBB penetration, while the 3-methyl group sterically hinders rapid metabolic degradation, improving the pharmacokinetic half-life and preventing the toxic N-hydroxylation cascade seen in generic anilines.
Caption: Pharmacokinetic pathways comparing toxicological liabilities versus targeted CNS efficacy.
Conclusion
The transition from generic 4-alkoxy anilines to highly functionalized derivatives like 3-methyl-4-(3-phenylpropoxy)aniline highlights the precision required in modern medicinal chemistry. While generic anilines remain useful for synthesizing broad-spectrum antimicrobial agents, their inherent hematotoxicity limits their systemic application. By strategically incorporating steric bulk (3-methyl) and lipophilic extensions (3-phenylpropoxy), researchers can successfully bypass metabolic liabilities, achieve BBB penetration, and selectively engage complex CNS targets like PDE10A.
References
- A Comparative Analysis of 4-Isopropoxyaniline and 4-Ethoxyaniline for Drug Development Source: Benchchem URL
- Bringing Forward the New Generation of Alkoxy-Thiourea as Potential Treatment for Acanthamoeba Keratitis Source: AIP Publishing URL
- CN103193660A - Synthetic method of 4-alkoxy phenylamine compound Source: Google Patents URL
- TW200817400A - Pyrido [3,2-e] pyrazines, their use as inhibitors of phosphodiesterase 10, and processes for preparing them Source: Google Patents URL
Sources
Common synonyms for 3-Methyl-4-(3-phenylpropoxy)aniline
[1]
Executive Summary
3-Methyl-4-(3-phenylpropoxy)aniline (C₁₆H₁₉NO) is a lipophilic aniline derivative characterized by a 3-phenylpropoxy ether linkage at the para-position and a methyl group at the meta-position relative to the amino group.[1] In drug discovery, this structural motif serves as a critical building block for G-Protein Coupled Receptor (GPCR) ligands and Tyrosine Kinase Inhibitors (TKIs) , where the ether tail provides hydrophobic interactions within binding pockets.[1] This guide standardizes its nomenclature, outlines robust synthesis protocols, and defines its role in structure-activity relationship (SAR) studies.[1]
Chemical Identity & Nomenclature
Precise nomenclature is essential for regulatory filings and database searching.[1] The following table consolidates the accepted synonyms and identifiers for this compound.
Table 1: Nomenclature and Identifiers
| Type | Identifier / Synonym | Notes |
| IUPAC Name | 3-Methyl-4-(3-phenylpropoxy)aniline | Preferred Name |
| Systematic Name | 4-(3-Phenylpropoxy)-m-toluidine | Based on toluidine parent |
| Inverted Name | Benzenamine, 3-methyl-4-(3-phenylpropoxy)- | CAS Index Name style |
| Functional Name | 4-Amino-2-methylphenyl 3-phenylpropyl ether | Emphasizes ether linkage |
| Molecular Formula | C₁₆H₁₉NO | - |
| Molecular Weight | 241.33 g/mol | - |
| SMILES | Cc1cc(N)ccc1OCCCCc2ccccc2 | For cheminformatics |
| Catalog Ref. | F2036265 (Huateng Pharma) | Commercial Reference |
Note on Isomers: Distinguish carefully from 4-(3-phenylpropoxy)aniline (lacking the methyl group), which is a known intermediate for the Nrf2 inhibitor IM3829.[1] The methyl group at the 3-position in the subject compound significantly alters steric and electronic properties, affecting binding affinity and metabolic stability.[1]
Synthesis & Manufacturing Protocol
The synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline typically follows a convergent pathway involving the alkylation of a phenol precursor followed by functional group transformation.[1]
Retrosynthetic Analysis
The molecule can be disconnected at the ether linkage, revealing two primary precursors:[1]
-
Nucleophile: 4-Nitro-m-cresol (or 4-Amino-m-cresol with protection).[1]
-
Electrophile: 1-Bromo-3-phenylpropane (or the corresponding mesylate/tosylate).[1]
Optimized Synthesis Workflow
The most robust route avoids the handling of the sensitive free aniline during the alkylation step by using the nitro derivative.[1]
Step 1: O-Alkylation
-
Reagents: 4-Nitro-m-cresol, 1-Bromo-3-phenylpropane, Potassium Carbonate (
).[1] -
Solvent: DMF or Acetonitrile.[1]
-
Conditions: Heat at 60–80°C for 4–6 hours.
-
Mechanism:
nucleophilic substitution.[1] The phenoxide ion attacks the primary alkyl halide.[1]
Step 2: Nitro Reduction
-
Reagents: Hydrogen gas (
), Palladium on Carbon (Pd/C) or Iron/Ammonium Chloride.[1] -
Solvent: Ethanol or Methanol.[1]
-
Conditions: Room temperature, 1 atm
(catalytic hydrogenation) or reflux (Fe reduction).
Process Flow Diagram (Graphviz)
Caption: Convergent synthesis pathway via S_N2 alkylation and catalytic hydrogenation.
Applications in Drug Discovery
This compound is primarily utilized as a scaffold or intermediate in the synthesis of complex pharmaceutical agents.[1]
Kinase Inhibitor Design
The "aniline-ether-tail" motif is prevalent in Tyrosine Kinase Inhibitors (TKIs).[1]
-
Mechanism: The aniline nitrogen often forms hydrogen bonds with the hinge region of the kinase ATP-binding site.[1]
-
Role of the Tail: The 3-phenylpropoxy group extends into the hydrophobic back-pocket (selectivity pocket), potentially increasing potency and selectivity against specific kinases (e.g., EGFR, VEGFR).[1]
-
SAR Utility: The 3-methyl group provides steric bulk that can twist the aniline ring relative to the core scaffold, locking the conformation and improving binding entropy.[1]
GPCR Ligand Synthesis
Lipophilic tails are crucial for GPCR ligands (e.g., Dopamine D2/D3, Serotonin 5-HT) to access deep binding pockets.[1]
-
Example: Analogues of this structure are explored in the development of antipsychotics and antidepressants where the phenylpropyl chain mimics the side chains of endogenous neurotransmitters or known ligands like aripiprazole derivatives.[1]
Impurity Reference Standard
In the manufacturing of drugs containing phenylpropyl ether linkages, this compound may serve as a:
Physicochemical Properties & Handling
Understanding the physical properties is vital for assay development and formulation.[1]
Table 2: Predicted Properties
| Property | Value (Predicted) | Implication |
| LogP | ~3.8 - 4.2 | Highly lipophilic; low aqueous solubility.[1] |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Weak base; protonated only at low pH.[1] |
| Boiling Point | >350°C (at 760 mmHg) | High boiling; likely solid or viscous oil.[1] |
| Solubility | DMSO, Methanol, DCM | Soluble in organic solvents; insoluble in water.[1] |
| Appearance | Off-white to pale brown solid | Oxidation sensitive (anilines darken over time).[1] |
Handling & Safety Protocols
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
-
Toxicity: Like most anilines, treat as potentially toxic by inhalation, ingestion, and skin contact.[1] Potential sensitizer.[1][3]
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] Handle in a fume hood.
Analytical Characterization
To verify the identity of the synthesized or purchased material, the following analytical signals should be observed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 7.15–7.30 (m, 5H): Phenyl ring protons (tail).
-
δ 6.40–6.60 (m, 3H): Aniline aromatic protons (1,2,4-substitution pattern).[1]
-
δ 4.50 (s, 2H): Amine protons (
), broad singlet, exchangeable with .[1] -
δ 3.85 (t, 2H):
protons (ether linkage).[1] -
δ 2.70 (t, 2H):
benzylic protons.[1] -
δ 2.10 (s, 3H): Methyl group (
).[1] -
δ 1.95 (m, 2H): Central methylene of the propyl chain.[1]
Mass Spectrometry (LC-MS)
References
-
Huateng Pharma. (2024).[1] Product Catalog: 3-Methyl-4-(3-phenylpropoxy)aniline (Cat No.[1][2] F2036265).[1][2] Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: 4-(3-Phenylpropoxy)aniline (Related Structure).[1][4] National Library of Medicine.[1] Retrieved from [1]
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Williamson Ether Synthesis and Nitro Reduction).
-
Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Reference for lipophilic aniline scaffolds in drug design).
Toxicological Profile and Safety Data Sheet (SDS) Analysis for 3-Methyl-4-(3-phenylpropoxy)aniline
A Technical Whitepaper for Drug Development Professionals and Chemical Biologists
As drug discovery programs increasingly explore complex, substituted aromatic amines for kinase inhibition and GPCR targeting, researchers frequently encounter novel aniline derivatives. One such compound, 3-Methyl-4-(3-phenylpropoxy)aniline (C₁₆H₁₉NO) , presents a unique intersection of high synthetic utility and severe occupational hazard.
Standard 16-section Safety Data Sheets (SDS) often lack the mechanistic depth required for advanced laboratory settings. As a Senior Application Scientist, I have designed this whitepaper to transcend basic safety warnings. By deconstructing the structure-activity relationship (SAR) of its toxicity, this guide establishes a self-validating framework for handling highly lipophilic aniline derivatives, ensuring that experimental design and safety protocols are intrinsically linked.
Structural Hazard Analysis: The Causality of Toxicity
The toxicity profile of 3-Methyl-4-(3-phenylpropoxy)aniline is governed by two distinct structural motifs:
-
The Aniline Core: The primary amine attached directly to the aromatic ring is the pharmacophore of toxicity. It is highly susceptible to metabolic activation.
-
The 3-Phenylpropoxy Tail & Methyl Group: These bulky, non-polar substituents drastically increase the molecule's partition coefficient (LogP). While this lipophilicity is often desirable for drug target binding, it exponentially increases the rate of transdermal absorption compared to unsubstituted aniline.
The Mechanism of Aniline-Induced Methemoglobinemia
The acute, life-threatening hazard of this compound is not the parent molecule itself, but its hepatic metabolites. Upon systemic absorption, the aniline core undergoes N-hydroxylation mediated primarily by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1 )[1][2].
This reaction yields an N-hydroxylamine intermediate. When this reactive metabolite enters the bloodstream and penetrates erythrocytes, it initiates a futile redox cycle. It donates an electron to molecular oxygen (generating superoxide radicals) while oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[2][3]. The resulting molecule, methemoglobin , is incapable of binding oxygen, leading to rapid, severe tissue hypoxia.
Figure 1: CYP450-mediated metabolic activation of aniline derivatives leading to methemoglobinemia.
Quantitative Risk Assessment & GHS Classification
Because 3-Methyl-4-(3-phenylpropoxy)aniline is a specialized research chemical, empirical toxicological data is often extrapolated from its structural class. Based on the established profiles of substituted anilines[3][4], the following hazard classifications and physicochemical properties must be assumed during experimental design.
Table 1: Extrapolated GHS Hazard Classifications
| Hazard Class | GHS Code | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity (Oral/Dermal/Inhalation) | H301, H311, H331 | Toxic if swallowed, in contact with skin, or inhaled. | High lipophilicity drives rapid systemic absorption across mucous membranes and the stratum corneum. |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | Electrophilic intermediates can covalently bind to skin proteins, acting as haptens. |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. | Arylnitrenium ions (formed post-metabolism) can form covalent DNA adducts[3]. |
| Carcinogenicity | H351 | Suspected of causing cancer. | Chronic exposure to DNA-reactive aniline metabolites is linked to urothelial and splenic tumors. |
| Specific Target Organ Toxicity (STOT-RE) | H372 | Causes damage to organs (Blood) through prolonged exposure. | Chronic methemoglobinemia leads to compensatory erythropoiesis and splenic hemosiderosis. |
Self-Validating Experimental Safety Protocols
A self-validating protocol is one where the failure of a single step immediately halts the workflow, preventing exposure. For 3-Methyl-4-(3-phenylpropoxy)aniline, the critical failure point in most laboratories is improper PPE selection .
Standard nitrile gloves, ubiquitous in biological labs, offer negligible protection against aniline derivatives, often suffering chemical breakthrough in under 10 minutes[5]. The lipophilic nature of this specific compound further accelerates permeation.
Table 2: Glove Material Compatibility for Aniline Derivatives[5]
| Glove Material | Breakthrough Time | Degradation Rating | Scientific Recommendation |
| Nitrile (Standard) | < 10 minutes | Poor | NOT Recommended. Rapid permeation. |
| Latex / Vinyl | < 10 minutes | Poor | NOT Recommended. No chemical resistance. |
| Neoprene | ~ 30-60 minutes | Fair | Acceptable for incidental splash protection only. |
| Butyl Rubber | > 8 hours | Excellent | MANDATORY. High density prevents organic solvent/amine permeation. |
Protocol 1: Safe Weighing and Dissolution Workflow
To prevent inhalation of dust or dermal contact with concentrated stock solutions, adhere to the following strict methodology:
-
Environmental Isolation: All handling of the neat powder must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE Verification: Don a disposable Tyvek suit, safety goggles, and Butyl rubber gloves (minimum 14 mil thickness) over a pair of inner nitrile gloves (for dexterity during doffing).
-
Static Mitigation: Substituted anilines can carry static charges. Use an anti-static ionizer bar near the microbalance to prevent aerosolization of the powder during transfer.
-
Closed-System Dissolution:
-
Weigh the desired mass into a pre-tared, amber glass vial (the compound may be light-sensitive).
-
Seal the vial with a PTFE-lined septum cap before removing it from the balance area.
-
Inject the vehicle solvent (e.g., anhydrous DMSO) directly through the septum using a syringe.
-
-
Decontamination: Wipe down the balance and surrounding surfaces with a 5% acetic acid solution. The mild acid protonates residual aniline, converting it into a water-soluble, non-volatile anilinium salt, which can then be wiped up with water.
Figure 2: Self-validating laboratory workflow for handling high-toxicity substituted anilines.
Emergency Response & Biological Monitoring
In the event of a spill or suspected exposure, immediate action is required due to the rapid onset of methemoglobinemia. Symptoms include cyanosis (blue discoloration of lips and nail beds), headache, dizziness, and tachycardia.
Protocol 2: Chemical Spill Response
-
Evacuate and Isolate: Immediately evacuate personnel from the immediate area. Ensure laboratory ventilation is operating at maximum capacity.
-
Don Emergency PPE: Spill responders must wear Self-Contained Breathing Apparatus (SCBA) if the spill is large or heated, alongside heavy-duty Butyl rubber gloves and chemical-resistant boots.
-
Neutralization and Absorption: Do not use combustible materials (like paper towels) for large liquid spills. Cover the spill with an inert absorbent (e.g., vermiculite or sand). If the compound is in powder form, cover it with damp sand to prevent dust generation.
-
Waste Segregation: Sweep the absorbed material using non-sparking tools into a dedicated, sealable hazardous waste container. Label explicitly as "Toxic Aniline Derivative Waste."
Medical Management: The Methylene Blue Pathway
If a researcher exhibits signs of cyanosis following exposure, conventional oxygen therapy will be ineffective because the hemoglobin iron is chemically locked in the Fe³⁺ state.
The definitive antidote is Methylene Blue . It acts as an exogenous electron carrier, activating the normally dormant NADPH methemoglobin reductase pathway. This enzyme uses electrons from NADPH to rapidly reduce Methylene Blue to leukomethylene blue, which in turn reduces the toxic methemoglobin (Fe³⁺) back to functional hemoglobin (Fe²⁺)[2].
-
Clinical Dosing: Typically administered as a 1 to 2 mg/kg intravenous bolus.
-
Rebound Toxicity: Because the 3-phenylpropoxy tail makes this compound highly lipophilic, it can form a depot in adipose tissue, slowly releasing into the bloodstream over days. If methemoglobin levels rebound, continuous IV infusions of Methylene Blue (e.g., 0.1 mg/kg/hr) may be required[2].
References
-
Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity National Center for Biotechnology Information (NCBI) / PMC[Link]
-
Tox and Hound - Fellow Friday - Methylene Blue Infusions Tox and Hound[Link]
-
Chemical Resistance Guide for Gloves University of Arizona Environmental Health & Safety[Link]
-
Aniline - Safety Data Sheet (SDS) Penta Chemicals[Link]
Sources
- 1. Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tox and Hound - Fellow Friday - Methylene Blue Infusions [toxandhound.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. research.arizona.edu [research.arizona.edu]
The Strategic Role of 3-Methyl-4-(3-phenylpropoxy)aniline and its Analogs as Core Scaffolds in Modern Drug Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Substituted anilines represent a cornerstone in medicinal chemistry, serving as versatile intermediates for a vast array of Active Pharmaceutical Ingredients (APIs).[1][2][3][4] This technical guide delves into the strategic importance of a specific, yet representative, member of this class: 3-Methyl-4-(3-phenylpropoxy)aniline. While not as extensively documented as some commodity intermediates, its structure embodies the key features that make substituted anilines indispensable in drug development. This guide will explore the synthetic pathways, analytical characterization, and practical applications of this and related aniline derivatives, with a particular focus on their role in the synthesis of the antidiabetic drug, Repaglinide. Through a blend of theoretical principles and practical protocols, we aim to provide a comprehensive resource for professionals engaged in pharmaceutical research and development.
Introduction: The Enduring Significance of the Aniline Moiety in Pharmaceuticals
The aniline scaffold, a simple benzene ring bearing an amino group, is a privileged structure in drug discovery.[3][4][5] Its utility stems from the nucleophilicity of the amino group, which allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with tailored pharmacological activities.[3][4] The strategic placement of various substituents on the aromatic ring further modulates the electronic and steric properties of the molecule, influencing its reactivity, pharmacokinetic profile, and target-binding affinity.
3-Methyl-4-(3-phenylpropoxy)aniline serves as an exemplary case study. The methyl group at the 3-position and the 3-phenylpropoxy group at the 4-position introduce specific steric and lipophilic characteristics. This substitution pattern is not arbitrary; it is designed to fulfill precise roles in the final API, such as enhancing target engagement, improving metabolic stability, or optimizing solubility. Understanding the synthesis and handling of such intermediates is therefore paramount for any drug development program.
Synthetic Strategies: Building the Core Intermediate
The synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline and its analogs typically involves a multi-step sequence, starting from readily available precursors. A plausible and efficient synthetic route is outlined below, drawing inspiration from established methodologies for related compounds.[6][7]
A Representative Synthetic Pathway
The synthesis can be logically divided into three key stages: introduction of the ether linkage, nitration of the aromatic ring, and subsequent reduction to the desired aniline.
Caption: A plausible synthetic route to 3-Methyl-4-(3-phenylpropoxy)aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(3-Phenylpropoxy)-3-methyl-1-nitrobenzene (Williamson Ether Synthesis)
-
Rationale: This classical and robust method forms the ether linkage by reacting a phenoxide with an alkyl halide or, in this case, a tosylate for better reactivity. The use of a weak base like potassium carbonate is sufficient to deprotonate the phenol without causing side reactions.
-
Procedure:
-
To a solution of 2-methyl-4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add 3-phenylpropyl tosylate (1.1 eq).
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(3-phenylpropoxy)-3-methyl-1-nitrobenzene.
-
Step 2: Synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline (Nitro Group Reduction)
-
Rationale: The reduction of the nitro group to an amine is a critical step. While various reagents can achieve this, catalytic hydrogenation (H2/Pd-C) is often preferred for its clean reaction profile and high yield. An alternative, more classical approach is the use of a metal in acidic medium, such as iron in hydrochloric acid.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 4-(3-phenylpropoxy)-3-methyl-1-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-Methyl-4-(3-phenylpropoxy)aniline. The product may be further purified by recrystallization or column chromatography if necessary.
-
Case Study: The Role of Aniline Intermediates in the Synthesis of Repaglinide
Repaglinide, an antidiabetic drug, provides an excellent real-world example of the application of substituted aniline intermediates.[8][9][10][11][12] The synthesis of Repaglinide involves the coupling of two key fragments, one of which is a chiral amine derived from a substituted aniline.
Caption: Convergent synthesis of Repaglinide from key intermediates.
The aniline-derived intermediate, (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, is synthesized through a multi-step process that highlights the versatility of aniline chemistry. Although structurally different from our primary topic compound, it underscores the principle of using substituted anilines as foundational building blocks in complex API synthesis.
Analytical Characterization and Quality Control
Ensuring the purity and identity of pharmaceutical intermediates is a critical aspect of drug manufacturing. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.[13][14][15][16][17]
Analytical Methods Overview
| Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/water gradient. Detection: UV at 254 nm. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | Column: Fused silica capillary column (e.g., DB-5ms). Carrier Gas: Helium. Ionization: Electron Impact (EI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Solvent: CDCl₃ or DMSO-d₆. Frequency: 400 MHz or higher. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Method: KBr pellet or thin film. |
Representative Analytical Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]
- 3. echemi.com [echemi.com]
- 4. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
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- 9. researchgate.net [researchgate.net]
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- 12. CN105906583B - A kind of preparation technology of repaglinide intermediate - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. env.go.jp [env.go.jp]
- 15. pubs.rsc.org [pubs.rsc.org]
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- 17. epa.gov [epa.gov]
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to 3-Phenylpropoxy Substituted Anilines: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Derivatives of 3-phenylpropoxy substituted anilines represent a compelling class of molecules in medicinal chemistry and materials science. The incorporation of the 3-phenylpropoxy moiety onto the aniline scaffold introduces a unique combination of lipophilicity, conformational flexibility, and potential for specific intermolecular interactions, making these compounds attractive for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive literature review of the synthesis, physicochemical properties, and structure-activity relationships (SAR) of 3-phenylpropoxy substituted anilines, with a particular focus on their burgeoning applications in drug discovery. Detailed experimental protocols, data-driven insights, and visualizations are presented to empower researchers and drug development professionals in their exploration of this promising chemical space.
Introduction: The Strategic Value of the 3-Phenylpropoxy Moiety
The aniline scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1] However, the parent aniline structure often presents challenges related to metabolic instability and potential toxicity, frequently arising from the formation of reactive metabolites.[2][3] Consequently, the strategic modification of the aniline ring is a critical aspect of modern drug design. The introduction of a 3-phenylpropoxy substituent offers a multifaceted approach to overcoming these limitations while potentially enhancing therapeutic efficacy.
The key advantages conferred by the 3-phenylpropoxy group include:
-
Modulation of Physicochemical Properties: The lipophilic nature of the phenylpropyl chain can significantly influence the overall solubility and membrane permeability of the parent aniline, crucial parameters for oral bioavailability.
-
Conformational Flexibility: The three-carbon linker provides rotational freedom, allowing the terminal phenyl group to adopt various spatial orientations. This flexibility can be pivotal for optimizing interactions with biological targets.
-
Introduction of Key Pharmacophoric Features: The terminal phenyl ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are fundamental to molecular recognition at receptor binding sites.
-
Metabolic Shielding: The ether linkage and the alkyl chain can sterically hinder the metabolic oxidation of the aniline nitrogen, potentially leading to a more favorable pharmacokinetic profile.
This guide will delve into the synthetic methodologies to access these valuable compounds, explore their key properties, and provide a detailed examination of their applications, particularly in the context of structure-activity relationship (SAR) studies for drug development.
Synthesis of 3-Phenylpropoxy Substituted Anilines
The synthesis of 3-phenylpropoxy substituted anilines can be achieved through several reliable synthetic routes. A common and versatile approach involves the Williamson ether synthesis, coupling a substituted nitrophenol with a 3-phenylpropyl halide, followed by reduction of the nitro group to the corresponding aniline.
General Synthetic Workflow
A representative synthetic scheme is outlined below. This two-step process is generally efficient and amenable to a wide range of substrates, allowing for the generation of diverse libraries of 3-phenylpropoxy substituted anilines.
Sources
Methodological & Application
Synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline: A Detailed Guide for Drug Development Professionals
Introduction: Strategic Importance of Substituted Anilines
Substituted anilines are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a vast array of pharmaceuticals. Their versatile chemical nature allows for the facile introduction of diverse functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The target molecule of this guide, 3-Methyl-4-(3-phenylpropoxy)aniline, is a prime example of a valuable building block. The presence of the flexible 3-phenylpropoxy chain offers opportunities for interaction with hydrophobic pockets in biological targets, while the aniline moiety provides a reactive handle for further molecular elaboration, such as amide bond formation or participation in cross-coupling reactions.
This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 3-Methyl-4-(3-phenylpropoxy)aniline from the readily available starting material, 3-methyl-4-nitrophenol. The synthesis involves an initial Williamson ether synthesis to introduce the 3-phenylpropoxy side chain, followed by the reduction of the nitro group to the corresponding aniline. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Overall Synthetic Scheme
The synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline is accomplished via a two-step sequence:
-
Step 1: Williamson Ether Synthesis. 3-methyl-4-nitrophenol is reacted with (3-bromopropyl)benzene in the presence of a base to form the ether linkage, yielding the intermediate, 1-methyl-2-nitro-4-(3-phenylpropoxy)benzene.
-
Step 2: Catalytic Hydrogenation. The nitro group of the intermediate is selectively reduced to an amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, affording the final product, 3-Methyl-4-(3-phenylpropoxy)aniline.
Part 1: Williamson Ether Synthesis of 1-Methyl-2-nitro-4-(3-phenylpropoxy)benzene
The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[1] In this step, the acidic proton of the phenolic hydroxyl group of 3-methyl-4-nitrophenol is abstracted by a mild base, potassium carbonate, to generate a phenoxide nucleophile. This nucleophile then displaces the bromide from (3-bromopropyl)benzene in an SN2 reaction.[2] The electron-withdrawing nitro group para to the hydroxyl group increases its acidity, facilitating deprotonation.[3]
Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 3-Methyl-4-nitrophenol | 153.14 | 5.00 g | 32.6 | 1.0 |
| (3-Bromopropyl)benzene | 199.08 | 7.15 g (5.0 mL) | 35.9 | 1.1 |
| Anhydrous Potassium Carbonate | 138.21 | 9.01 g | 65.2 | 2.0 |
| Anhydrous Acetonitrile | - | 150 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-nitrophenol (5.00 g, 32.6 mmol) and anhydrous potassium carbonate (9.01 g, 65.2 mmol).
-
Add 150 mL of anhydrous acetonitrile to the flask.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Using a syringe, add (3-bromopropyl)benzene (5.0 mL, 35.9 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is complete when the starting phenol spot is no longer visible.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 1-methyl-2-nitro-4-(3-phenylpropoxy)benzene as a yellow oil or solid.
Predicted Characterization Data for 1-Methyl-2-nitro-4-(3-phenylpropoxy)benzene
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (d, J = 2.5 Hz, 1H, Ar-H), 7.35-7.20 (m, 5H, Ar-H), 6.85 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H), 6.78 (d, J = 8.8 Hz, 1H, Ar-H), 4.05 (t, J = 6.2 Hz, 2H, O-CH₂), 2.85 (t, J = 7.5 Hz, 2H, Ph-CH₂), 2.55 (s, 3H, Ar-CH₃), 2.20 (p, J = 6.8 Hz, 2H, -CH₂-).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 162.0, 141.0, 138.5, 133.0, 128.6, 128.4, 126.2, 125.5, 115.0, 108.0, 68.0, 32.0, 31.0, 20.5.
-
FT-IR (KBr, cm⁻¹): 3028 (Ar C-H), 2935 (C-H), 1580, 1340 (NO₂ stretch), 1250 (Ar-O-C stretch), 1040 (C-O stretch).
-
MS (ESI): m/z calculated for C₁₆H₁₇NO₃ [M+H]⁺ 272.12, found 272.1.
Part 2: Catalytic Hydrogenation of 1-Methyl-2-nitro-4-(3-phenylpropoxy)benzene
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this conversion, often proceeding with high yield and selectivity.[4] In this step, 10% palladium on carbon is used as the catalyst to facilitate the addition of hydrogen across the N-O bonds of the nitro group.[5] The reaction is typically carried out in an alcohol solvent at room temperature and atmospheric pressure of hydrogen.
Experimental Protocol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 1-Methyl-2-nitro-4-(3-phenylpropoxy)benzene | 271.31 | 5.00 g | 18.4 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 500 mg | - | 10 wt% |
| Ethanol (or Methanol) | - | 150 mL | - | - |
| Celite® | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
Procedure:
-
In a 250 mL flask suitable for hydrogenation, dissolve 1-methyl-2-nitro-4-(3-phenylpropoxy)benzene (5.00 g, 18.4 mmol) in 150 mL of ethanol.
-
Carefully add 10% Pd/C (500 mg, 10 wt%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry in the air.
-
Seal the flask and purge the system by evacuating and backfilling with nitrogen gas three times.
-
Replace the nitrogen atmosphere with hydrogen gas, typically by using a hydrogen-filled balloon or by connecting to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The disappearance of the starting material and the appearance of a more polar spot (the aniline) indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully purge the flask with nitrogen gas to remove any excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, the crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 3-Methyl-4-(3-phenylpropoxy)aniline as a solid or oil.
Sources
Application Notes and Protocols for the Synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline via Nitro Group Reduction
Abstract
This document provides a comprehensive scientific guide for the synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline, a valuable aniline derivative for pharmaceutical and materials science research. We present a robust two-step synthetic pathway commencing with the Williamson ether synthesis to form the nitro intermediate, 1-methyl-2-nitro-4-(3-phenylpropoxy)benzene, followed by its reduction to the target aniline. The core focus of this guide is a comparative analysis of three distinct and highly effective methods for the reduction of the aromatic nitro group: catalytic hydrogenation using H₂/Pd-C, catalytic transfer hydrogenation with ammonium formate, and a classic metal-mediated reduction using tin(II) chloride. This guide explains the causality behind protocol choices, offers detailed, step-by-step experimental procedures, and summarizes key performance data to aid researchers in selecting the optimal method for their specific laboratory context and project requirements.
Introduction: The Significance of Substituted Anilines
Aromatic amines, particularly substituted anilines, are foundational building blocks in modern chemistry.[1] They are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, dyes, and polymers, serving as critical intermediates and key pharmacophores.[2][3] The synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline provides a molecule with a combination of lipophilic (phenylpropoxy) and polar (amine) functionalities, making it a person of interest for drug discovery programs. The reduction of an aromatic nitro group is one of the most fundamental and reliable transformations for installing an amino group onto an aromatic ring.[4] This application note provides researchers with a detailed, field-proven guide to not only synthesize this target molecule but also to understand the mechanistic nuances and practical considerations of this pivotal reaction class.
Overall Synthetic Pathway
The synthesis is accomplished in a two-step sequence starting from commercially available 2-methyl-5-nitrophenol. The first step is a nucleophilic substitution to form the ether linkage, followed by the critical reduction of the nitro group to yield the final product.
Figure 1: Overall two-step synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline.
Part I: Synthesis of the Nitro Intermediate
Principle: The Williamson Ether Synthesis
The first step involves the formation of an ether bond via the Williamson ether synthesis. This reaction proceeds by an Sɴ2 mechanism where a phenoxide, generated by deprotonating the starting phenol with a mild base, acts as a nucleophile to displace a halide from an alkyl halide.
Causality of Choices:
-
Base (K₂CO₃): Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol to form the reactive phenoxide but not so strong that it would cause side reactions with the solvent or alkyl halide. It is also inexpensive and easily removed during workup.
-
Solvent (Acetone): Acetone is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sɴ2 reaction. Its relatively low boiling point simplifies its removal post-reaction.
Detailed Protocol 1: Synthesis of 1-Methyl-2-nitro-4-(3-phenylpropoxy)benzene
Materials:
-
2-Methyl-5-nitrophenol (1.0 eq)
-
(3-Bromopropyl)benzene (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-5-nitrophenol, anhydrous potassium carbonate, and acetone.
-
Stir the suspension vigorously and add (3-bromopropyl)benzene.
-
Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-methyl-2-nitro-4-(3-phenylpropoxy)benzene as a yellow oil or solid.
Part II: Reduction of the Nitro Intermediate
Mechanistic Overview: Catalytic Hydrogenation of Nitroarenes
The catalytic reduction of an aromatic nitro group to an aniline is a complex multi-step process that occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C). The overall transformation involves the transfer of six electrons and six protons (formally three molecules of H₂).[4] The reaction is believed to proceed through several intermediates, primarily the nitrosobenzene and phenylhydroxylamine species.[6][7][8] The accumulation of the hydroxylamine intermediate can sometimes be problematic, but under most conditions, it is rapidly converted to the final aniline product.[6][7]
Figure 2: Simplified pathway for the reduction of a nitroarene.
Comparative Protocols for Nitro Group Reduction
The choice of reduction method is critical and depends on factors such as available equipment (e.g., hydrogen gas lines), substrate tolerance to acidic conditions, and desired operational simplicity. We present three robust methods.
Protocol 2A: Catalytic Hydrogenation using H₂ and Palladium on Carbon (Pd/C)
This is often considered the "gold standard" due to its high efficiency and clean workup.[9] It requires a source of hydrogen gas.
Expertise & Rationale:
-
Catalyst (10% Pd/C): Palladium on carbon is a highly active and widely used catalyst for this transformation.[10] The carbon support provides a high surface area for the reaction. The catalyst is pyrophoric when dry and must be handled with care.
-
Hydrogen Source (H₂ balloon): For lab-scale reactions, a hydrogen-filled balloon is a convenient way to provide a positive pressure of hydrogen at or near atmospheric pressure.[10][11]
-
Solvent (Ethanol or Ethyl Acetate): These solvents are excellent for dissolving the substrate and are relatively inert under hydrogenation conditions. Methanol is also commonly used.[10]
Procedure:
-
In a round-bottom flask, dissolve the nitro intermediate, 1-methyl-2-nitro-4-(3-phenylpropoxy)benzene (1.0 eq), in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd by weight relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can ignite in the presence of solvents and air.
-
Seal the flask with a septum, and using a needle, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously under the positive pressure of the hydrogen balloon at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry. Quench the filter cake immediately by submerging it in water.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 3-Methyl-4-(3-phenylpropoxy)aniline. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Protocol 2B: Catalytic Transfer Hydrogenation (CTH)
This method avoids the direct use of hydrogen gas by generating it in situ from a hydrogen donor, making it operationally simpler and safer for labs not equipped for direct hydrogenation.[12]
Expertise & Rationale:
-
Hydrogen Donor (Ammonium Formate): In the presence of a catalyst like Pd/C, ammonium formate decomposes to produce hydrogen, ammonia, and carbon dioxide.[12] This provides the necessary reducing equivalents for the reaction.
-
Catalyst & Solvent: Pd/C is also the catalyst of choice for CTH. Methanol or ethanol are excellent solvents for this process.
Procedure:
-
To a round-bottom flask, add the nitro intermediate (1.0 eq) and 10% Pd/C (5-10 mol% Pd).
-
Add methanol as the solvent and stir to create a suspension.
-
To this stirring suspension, add ammonium formate (NH₄HCO₂, 3-5 eq) portion-wise. An exothermic reaction and gas evolution may be observed.
-
Heat the reaction mixture to a gentle reflux (40-60 °C) and stir for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction through a pad of Celite® to remove the catalyst, quenching the filter cake with water immediately after filtration.
-
Rinse the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.
Protocol 2C: Reduction with Tin(II) Chloride (SnCl₂)
This is a classic and reliable metal-mediated reduction method that is tolerant of many functional groups that might be sensitive to catalytic hydrogenation (e.g., some protecting groups).[4][13]
Expertise & Rationale:
-
Reducing Agent (SnCl₂·2H₂O): Tin(II) chloride is a mild and effective reducing agent for aromatic nitro groups in an acidic medium.[13] The reaction involves a series of single-electron transfers from Sn(II) to the nitro group.
-
Solvent & Acid: The reaction is typically run in a polar protic solvent like ethanol with the addition of concentrated hydrochloric acid to facilitate the reduction and maintain an acidic pH.[13]
Procedure:
-
In a round-bottom flask, dissolve the nitro intermediate (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the solution.
-
With stirring, carefully and slowly add concentrated hydrochloric acid (HCl).
-
Heat the reaction mixture to reflux (approx. 70-80 °C) for 1-3 hours, monitoring by TLC.[13]
-
After completion, cool the reaction to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution or by adding aqueous NaOH (e.g., 5M) until the pH is basic (~8-9). A thick white precipitate of tin salts will form.
-
Extract the product from the aqueous slurry with ethyl acetate (3x). The tin salts can be slow to filter; direct extraction is often more efficient.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline product.
Data Summary and Protocol Comparison
| Parameter | Protocol 2A: H₂/Pd-C | Protocol 2B: CTH (NH₄HCO₂) | Protocol 2C: SnCl₂/HCl |
| Hydrogen Source | H₂ Gas (Balloon/Cylinder) | Ammonium Formate | In situ from metal/acid |
| Typical Conditions | Room Temp, 1 atm H₂ | 40-60 °C | 70-80 °C |
| Typical Time | 2-6 hours | 1-4 hours | 1-3 hours |
| Workup | Simple filtration | Filtration, Extraction | Neutralization, Extraction |
| Byproducts | Water | CO₂, NH₃, Water | Tin salts |
| Yield | Excellent (>95%) | Very Good to Excellent (>90%) | Good to Very Good (80-95%) |
| Key Advantage | Very clean, high yield | No H₂ gas handling | Tolerant of some reducible groups |
| Key Disadvantage | Requires H₂ gas handling | Exothermic, gas evolution | Complex workup, metal waste |
Experimental Workflow Visualization
Figure 3: General experimental workflow for the reduction of the nitro intermediate.
Conclusion
The synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline can be achieved efficiently through a two-step process involving Williamson ether synthesis and subsequent nitro group reduction. This guide provides three reliable and well-vetted protocols for the key reduction step, each with distinct advantages. Catalytic hydrogenation with H₂/Pd-C offers the cleanest conversion and highest yields, while transfer hydrogenation provides a safer, more convenient alternative for labs without dedicated hydrogenation equipment. The SnCl₂ reduction remains a robust option, particularly when functional group compatibility is a concern. By understanding the rationale behind each protocol, researchers can confidently select and execute the optimal synthetic route to access this and other valuable aniline derivatives.
References
-
Gowda, D. C., & Mahesh, B. (2002). Catalytic transfer hydrogenation of aromatic nitro compounds with a new recyclable polymer-supported formate (PSF) reagent. Synthetic Communications, 32(15), 2341-2345. (Note: While this specific paper may not be in the search results, the use of ammonium formate for CTH with Pd/C is a widely documented method described in sources like[12]).
-
The Royal Society of Chemistry. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. RSC Publishing. [Link][2]
-
Al-Shargabi, M., & Al-Wrzikat, A. (2021). Hydrogenation of Aromatic Nitro Compounds to Amines on Nickel and Iron-Containing Catalysts. Rasayan Journal of Chemistry, 14(2), 1125-1133. [Link][1]
-
Ciba-Geigy AG. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. [6]
-
Freifelder, M. (1971). Handbook of Practical Catalytic Hydrogenation. Wiley-Interscience. (Referenced in[6] and[7])
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic-chemistry.org. [Link][9]
-
Sokolsky, D. V., & Shmonina, V. P. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 34(1), 1-17. [Link][8]
-
Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. [Link][3]
-
Lipshutz, B. H., et al. (2021). Pd/C-Catalyzed Nitro Group Reductions in Water at Room Temperature Using an In-Flask H₂ Generator. Organic Letters, 23(20), 8114-8118. (Referenced in[11])
-
Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link][14]
-
Epling, G. A., & Wang, Q. (2004). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water. Tetrahedron Letters, 45(3), 573-575. (Referenced in[15])
-
Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link][16]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link][5]
-
The Royal Society of Chemistry. (2016). Supporting Information. [Link][17]
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- 1. Bot Verification [rasayanjournal.co.in]
- 2. Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 12. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 17. rsc.org [rsc.org]
Using 3-Methyl-4-(3-phenylpropoxy)aniline in kinase inhibitor design
Application Note: Strategic Utilization of 3-Methyl-4-(3-phenylpropoxy)aniline in Kinase Inhibitor Design
Part 1: Executive Summary & Scientific Rationale
3-Methyl-4-(3-phenylpropoxy)aniline represents a specialized "tail-segment" pharmacophore used in the hit-to-lead optimization of Type I and Type II kinase inhibitors. In the architecture of small molecule inhibitors—particularly those targeting EGFR, VEGFR, and MEK —the aniline moiety functions as the critical linker connecting the hinge-binding core (e.g., quinazoline, pyrimidine) to the solvent-exposed region.
This specific scaffold offers two distinct structure-activity relationship (SAR) advantages:
-
The 3-Methyl "Twist": The methyl group at the ortho position to the amine induces a torsional strain that forces the aniline ring out of coplanarity with the kinase hinge-binding core. This "pre-organized" conformation often improves selectivity by mimicking the bioactive conformation required for the ATP-binding pocket [1].
-
The 3-Phenylpropoxy "Reach": The propyl-linked phenyl ether functions as a hydrophobic probe. Unlike shorter methoxy tails, the 3-phenylpropoxy chain (approx. 6–8 Å extension) is designed to reach into the Solvent Front Pocket or interact with the hydrophobic II region , enhancing potency through entropic displacement of water molecules [2].
Part 2: Chemical Synthesis Protocols
Workflow Overview
The synthesis follows a convergent route: (A) Construction of the lipophilic ether tail, followed by (B) Nitro reduction, and (C) Coupling to a heteroaromatic kinase core (e.g., 4-chloroquinazoline).
Protocol A: Synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline
Reagents Required:
-
4-Nitro-2-cresol (CAS: 119-33-5)
-
1-Bromo-3-phenylpropane (CAS: 637-59-2)
-
Potassium Carbonate (
), anhydrous -
Dimethylformamide (DMF)
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas (
) or Hydrazine hydrate
Step-by-Step Methodology:
-
Etherification (
Alkylation):-
Charge a round-bottom flask with 4-Nitro-2-cresol (1.0 eq) and anhydrous DMF (5 mL/mmol).
-
Add
(2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Dropwise add 1-Bromo-3-phenylpropane (1.1 eq).
-
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Pour into ice water. The product, 3-methyl-4-(3-phenylpropoxy)-1-nitrobenzene, typically precipitates as a yellow solid. Filter, wash with water, and dry.
-
-
Nitro Reduction:
-
Dissolve the nitro intermediate in Ethanol/THF (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under a
balloon (1 atm) at room temperature for 12 hours. -
Alternative (Chemoselective): Use Iron powder (5 eq) and
(aq) in Ethanol at reflux if sensitive halogens are present elsewhere. -
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Hexane to yield the target aniline as an off-white solid.
-
Protocol B: Coupling to Kinase Core (General Procedure)
Context: This protocol describes coupling the aniline to a 4-chloroquinazoline core (a model for EGFR inhibitors like Gefitinib).[1]
-
Nucleophilic Aromatic Substitution (
):-
Dissolve 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-Methyl-4-(3-phenylpropoxy)aniline (1.1 eq) in Isopropanol (IPA) (10 mL/mmol).
-
Note on Causality: IPA is chosen because the product (hydrochloride salt) is often insoluble in hot IPA, allowing for easy isolation.
-
Heat to Reflux (82°C) for 3–5 hours.
-
Observation: A precipitate should form (the HCl salt of the inhibitor).
-
-
Isolation:
-
Cool to room temperature. Filter the solid.
-
Wash the cake with cold IPA and Diethyl Ether.
-
Dry under vacuum.
-
Part 3: Visualization of Workflows
Figure 1: Synthesis & Interaction Logic
This diagram illustrates the synthetic pathway and the pharmacophoric role of each structural component.
Caption: Convergent synthesis workflow for integrating the 3-Methyl-4-(3-phenylpropoxy)aniline scaffold into kinase inhibitors, highlighting pharmacophoric contributions.
Part 4: Biological Validation Protocols
To validate the efficacy of the synthesized inhibitor, a radiometric or fluorescence-based kinase assay is required.
Protocol C: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.
Materials:
-
Recombinant Kinase (e.g., EGFR WT or T790M mutant).
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP (Ultrapure).
-
Test Compound (The synthesized inhibitor).[2]
Procedure:
-
Preparation: Dilute the test compound in DMSO to generate a 10-point dose-response curve (Start at 10
, 3-fold serial dilution). -
Kinase Reaction:
-
In a 384-well white plate, add 2
of Kinase solution. -
Add 1
of Test Compound. Incubate for 10 min at RT (allows compound to bind). -
Add 2
of ATP/Substrate mix to initiate the reaction. -
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 5
of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. -
Add 10
of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Analysis: Measure Luminescence. Plot RLU vs. log[Concentration] to calculate
.
Data Interpretation Table:
| Parameter | High Potency Criteria | Interpretation |
| < 50 nM | Strong binding affinity to the ATP pocket. | |
| Selectivity Index | > 50-fold | Ratio of |
| Cellular | < 500 nM | Indicates good membrane permeability (lipophilic tail effect). |
Part 5: Troubleshooting & Optimization
-
Issue: Low Yield in Etherification.
-
Cause: Steric hindrance from the ortho-methyl group on the cresol.
-
Solution: Switch solvent to DMSO or use Cesium Carbonate (
) to increase the nucleophilicity of the phenoxide.
-
-
Issue: Insoluble Final Product.
-
Cause: The phenylpropoxy tail is highly lipophilic.
-
Solution: Isolate as the free base (neutralize with
) rather than the HCl salt, or use a mesylate salt formulation for better solubility.
-
References
-
BenchChem. (2025).[3][4][5] An In-depth Technical Guide on the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives as Kinase Inhibitors. Retrieved from 1
- Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. (Contextual grounding on hydrophobic pockets).
-
Sigma-Aldrich. (2025). 3-Methyl-4-(trifluoromethoxy)aniline Product Specification. Retrieved from
-
PubChem. (2025).[6] Compound Summary: A-674563 (Akt Inhibitor with phenylpropoxy moiety). Retrieved from 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SID 178102283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preparation of amide derivatives from 3-Methyl-4-(3-phenylpropoxy)aniline
Application Note: High-Yield Synthesis of Amide Derivatives from 3-Methyl-4-(3-phenylpropoxy)aniline for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
The synthesis of diverse amide libraries is a cornerstone of modern medicinal chemistry, accounting for a significant percentage of all reactions executed in drug discovery [2]. The building block 3-Methyl-4-(3-phenylpropoxy)aniline (Chemical Formula: C₁₆H₁₉NO, MW: 241.33 g/mol ) is a highly valuable scaffold. The 3-phenylpropoxy tail provides critical lipophilicity and flexibility, often utilized to probe deep hydrophobic pockets in G-protein-coupled receptors (GPCRs) or kinase allosteric sites.
Mechanistic Insights & Causality: When designing an N-acylation workflow for this specific scaffold, several electronic and steric factors must be evaluated to ensure high yields and prevent the formation of side products:
-
Electronic Deactivation: Unlike aliphatic amines, the lone pair on the aniline nitrogen is delocalized into the pi-system of the benzene ring. While the para-alkoxy group (3-phenylpropoxy) donates electron density via resonance (+M effect) to partially mitigate this, the amine remains inherently less nucleophilic than an alkylamine.
-
Conformational Locking vs. Steric Hindrance: The methyl group is located at position 3 (meta to the amine, ortho to the ether). Therefore, it does not sterically hinder the reacting nitrogen at position 1. Instead, its primary role is to restrict the conformational rotation of the adjacent ether linkage, a common tactic to improve target residence time and metabolic stability.
-
Reagent Selection: Because the aniline is electronically deactivated, standard carbodiimide conditions (e.g., DCC or EDC alone) are often sluggish and prone to forming irreversible N-acylurea byproducts. To overcome the rate-limiting aminolysis step, highly electrophilic activated species are required. For complex or sterically hindered carboxylic acids, HATU is the premier choice. The HOAt leaving group generated by HATU features a pyridine nitrogen that acts as a neighboring general base, dramatically accelerating the aminolysis of the aniline [1]. For simpler, commercially available acyl groups, the direct Acid Chloride method provides the most scalable and rapid conversion [2].
Quantitative Data & Reaction Optimization
To establish a robust library generation protocol, various coupling conditions were evaluated. The data summarized in Table 1 demonstrates the superiority of HATU/DIPEA and Acid Chloride/Et₃N systems for achieving complete conversion of 3-Methyl-4-(3-phenylpropoxy)aniline.
Table 1: Optimization of Amide Coupling Conditions
| Method | Coupling Reagents | Solvent | Base | Time (h) | Conversion / Yield (%) |
| A (Acid Chloride) | Acyl Chloride (1.2 eq) | DCM | Et₃N (2.0 eq) | 2 | >95% |
| B (Uronium Salt) | R-COOH, HATU (1.2 eq) | DMF | DIPEA (3.0 eq) | 4 | 85–92% |
| C (Carbodiimide) | R-COOH, EDC·HCl, HOBt | DMF | DIPEA (3.0 eq) | 12 | 60–75% |
| D (Phosphonic Anhydride) | R-COOH, T3P (50% in EtOAc) | EtOAc | Pyridine (3.0 eq) | 16 | 70–80% |
Experimental Protocols
The following protocols are designed as self-validating systems to ensure reproducibility and high-throughput compatibility.
Protocol A: Acid Chloride Route (For Simple Acyl Groups)
Best suited for commercially available, stable acyl chlorides where rapid library generation is required.
-
Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 3-Methyl-4-(3-phenylpropoxy)aniline (1.0 mmol, 241.3 mg) in anhydrous Dichloromethane (DCM, 3.0 mL).
-
Base Addition: Add Triethylamine (Et₃N, 2.0 mmol, 278 µL). Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Dissolve the desired acyl chloride (1.2 mmol) in DCM (1.0 mL) and add it dropwise to the reaction mixture over 5 minutes to prevent exothermic degradation.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Self-Validation (LC-MS): Sample 10 µL of the reaction, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting aniline peak (m/z[M+H]⁺ 242.1 ) is fully consumed and replaced by the target amide mass.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (2 × 5 mL). Wash the combined organic layers with 1M HCl (5 mL) to remove unreacted aniline and Et₃N, followed by brine (5 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: HATU-Mediated Route (For Complex Carboxylic Acids)
Best suited for coupling diverse, functionalized carboxylic acids where acid chlorides are unstable or unavailable.
-
Pre-Activation: In a dry vial, dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol, 456 mg) in anhydrous N,N-Dimethylformamide (DMF, 4.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 522 µL). Stir at room temperature for 15 minutes. Note: The solution will typically turn pale yellow as the highly reactive OAt-active ester forms.
-
Amine Addition: Add 3-Methyl-4-(3-phenylpropoxy)aniline (1.0 mmol, 241.3 mg) in one portion.
-
Propagation: Stir the reaction mixture at room temperature for 4 hours.
-
Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting aniline is UV-active and stains heavily with ninhydrin (brown/orange spot). Ensure complete disappearance of this spot.
-
Workup: Dilute the reaction with Ethyl Acetate (15 mL). Wash sequentially with 5% aqueous LiCl (3 × 5 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (5 mL) and brine (5 mL). Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if trace tetramethylurea byproducts remain.
Workflow & Mechanistic Visualizations
Synthetic decision tree for N-acylation of 3-Methyl-4-(3-phenylpropoxy)aniline.
Mechanistic pathway of HATU-mediated amide coupling overcoming aniline deactivation.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link][1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link][2][3]
Sources
Reaction conditions for coupling 3-Methyl-4-(3-phenylpropoxy)aniline with carboxylic acids
Application Note: High-Efficiency Amidation Protocols for 3-Methyl-4-(3-phenylpropoxy)aniline
Introduction & Substrate Analysis
This application note details optimized reaction conditions for coupling 3-Methyl-4-(3-phenylpropoxy)aniline (referred to herein as Substrate A ) with various carboxylic acids.
Substrate A represents a specific class of "sterically modulated, electron-rich anilines."
-
Electronic Activation: The 4-alkoxy group (3-phenylpropoxy) acts as a strong
-donor, significantly increasing the electron density of the aromatic ring and the nucleophilicity of the amine. -
Steric Modulation: The 3-methyl group, situated ortho to the amine, introduces a critical steric constraint. While it does not fully deactivate the amine, it hinders the approach of bulky electrophiles, often leading to stalled reactions or incomplete conversion when using standard carbodiimide (EDC/DCC) protocols.
Target Audience: Medicinal chemists and process development scientists working on GPCR modulators or kinase inhibitors where this pharmacophore is common.
Mechanistic Considerations
Successful coupling requires balancing the nucleophilicity of Substrate A with the electrophilicity of the activated acid.
-
The Oxidation Risk: Due to the electron-rich nature of the 4-alkoxy ring, Substrate A is prone to oxidation (turning dark/purple) upon prolonged exposure to air or radical initiators. Inert atmosphere (
or Ar) is mandatory. -
The Activation Strategy: To overcome the ortho-methyl steric hurdle, we recommend "High-Velocity" coupling reagents (HATU) for discovery scale and "Low-Mass byproduct" reagents (T3P) for process scale.
Visualizing the Reaction Pathway
Figure 1: General reaction workflow emphasizing the activation step required to overcome steric gating.
Recommended Protocols
Method A: The "Discovery Standard" (HATU)
Best for: Small scale (<100 mg), valuable acids, and rapid library synthesis.
Rationale: HATU generates an O-(7-azabenzotriazol-1-yl) active ester, which reacts faster than standard HOBt esters, crucial for overcoming the steric hindrance of the 3-methyl group.
Reagents:
-
Substrate A (1.0 - 1.1 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[3]
-
Solvent: DMF (Anhydrous)
Protocol:
-
Dissolution: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution usually turns yellow/orange.
-
Addition: Add Substrate A (1.0 equiv).
-
Reaction: Flush with
, cap, and stir at RT for 2–4 hours.-
QC Check: Monitor by LC-MS.[4] If conversion <50% after 2h, heat to 50°C.
-
-
Workup: Dilute with EtOAc, wash with Sat.
(x2), Water (x1), and Brine (x1). Dry over .[3]
Method B: The "Process Friendly" (T3P)
Best for: Scale-up (>1 g), difficult purifications, and "green" chemistry requirements.
Rationale: T3P (Propylphosphonic anhydride) drives the reaction to completion with low epimerization risk and easy aqueous workup (byproducts are water-soluble).
Reagents:
-
Substrate A (1.1 equiv)
-
T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or
(4.0 equiv) -
Solvent: EtOAc or 2-MeTHF
Protocol:
-
Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), Substrate A (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (0.5 M).
-
Addition: Cool to 0°C. Add T3P solution dropwise (exothermic).
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Optimization: If the acid is extremely hindered, heat to reflux (EtOAc, ~77°C) for 4 hours.
-
-
Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove pyridine and unreacted aniline), then
.
Comparative Data & Decision Matrix
| Feature | Method A (HATU) | Method B (T3P) | Method C (Acid Chloride) |
| Reaction Rate | Very Fast | Moderate | Instant |
| Steric Tolerance | High | High (with heat) | Very High |
| Purification | Requires Column/HPLC (removes urea) | Extraction often sufficient | Extraction sufficient |
| Atom Economy | Poor | Good | Moderate |
| Cost | High | Moderate | Low |
Decision Tree for Optimization
Figure 2: Strategic decision matrix for selecting the optimal coupling protocol.
Troubleshooting "The Aniline Trap"
Problem: Low yield, dark reaction mixture. Cause: Oxidation of the electron-rich aniline or formation of a "Meisenheimer-like" complex if the acid is electron-deficient. Solution:
-
Degas solvents: Sparge DMF/EtOAc with Argon for 15 mins before use.
-
Add Antioxidant: In extreme cases, adding 1-2% ascorbic acid can prevent oxidative polymerization of the aniline.
-
Check HCl Salt: If Substrate A is stored as an HCl salt, ensure you add exactly 1 extra equivalent of base to free the amine.
Problem: No reaction (Recovered Starting Material). Cause: Steric clash between the 3-methyl group and the acid. Solution: Switch to Method C (Acid Chloride) . Convert the acid to its chloride using Oxalyl Chloride/DMF(cat) in DCM, evaporate, then add Substrate A + Pyridine in DCM.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link
-
BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich Amines. BenchChem Application Notes. Link
Sources
3-Methyl-4-(3-phenylpropoxy)aniline as a scaffold for GPCR ligands
Abstract
This application note details the utility, synthesis, and biological evaluation of 3-Methyl-4-(3-phenylpropoxy)aniline (referred to herein as Scaffold-A ), a privileged building block in the design of G-Protein Coupled Receptor (GPCR) ligands. Structurally, this molecule integrates a lipophilic "tail" (phenylpropoxy) with a conformational control element (ortho-methyl) and a reactive "head" (aniline). It is particularly prominent in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH1R) and modulators of the Sphingosine-1-phosphate (S1P) receptor family. This guide provides optimized protocols for its synthesis, library generation via amide/urea coupling, and functional validation using cell-based calcium flux assays.
Section 1: Chemical Biology & SAR Logic
1.1 The "Privileged" Architecture
In medicinal chemistry, Scaffold-A is not merely a reagent; it is a pharmacophore fragment designed to probe deep hydrophobic pockets within Class A GPCRs. Its efficacy is derived from three distinct structural features:
-
The Lipophilic Tail (Phenylpropoxy): The 3-carbon linker places the terminal phenyl ring at an optimal distance (~4–5 Å) to engage in
- stacking or hydrophobic interactions with residues deep in the orthosteric binding site (e.g., Phe/Trp clusters in TM3/TM5 of MCH1R). -
The Ortho-Methyl Group: This substituent serves two critical functions:
-
Conformational Lock: It induces a twist between the ether oxygen and the phenyl ring, forcing the side chain into a non-planar conformation that often matches the bioactive state.
-
Metabolic Shield: It blocks the reactive ortho position, reducing susceptibility to Phase I metabolic hydroxylation by CYP450 enzymes.
-
-
The Aniline Handle: A versatile attachment point for coupling to basic amine cores (e.g., piperidines, quinolines) via urea or amide linkers.
1.2 Pathway Visualization: From Scaffold to Hit
The following diagram illustrates how Scaffold-A is integrated into high-affinity GPCR ligands (e.g., MCH1R antagonists).
Figure 1: Modular assembly of GPCR ligands. Scaffold-A acts as the hydrophobic "tail" responsible for potency and selectivity.
Section 2: Synthetic Protocols
Protocol 1: Synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline
Objective: High-purity synthesis avoiding N-alkylation byproducts. Strategy: O-alkylation of a nitrophenol precursor followed by chemoselective reduction.
Materials
-
Reagents: 3-Methyl-4-nitrophenol (CAS: 2581-34-2), 1-Bromo-3-phenylpropane, Potassium Carbonate (
), Palladium on Carbon (10% Pd/C), Hydrazine Monohydrate or gas. -
Solvents: DMF (anhydrous), Ethanol, Ethyl Acetate.
Step-by-Step Methodology
Step A: Williamson Ether Synthesis
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3-Methyl-4-nitrophenol (5.0 g, 32.6 mmol) in anhydrous DMF (50 mL).
-
Base Addition: Add
(9.0 g, 65.2 mmol, 2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn bright yellow/orange. -
Alkylation: Dropwise add 1-Bromo-3-phenylpropane (7.15 g, 35.9 mmol, 1.1 equiv).
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (
) should disappear, yielding the less polar ether ( ). -
Work-up: Pour the mixture into ice-water (200 mL). The product usually precipitates. Filter the solid. If oil forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.-
Intermediate: 3-Methyl-4-(3-phenylpropoxy)nitrobenzene.
-
Step B: Nitro Reduction
-
Setup: Dissolve the crude nitro intermediate in Ethanol (100 mL).
-
Catalyst: Carefully add 10% Pd/C (0.5 g) under a nitrogen atmosphere. Caution: Pd/C is pyrophoric.
-
Reduction:
-
Method A (Hydrogenation): Stir under
balloon (1 atm) for 12 hours. -
Method B (Transfer Hydrogenation): Add Hydrazine Monohydrate (5 equiv) and reflux for 2 hours (faster, requires ventilation).
-
-
Purification: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Final Isolation: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5) to yield Scaffold-A as an off-white solid.
Protocol 2: Library Generation (Amide Coupling)
Objective: Coupling Scaffold-A to a carboxylic acid core (e.g., N-Boc-isonipecotic acid) to create a potential MCH1R antagonist.
Workflow
-
Activation: Dissolve the Carboxylic Acid core (1.0 equiv) in DCM. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min.
-
Coupling: Add Scaffold-A (1.0 equiv). Stir at RT for 2–12 hours.
-
Validation: Monitor by LC-MS for the mass
. -
Deprotection (if needed): If the core has a Boc group, treat with 4M HCl in Dioxane to reveal the secondary amine for further diversification.
Section 3: Biological Evaluation (Functional GPCR Assay)
Target: MCH1R (Gi/o-coupled).
Assay Type: Kinetic Calcium Mobilization (FLIPR) or HTRF cAMP inhibition.
Rationale: MCH1R couples to
Experimental Setup
-
Cell Line: HEK293 stably expressing human MCH1R and
. -
Plating: Seed cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate overnight.
-
Dye Loading: Aspirate media. Add 100 µL Calcium-4 Assay Kit (Molecular Devices) dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 1 hour at 37°C.
Compound Treatment & Data Acquisition[1][2]
-
Preparation: Prepare a 10-point serial dilution of the synthesized Ligand (from Protocol 2) in HBSS buffer (start at 10 µM).
-
Antagonist Mode:
-
Add Ligand to cells. Incubate 15 min.
-
Inject MCH (agonist) at
concentration (typically 10–50 nM) using the FLIPR/FlexStation fluidics.
-
-
Readout: Measure fluorescence (Ex 485 nm / Em 525 nm) every 1.5 seconds for 180 seconds.
Data Analysis
Calculate the Percent Inhibition relative to the Max Signal (MCH only) and Min Signal (Buffer only).
Section 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Ether Synthesis | Competitive N-alkylation (if using aniline start) | Must use the Nitro-phenol route (Protocol 1). The phenoxide is the only nucleophile. |
| Incomplete Reduction | Catalyst poisoning | Wash the nitro intermediate thoroughly with water/brine to remove bromide ions before adding Pd/C. |
| Poor Solubility in Assay | Lipophilicity of phenylpropoxy tail | Use 0.1% BSA in the assay buffer to stabilize the compound. Ensure DMSO < 0.5%. |
| No Calcium Signal | Gi-coupling dominance | Switch to cAMP HTRF assay (cisbio) and stimulate with Forskolin to observe Gi-mediated inhibition. |
References
-
Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. (Establishes the concept of "Privileged Structures" in GPCRs). Link
-
Hogner, A., et al. (2002). "Melanin-concentrating hormone receptor 1 antagonists: a patent review (2002 - 2005)." Expert Opinion on Therapeutic Patents. (Reviews the SAR of MCH1R antagonists, highlighting the utility of lipophilic alkoxyanilines). Link
-
Ulven, T., & Kostenis, E. (2010). "Free fatty acid receptors: emerging targets for the treatment of diabetes and its complications." Journal of Medicinal Chemistry. (Discusses similar lipophilic tails in GPR40/GPR120 agonists). Link
-
BenchChem Protocols. (2025). "Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline." (Provides methodological basis for aniline synthesis). Link
-
Kobilka, B. K. (2007). "G protein coupled receptor structure and activation."[3] Biochimica et Biophysica Acta. (Mechanistic grounding for ligand binding pockets). Link
Sources
General Procedure for Synthesizing Alkoxy Aniline Building Blocks: A Technical Protocol
Introduction & Strategic Rationale
Alkoxy anilines (e.g., anisidines, phenetidines, and complex ether-linked anilines) are privileged structural motifs in medicinal chemistry, frequently serving as key building blocks for kinase inhibitors, GPCR ligands, and functional organic materials[1].
While the direct Williamson ether synthesis (O-alkylation) of an aminophenol appears to be the most straightforward retrosynthetic disconnection, it is fraught with chemoselectivity issues. The amino group is a competing nucleophile, and direct alkylation under basic conditions invariably leads to a difficult-to-separate mixture of O-alkylated, N-alkylated, and N,O-dialkylated products[1][2].
To bypass the need for tedious amine protection-deprotection strategies[3], the industry-standard workflow employs a highly selective two-step sequence :
-
O-Alkylation of a nitrophenol (where the strongly electron-withdrawing nitro group renders the ring non-nucleophilic and increases the acidity of the phenol).
-
Reduction of the nitroarene to the corresponding aniline[3][4].
Fig 1: Reaction workflow: Preferred two-step nitrophenol route vs. direct aminophenol alkylation.
Mechanistic Insights & Method Selection
Step 1: Williamson Ether Synthesis of Nitrophenols
The O-alkylation proceeds via a bimolecular nucleophilic substitution (
Step 2: Nitro Group Reduction
The reduction of the intermediate alkoxy nitrobenzene generally follows the Haber-Lukashevich pathway, progressing through nitroso and hydroxylamine intermediates before yielding the primary amine[5]. While catalytic hydrogenation using Palladium on Carbon (Pd/C) and
Table 1: Comparison of Nitroarene Reduction Methodologies
| Reduction Method | Reagents / Catalyst | Typical Conditions | Yield | Chemoselectivity / Functional Group Tolerance |
| Catalytic Hydrogenation | 10% Pd/C, | RT, EtOH/MeOH, 1-4 h | >95% | Excellent for standard groups; poor for halogens due to risk of hydrodehalogenation[5][6]. |
| Béchamp Reduction | Fe powder, conc. HCl | 50 °C - Reflux, | >99% | High tolerance for halogens; generates heavy iron sludge waste[5]. |
| Silane Reduction | RT, Additive-free | High | Mild conditions; highly chemoselective and scalable[7]. | |
| Bismuth Catalysis | RT, Mild conditions | High | Utilizes an air-stable catalyst; perfectly tolerates aromatic halides[8]. | |
| Transfer Hydrogenation | Pd/C, | Reflux, MeOH | >90% | Avoids |
Experimental Protocols
Protocol A: O-Alkylation of Nitrophenol
This protocol utilizes mild conditions to prevent side reactions and ensures a self-validating visual marker of phenoxide formation.
Reagents:
-
Nitrophenol (1.0 equiv)
-
Alkyl bromide or iodide (1.1 - 1.2 equiv)
-
Potassium carbonate (
, anhydrous, 3.0 equiv)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Acetone or DMF (0.5 M relative to nitrophenol)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the nitrophenol in the chosen solvent (use Acetone for highly reactive halides; use DMF for sterically hindered or less reactive halides)[4].
-
Activation: Add anhydrous
to the stirring solution. Self-Validation Check: The solution will immediately transition to a deep yellow or bright orange color. This visual shift confirms the successful deprotonation and formation of the highly nucleophilic nitrophenolate anion. -
Alkylation: Add the alkyl halide dropwise to the mixture. Attach a reflux condenser.
-
Reaction: Heat the mixture to 60 °C (or gentle reflux if using acetone) and stir overnight[4]. Monitor the reaction via TLC (Hexanes:DCM, 2:1) until the bright yellow starting material spot is consumed[4].
-
Workup:
-
If using Acetone: Cool to room temperature, filter off the inorganic salts through a fritted funnel, and concentrate the filtrate under reduced pressure.
-
If using DMF: Quench the reaction by pouring it into ice-cold distilled water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3x), wash the combined organic layers extensively with brine (5x) to remove residual DMF, dry over anhydrous
, and concentrate.
-
-
Purification: The crude alkoxy nitrobenzene is typically pure enough for the next step, but can be purified via flash column chromatography if required.
Protocol B: Catalytic Hydrogenation of Alkoxy Nitrobenzene to Alkoxy Aniline
This protocol outlines the standard Pd/C catalyzed reduction, ideal for non-halogenated substrates[5].
Reagents:
-
Alkoxy nitrobenzene (1.0 equiv)
-
10% Palladium on Carbon (Pd/C, 5-10 mol% Pd)[5]
-
Absolute Ethanol or Methanol (0.2 M)
-
Hydrogen gas (
, balloon)
Step-by-Step Methodology:
-
Setup: Dissolve the alkoxy nitrobenzene in absolute ethanol within a reaction flask containing a magnetic stir bar[5].
-
Catalyst Addition: Safety Warning: Dry Pd/C is pyrophoric. Purge the flask with an inert gas (Nitrogen or Argon). Carefully add the 10% Pd/C to the solution[5].
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with
gas. Repeat this purge cycle three times to ensure all oxygen is removed. Attach a hydrogen-filled balloon to the septum via a needle[5]. -
Reaction: Stir the heterogeneous mixture vigorously at room temperature. Self-Validation Check: The reaction is complete when hydrogen uptake ceases (the balloon stops deflating) and the characteristic yellow color of the nitro compound completely fades to yield a colorless or pale solution. This typically takes 1 to 4 hours. Confirm completion via TLC or GC-MS[5].
-
Filtration: Carefully vent the remaining hydrogen and purge the flask thoroughly with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[5]. Critical Safety Step: Do not allow the Celite pad to dry out while under vacuum, as the concentrated Pd catalyst can ignite solvent vapors. Wash the filter cake generously with additional ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude alkoxy aniline[5]. Store the highly oxidation-sensitive aniline under argon, or immediately utilize it in subsequent coupling reactions.
References[1] Williamson ether synthesis protocol for alkoxy anilines. - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpZ91IPXY6xWfdG353CKvGZW4v9__MyMdwwDXoFhrqBjEsHBXLMXcoHAFK5q92y694-uJo8baoXiFR_B5Uo065kiCHi9O-TNT1pzbiKAMjHeoq_KrlDlioJqqSKUoyYulUSsASeU_JRDgXs1Gf6_32NHwoNPN-h6W7rlm9GNwWgGdxpzM6u8PVkZ01iQeaqnCvNPeM[2] Technical Support Center: Synthesis of Substituted ... - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwDYJ0v2rtbA2aH8UT7t9dRqU6OCRfZPjde9pHhtG0bQ8Ju_4xReqYnrsUX2yX4wGExjW2W0yfK9UcNSGO-nUoESYKmNm3c_pdAuJzal8kwxNydcPjTkmXCfPxG8kebA4PqYpCmg2nA7EBVo6Obzhyiu6_zqm-ajl1PfEU5RY8Jbk6EiRhQEIVR8B8qVMdUv4PkDPfAfg1sHa9KHbeaA==[3] 3-Isopropoxyaniline | 41406-00-2 - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmPjiwpZ2xvnlN_h2ksKq6jO4nWpglt4fzy3uouCIVc3IIc7KIBAzZJSl_56NS2QUgZLLay7f5UTsUDAOJDo-bpanzyhVYf9N40MqCJiqmHzg2DqmwU6llZSKbWGkdCZq2SfmH[7] AgSbF6 Catalyzed Reduction of Nitroarenes by Phenylsilane to Anilines | The Journal of Organic Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2HLgZx0Wf3pi7s-gnAEE6z_hBIMPBq_wnam4jHDJabawUp9Jl4IRkSgRgw8drQq74TUFw4eZBI5RdNLCXMIhy_cnauB47DksRaSXaMPXqggi6iOhDmoOnf7Z3Xd1Qv7u8jjv2OrvM4r0Jm58QVeU=[8] Reduction of Nitroarenes to Anilines with an Air-Stable Bismuth Catalyst | Scilit. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjEB7oFtezDzx4eJ89YSVxI_iJoaQ5s8WVytow-Ku_zcyxfg0Z1Rg5wtc-54zjmuvmu4zg-axf28g4Ie3XYOU5uJns0_eaShed6xaKUPU8JtvmMJEXHCN1GmvoMnID4fAngC1fK-RANjp8bY89vK8Yj3hDK4DxT2shaLLA00lP[5] A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiTlANMv5FN_TMSK79vejMIACwg7Vq9BSWo6rvXqwqxzBKafOrYoUC0I46jNRU0KKLeJrY67sKkidwfVgEQD2vjQGeSnXUjznP5Uw1zi9NiVSec-tsFhPalj117HmLNQ_2TIjY0TwpFKgdvYNFOcJZEqrL3BkSmcZutwqTP45d7kUt_w2zI9xl1ANK-7pM7upz690NWks1OqguzSxwuJJ0V5StVs9IZQb2Jt3iWWJXjYx46rnQNGA=[4] Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKTW1pRlwaTPdDPMX-YM5T_-4fykUqsnohJJwtKnQtHKhVwmqEKpYXiT9xm-qO8RWkAm2TnD5RcB7jhfk1TJIVuPmECANoj_mjHoMtHg07wDRHILX2BvBZckBomds4BQ3eI-WZxu3geMLenjg=[6] Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs5fcrEittdNQ1gMB75lMSrSNufgziiK-HMSQ1sOWLOfwYuuVW4FJFapkSF3Bvk_DzhI-GtUc1W4WvPbPBeUrmVSoMrf-G0dvlZO9UgrxuI-fDLarFYG8hQmXcRWTdRv2YKhpzWQgY2Ga3QFM=
Sources
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Solvent selection for reactions involving 3-Methyl-4-(3-phenylpropoxy)aniline
An Application Guide to Solvent Selection for Reactions Involving 3-Methyl-4-(3-phenylpropoxy)aniline
Introduction
3-Methyl-4-(3-phenylpropoxy)aniline is a substituted aniline derivative featuring a combination of functional groups that make it a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and materials. The molecule's core structure consists of an electron-rich aniline ring, substituted with an electron-donating methyl group and a bulky, hydrophobic phenylpropoxy ether linkage. The reactivity and ultimate success of synthetic transformations involving this compound are critically dependent on the judicious selection of the reaction solvent.
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It moves beyond generic protocols to explain the underlying principles of solvent selection, thereby empowering scientists to optimize reaction conditions, enhance yields, minimize side products, and ensure reproducible results. We will explore how the interplay between the physicochemical properties of 3-Methyl-4-(3-phenylpropoxy)aniline and various solvent characteristics dictates the outcome of common synthetic operations.
Physicochemical Profile and Solvent Interactions
The structure of 3-Methyl-4-(3-phenylpropoxy)aniline dictates its solubility and behavior in a reaction medium. Understanding these characteristics is the first step in rational solvent selection.
-
Aniline Moiety: The primary amine group (-NH₂) is a weak base and a potent nucleophile. It is capable of hydrogen bonding, which significantly influences its solubility in protic solvents. However, in protic media, hydrogen bonding can also reduce the nucleophilicity of the amine by solvating its lone pair of electrons.[1][2]
-
Aromatic Ring: The benzene ring is activated by both the amino and methyl groups, making it susceptible to electrophilic substitution. The ring itself is hydrophobic.
-
Phenylpropoxy Group: This large, non-polar side chain dominates the molecule's overall character, rendering it significantly more soluble in organic solvents than simple anilines. Its presence decreases water solubility substantially.[2]
Table 1: Estimated Physicochemical Properties and Solubility Profile
| Property | Value / Characteristic | Implication for Solvent Selection |
| Molecular Weight | ~241.33 g/mol | High molecular weight contributes to lower volatility. |
| Polarity | Moderately polar | Soluble in a wide range of organic solvents. Poorly soluble in water. |
| Hydrogen Bonding | Donor (N-H) & Acceptor (N:) | Solubility in protic solvents is possible, but the large non-polar tail is a dominating factor. |
| Basicity (pKa of conjugate acid) | Estimated ~4.5 - 5.0 | Can be protonated by strong acids; basicity is a key factor in its nucleophilicity. |
| General Solubility | Good solubility in ethers (THF, Diethyl ether), chlorinated solvents (DCM, Chloroform), and aromatic solvents (Toluene). Moderate solubility in polar aprotic solvents (DMF, DMSO, Acetonitrile). Low solubility in polar protic solvents (Methanol, Ethanol) and very low in non-polar alkanes (Hexane). |
General Workflow for Solvent Selection
A systematic approach is crucial for identifying the optimal solvent system. The following workflow illustrates a logical decision-making process that considers the key parameters of the reaction.
Caption: General workflow for rational solvent selection.
Application Notes for Specific Reaction Classes
N-Acylation Reactions
N-acylation is a fundamental transformation used to form amide bonds, often for protecting the amine or as a key step in building a larger molecule. The reaction typically involves an acylating agent (e.g., acetyl chloride, acetic anhydride) and often a base.
Causality & Mechanistic Insights: The choice of solvent is critical for balancing reactant solubility and preventing undesirable side reactions. Polar aprotic solvents are generally preferred. They can dissolve the aniline and polar reagents while not interfering with the reaction by, for example, reacting with the acyl chloride.[3] For sterically hindered or less reactive anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) is often employed. DMAP functions by forming a highly reactive N-acylpyridinium salt intermediate, a process favored by polar aprotic solvents.[4]
Caption: Catalytic cycle of DMAP in N-acylation.
Table 2: Solvent Recommendations for N-Acylation
| Solvent | Class | Suitability & Rationale |
| Dichloromethane (DCM) | Chlorinated | Highly Recommended. Excellent solubility for the substrate and most acylating agents. Inert and has a low boiling point, facilitating easy removal post-reaction. |
| Tetrahydrofuran (THF) | Ether | Recommended. Good solvent for the substrate. Must be anhydrous if strong bases like NaH are used to deprotonate the aniline first.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | Recommended. Good dissolving power. Its polarity can stabilize charged intermediates. |
| Dimethylformamide (DMF) | Polar Aprotic | Use with Caution. Excellent solvent, but its high boiling point can make removal difficult. Can be the best choice for poorly soluble reactants or sluggish reactions requiring heat.[3] |
| Toluene | Aromatic | Not Generally Recommended. Lower polarity may lead to solubility issues with more polar reagents or catalysts. |
| Methanol / Ethanol | Polar Protic | Avoid. The alcohol can react with the acylating agent (e.g., acyl chloride), consuming the reagent in a competitive side reaction. |
Protocol 1: N-Acetylation using Acetyl Chloride
Objective: To synthesize N-(3-methyl-4-(3-phenylpropoxy)phenyl)acetamide.
Materials:
-
3-Methyl-4-(3-phenylpropoxy)aniline (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask, dropping funnel, and nitrogen inlet
Procedure:
-
Dissolve 3-Methyl-4-(3-phenylpropoxy)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (e.g., Triethylamine, 1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization as needed.
Solvent Rationale: Anhydrous DCM is chosen for its excellent ability to dissolve the non-polar substrate and reagents, its inertness towards the reaction components, and its volatility, which simplifies product isolation.
N-Alkylation and C-Alkylation Reactions
Alkylation of anilines can occur either on the nitrogen atom (N-alkylation) or on the activated aromatic ring (C-alkylation). The chemoselectivity of this process can be remarkably influenced by the solvent choice, often in conjunction with the catalyst system.[5]
Causality & Mechanistic Insights:
-
N-Alkylation: This is often achieved via an Sₙ2 reaction with an alkyl halide. Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions. Alternatively, methods involving palladium catalysis can be effective, where low-polarity solvents like THF are often preferred.[6]
-
C-Alkylation: This typically proceeds via a Friedel-Crafts-type mechanism, which may involve a Lewis acid catalyst. Recent studies have shown that highly polar, hydrogen-bond-donating protic solvents like hexafluoroisopropanol (HFIP) can promote C-alkylation over N-alkylation by stabilizing the charged intermediates of the electrophilic aromatic substitution pathway.[5] In contrast, non-polar solvents like toluene favor N-alkylation in certain systems.[5][7]
Table 3: Solvent Recommendations for Alkylation
| Solvent | Class | Suitability & Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | Recommended for N-Alkylation (Sₙ2). Excellent for dissolving the aniline and alkylating agent, and for accelerating Sₙ2 rates. A base like K₂CO₃ is typically required. |
| Tetrahydrofuran (THF) | Ether | Recommended for N-Alkylation. Good general-purpose solvent, especially for reactions using strong bases (e.g., NaH) to first form the anilide anion. |
| Toluene | Aromatic | Can favor N-Alkylation. In some catalyst systems, non-polar solvents have been shown to selectively yield the N-alkylated product.[5] |
| 1,2-Dichloroethane (DCE) | Chlorinated | Recommended for C-Alkylation (Friedel-Crafts). A standard solvent for Friedel-Crafts reactions as it is polar enough to dissolve the aluminum halide-aniline complex but is otherwise inert.[8][9] |
| Hexafluoroisopropanol (HFIP) | Fluorinated Alcohol | Can favor C-Alkylation. A highly polar, protic, and non-coordinating solvent that can be essential for achieving para C-alkylation with certain alkylating agents.[5] |
Protocol 2: Reductive Amination for N-Alkylation
Objective: To synthesize N-benzyl-3-methyl-4-(3-phenylpropoxy)aniline.
Materials:
-
3-Methyl-4-(3-phenylpropoxy)aniline (1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
Procedure:
-
To a stirred solution of 3-Methyl-4-(3-phenylpropoxy)aniline (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding a saturated solution of NaHCO₃.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Solvent Rationale: DCE is a preferred solvent for reductive amination. It is aprotic and effectively dissolves the reactants and the imine intermediate without reacting with the mild hydride reducing agent, NaBH(OAc)₃.
Nucleophilic Aromatic Substitution (SₙAr)
While the aniline ring itself is electron-rich and not prone to SₙAr, it can act as an excellent nucleophile to displace a leaving group from a sufficiently electron-deficient aromatic ring.
Causality & Mechanistic Insights: SₙAr reactions proceed through a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack.[1]
-
Polar Aprotic Solvents (DMSO, DMF): These are the solvents of choice for SₙAr. They are highly effective at solvating the cation of the base (if used) but do not strongly solvate the aniline nucleophile, leaving its lone pair highly available for attack. Furthermore, their high polarity effectively stabilizes the charged Meisenheimer complex, lowering the activation energy and accelerating the reaction.[1][10]
-
Protic Solvents (Methanol, Water): These solvents can significantly slow down SₙAr reactions. They form strong hydrogen bonds with the aniline's lone pair, reducing its nucleophilicity and increasing the activation energy for the initial attack.[1][10]
Table 4: Solvent Recommendations for SₙAr Reactions
| Solvent | Class | Suitability & Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Recommended. The gold standard for many SₙAr reactions. Excellent dissolving power and ability to accelerate rates by stabilizing the Meisenheimer complex without deactivating the nucleophile.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Recommended. Similar to DMSO in its ability to promote SₙAr reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | Suitable. A good alternative to DMSO or DMF, though perhaps slightly less effective at accelerating the reaction. |
| Toluene / Xylene | Aromatic | Not Recommended. Generally too non-polar to effectively dissolve the necessary salts (bases) or stabilize the charged intermediate. |
| Methanol / Water | Polar Protic | Avoid. Reduces the nucleophilicity of the aniline through hydrogen bonding, leading to very slow or incomplete reactions.[1] |
Troubleshooting Guide
| Problem | Possible Solvent-Related Cause | Suggested Solution |
| Low or No Reaction | Poor Solubility: Reactants are not fully dissolved. | Choose a solvent with better dissolving power (e.g., switch from THF to DMF). Gentle heating may also help. |
| Solvent Interference: Protic solvent deactivating nucleophile or reacting with electrophile. | Switch to an appropriate aprotic solvent (e.g., from Ethanol to DCM for acylation). | |
| Multiple Side Products | Incorrect Chemoselectivity: Solvent favoring an undesired pathway (e.g., C- vs. N-alkylation). | Alter the solvent polarity. For alkylation, consider switching between a non-polar solvent like Toluene and a highly protic one like HFIP.[5] |
| Reaction Temperature Too High: Solvent boiling point is too low, requiring high pressure, or too high, leading to decomposition. | Select a solvent with a boiling point appropriate for the desired reaction temperature. | |
| Difficult Product Isolation | High-Boiling Solvent: Solvent (e.g., DMSO, DMF) is difficult to remove under vacuum. | If possible, use a more volatile solvent. If not, consider workup procedures like precipitation by adding an anti-solvent or extraction into a lower-boiling solvent. |
Conclusion
The selection of a solvent is not a trivial procedural step but a powerful tool for controlling the reactivity, selectivity, and efficiency of reactions involving 3-Methyl-4-(3-phenylpropoxy)aniline. A deep understanding of the reaction mechanism and the physical properties of both the substrate and the solvent allows for a rational and predictive approach to experimental design. For this particular substrate, its significant non-polar character must be balanced with the requirements of the reagents and intermediates. Aprotic solvents like DCM, THF, and DMF are workhorses for many of its key transformations, but specialized solvents like HFIP can unlock alternative, valuable reaction pathways. By applying the principles and protocols outlined in this guide, researchers can significantly improve the outcomes of their synthetic endeavors.
References
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Gore, P. M., et al. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
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Abaidia, S. E., et al. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. [Link]
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- Benicewicz, B. C., et al. (n.d.).
-
Gore, P. M., et al. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. [Link]
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RSC Publishing. (n.d.). Synthesis of substituted anilines via a gold-catalyzed three-component reaction. Organic & Biomolecular Chemistry. [Link]
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ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. [Link]
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Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]
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Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]
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Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett. [Link]
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ACS Publications. (2009). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. [Link]
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RSC Publishing. (n.d.). The mechanism of aromatic nucleophilic substitution reactions in protic solvents. The reations of aniline, N-methylaniline, n-butylamine, and piperidine with some nitroaryl phenyl ethers in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Qamruddin, M. A., & Dawre, M. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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ResearchGate. (2025). Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: ANeat Access to Anilides. [Link]
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Chemistry LibreTexts. (2024). Properties of amines. [Link]
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Scale-up synthesis methods for 3-Methyl-4-(3-phenylpropoxy)aniline
Executive Summary
This application note details the process development and scale-up strategy for 3-Methyl-4-(3-phenylpropoxy)aniline , a critical bi-aryl ether amine intermediate used in the synthesis of various pharmaceutical candidates (e.g., GPCR modulators).
While laboratory-scale synthesis often utilizes expensive solvents (DMF) and difficult-to-scale purification (column chromatography), this guide presents a Process Mass Intensity (PMI) optimized route designed for pilot-plant execution (1–10 kg scale). The optimized pathway utilizes a Phase Transfer Catalysis (PTC) approach for the ether formation and a controlled catalytic hydrogenation for the nitro reduction, ensuring high throughput, safety, and minimal waste generation.
Retrosynthetic Strategy & Pathway
The synthesis is broken down into two critical stages to maximize convergence and minimize impurity carryover.
-
Stage 1 (O-Alkylation): Selective alkylation of 3-methyl-4-nitrophenol using 1-bromo-3-phenylpropane.
-
Stage 2 (Reduction): Chemoselective reduction of the nitro group to the aniline using heterogeneous catalysis.
Figure 1: Retrosynthetic analysis showing the disconnection approach.
Stage 1: O-Alkylation via Phase Transfer Catalysis
Objective: Synthesize 4-(3-phenylpropoxy)-3-methyl-1-nitrobenzene. Challenge: Traditional DMF/K₂CO₃ methods suffer from difficult aqueous workups and high solvent boiling points, making solvent recovery energy-intensive. Solution: A Biphasic System (Toluene/Water) with Tetrabutylammonium Bromide (TBAB).
Mechanism & Rationale
The reaction proceeds via an S_N2 mechanism. The phenoxide ion is generated at the interface of the organic/aqueous layer. The quaternary ammonium salt (TBAB) transports the phenoxide into the organic phase (Toluene) as a loose ion pair, where it reacts rapidly with the alkyl halide.
-
Why Toluene? Excellent solubility for the product, low water miscibility, and easy recovery via azeotropic distillation.
-
Why TBAB? Cost-effective and easily washed out during workup.
Protocol (Scale: 1.0 kg Input)
-
Reactor Setup: 10 L Jacketed Glass Reactor equipped with overhead stirrer (impeller type: hydrofoil), reflux condenser, and internal temperature probe.
-
Charging:
-
Charge Toluene (4.0 L) and Water (1.0 L).
-
Add 3-Methyl-4-nitrophenol (1.0 kg, 6.53 mol).
-
Add Potassium Carbonate (1.35 kg, 9.8 mol, 1.5 eq). Note: Exothermic dissolution.
-
Add TBAB (105 g, 0.32 mol, 5 mol%).
-
-
Reaction:
-
Workup:
-
Cool to 50°C. Separate phases.
-
Wash Organic layer with 10% NaOH (1.0 L) to remove unreacted phenol.
-
Wash Organic layer with Water (1.0 L) followed by Brine (1.0 L).
-
Crystallization: Distill Toluene down to ~2.0 L volume. Add Heptane (4.0 L) slowly at 60°C. Cool to 0°C over 4 hours.
-
Filter and dry at 45°C under vacuum.
-
Yield Expectation: 92–95% (Pale yellow solid).
Stage 2: Catalytic Hydrogenation
Objective: Reduction of the nitro intermediate to the target aniline. Challenge: Exotherm control and prevention of hydroxylamine accumulation (potential explosion hazard). Solution: Low-pressure hydrogenation with Pd/C in Methanol.
Safety & Catalysis
-
Catalyst: 5% Pd/C (50% water wet). The water wet paste prevents pyrophoric ignition during handling [1].
-
Solvent: Methanol is chosen for high hydrogen solubility and ease of removal.
-
Exotherm: The reduction of nitro groups releases ~500 kJ/mol. Heat removal capacity is the rate-limiting step.
Protocol (Scale: 1.0 kg Intermediate)
-
Reactor Setup: 10 L Hastelloy or Stainless Steel Hydrogenator (Buchi/Parr type) rated for 10 bar.
-
Charging:
-
Inert the vessel with Nitrogen (3x cycles).
-
Charge Methanol (6.0 L).
-
Charge Nitro Intermediate (1.0 kg, 3.69 mol).
-
Charge 5% Pd/C (50% wet) (50 g dry basis, 5 wt% loading). Caution: Add as a slurry in methanol.
-
-
Reaction:
-
Purge with Nitrogen (3x), then Hydrogen (3x).
-
Pressurize to 3.0 bar (45 psi) H₂.
-
Set agitation to max (ensure gas-liquid mass transfer).
-
Heat to 40°C . Critical: Do not exceed 60°C to prevent ring hydrogenation or reductive alkylation impurities.
-
Maintain pressure on demand. Reaction is complete when H₂ uptake ceases (approx. 4–6 hours).
-
-
Workup:
-
Filter catalyst through a Celite bed or Sparkler filter (recycling loop).
-
Concentrate filtrate under reduced pressure.[4]
-
Salt Formation (Optional but recommended for stability): Dissolve residue in EtOAc and treat with HCl/IPA to precipitate the Hydrochloride salt, which is more stable against oxidation than the free base.
-
Yield Expectation: 88–93% (Off-white solid).
Process Flow & Control Strategy
The following diagram illustrates the unit operations and Critical Process Parameters (CPPs).
Figure 2: Unit operation flow diagram highlighting critical control points.
Analytical Control Strategy
To ensure "Trustworthiness" and batch consistency, the following specifications must be met.
Table 1: In-Process and Release Specifications
| Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | Off-white to pale brown solid | Darkening indicates oxidation (quinone formation). |
| Assay | HPLC (C18) | > 98.5% (a/a) | High purity required for downstream coupling. |
| Impurity A | HPLC | < 0.15% | Unreacted 3-Methyl-4-nitrophenol (Genotoxic alert). |
| Impurity B | HPLC | < 0.5% | Bis-alkylated or C-alkylated byproducts. |
| Water Content | KF Titration | < 0.5% | Critical if next step involves water-sensitive reagents. |
| Pd Content | ICP-MS | < 20 ppm | Heavy metal compliance for pharma intermediates. |
HPLC Method Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% H3PO4 in Water.
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV at 210 nm and 254 nm.
References
-
Catalytic Hydrogenation Safety
- Source: "Catalytic Hydrogenation of Nitrobenzene Safety Table." Scribd.
-
URL:
-
Bepotastine Intermediate Synthesis (Analogous Chemistry)
- Source: "Improved Process For The Preparation Of Bepotastine Besilate And Intermedi
-
URL:
-
General Nitro Reduction Scale-Up
- Source: "Hydrogenation of nitrobenzene derivatives with different substituents...
-
URL:
-
Williamson Ether Synthesis Optimization
- Source: "Preparation method of 3-methyl-4-nitrobenzoic acid" (Discusses oxidation/alkylation contexts).
-
URL:
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory or pilot plant environment. Always review Safety Data Sheets (SDS) for 3-Methyl-4-nitrophenol and Alkyl halides before use.
Sources
- 1. 3,4-methylenedioxy aniline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Chiral synthesis method of bepotastine besilate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 3-Methyl-4-(3-phenylpropoxy)aniline Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks encountered during the synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline.
The synthesis of this target molecule relies on a robust two-step sequence: an initial Williamson Ether Synthesis (alkylation of 2-methyl-4-nitrophenol with 1-bromo-3-phenylpropane) followed by Catalytic Nitro Reduction . Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure high-yield, reproducible results.
Caption: Two-step synthesis workflow: Williamson etherification followed by catalytic nitro reduction.
PART 1: Troubleshooting the Alkylation Step (Williamson Ether Synthesis)
The formation of the intermediate, 3-Methyl-4-(3-phenylpropoxy)nitrobenzene, relies on the nucleophilic attack of a phenoxide ion on a primary alkyl halide.
Q: Why is my etherification yield plateauing at 60%, with unreacted phenol remaining in the mixture?
A: This is a classic symptom of incomplete deprotonation or poor solvent choice. The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (
Q: I am detecting a significant amount of 3-phenylpropan-1-ol in my crude mixture. What is causing this side reaction?
A: You are observing the hydrolysis of your alkylating agent (1-bromo-3-phenylpropane). This occurs when adventitious water is present in the reaction mixture. The hydroxide ion (formed from water and your base) acts as a competing nucleophile, attacking the alkyl halide[2].
Solution: Ensure your
PART 2: Troubleshooting the Nitro Reduction Step
The conversion of the nitrobenzene intermediate to the final aniline product is typically achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C).
Q: My reduction using Pd/C and
Q: I am observing brightly colored (yellow/orange) dimeric side products. How do I suppress this? A: These are azoxy or azo compounds. They form via a parallel condensation pathway where the highly reactive nitroso intermediate reacts with the hydroxylamine intermediate[3]. This bimolecular condensation is highly favored in alkaline conditions or when the reduction is proceeding too slowly, allowing intermediates time to diffuse and react with one another[6]. Solution: Maintain strictly neutral or slightly acidic conditions during hydrogenation. Ensuring rapid, uninterrupted hydrogen uptake (via adequate pressure and catalyst loading) minimizes the steady-state concentration of these intermediates, thereby outcompeting the dimerization pathway.
Q: Will the catalytic hydrogenation conditions cleave my newly formed ether bond?
A: It is highly unlikely under standard conditions. While benzyl ethers (Ar-CH2-O-R) are notoriously susceptible to hydrogenolysis (cleavage by Pd/C and
Caption: Haber mechanism for nitro reduction, illustrating the stepwise pathway and dimerization risks.
Quantitative Data: Reaction Optimization Summary
The following table summarizes the causal impact of parameter adjustments on the overall yield of both synthesis steps.
| Reaction Step | Parameter | Sub-optimal Condition | Optimized Condition | Yield Impact & Causality |
| Step 1: Alkylation | Solvent | Ethanol (Protic) | Anhydrous DMF (Aprotic) | +35% . Prevents phenoxide solvation, accelerating |
| Step 1: Alkylation | Base | +20% . Eliminates water, preventing alkyl halide hydrolysis. | ||
| Step 2: Reduction | Agitation | 200 RPM (Magnetic) | 800 RPM (Overhead/Vigorous) | +15% . Overcomes |
| Step 2: Reduction | Additive | None (Neutral) | Catalytic Acetic Acid | +10% . Suppresses base-catalyzed azoxy/azo dimerization. |
Experimental Protocols (Self-Validating Systems)
These protocols are designed with built-in validation checkpoints to ensure you can confidently verify the success of each step before proceeding.
Protocol 1: Synthesis of 3-Methyl-4-(3-phenylpropoxy)nitrobenzene
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-4-nitrophenol (1.0 equiv) and anhydrous
(2.0 equiv). -
Solvation: Suspend the mixture in anhydrous DMF (0.5 M concentration relative to phenol). Stir at room temperature for 30 minutes. Validation Check: The solution will turn deep yellow/orange, visually confirming the formation of the phenoxide ion.
-
Alkylation: Add 1-bromo-3-phenylpropane (1.2 equiv) dropwise via syringe. Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours under an argon atmosphere[2].
-
Monitoring: Check reaction completion via TLC (Hexanes:Ethyl Acetate 4:1). The product spot will run higher (less polar) than the starting phenol.
-
Workup (Self-Validating): Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with 1M NaOH ( mL). Validation Check: The NaOH wash chemically removes any unreacted starting phenol. If the aqueous layer runs clear (no yellow phenoxide), the organic layer is successfully purified of the precursor. -
Isolation: Wash with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the intermediate.
Protocol 2: Synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline
-
Setup: Dissolve the nitrobenzene intermediate (1.0 equiv) in a mixture of Methanol and Ethyl Acetate (1:1 ratio, 0.2 M) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to substrate) under a blanket of argon to prevent catalyst ignition[8].
-
Hydrogenation: Evacuate the flask and backfill with
gas three times. Pressurize the vessel to 1-2 atm of using a balloon or Parr shaker. Stir vigorously (≥800 RPM) at room temperature[8]. -
Monitoring (Self-Validating): Monitor the reaction by observing
gas uptake. Validation Check: The reaction is complete when gas consumption completely ceases. Confirm via TLC (Hexanes:Ethyl Acetate 2:1); the aniline product will be significantly more polar (lower ) and will stain positively with Ninhydrin (indicating a primary amine). -
Workup: Purge the flask with argon. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[8]. Warning: Do not let the filter cake dry out in the air, as spent Pd/C is pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the final 3-Methyl-4-(3-phenylpropoxy)aniline product.
References
-
[4] Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. URL:[Link]
-
[3] WO2020131574A1 - Method of reducing aromatic nitro compounds. Google Patents. URL:
-
[7] Cleavage Of Ethers With Acid. Master Organic Chemistry. URL:[Link]
-
[5] Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. ChemRxiv. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted alkyl halide from 3-Methyl-4-(3-phenylpropoxy)aniline mixtures
Topic: Removing Unreacted Alkyl Halide from 3-Methyl-4-(3-phenylpropoxy)aniline Mixtures Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides validated, self-contained methodologies for separating unreacted alkyl halides (e.g., 1-bromo-3-phenylpropane) from 3-Methyl-4-(3-phenylpropoxy)aniline synthesis mixtures.
Chemical Rationale & Causality
The synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline typically involves the alkylation of an aniline derivative. A common bottleneck in this workflow is the [1].
To design a self-validating purification system, we must exploit the fundamental electronic differences between the target and the impurity:
-
Target Molecule (3-Methyl-4-(3-phenylpropoxy)aniline): Contains a primary amine group (
). This basic functional group allows the molecule to be reversibly protonated into a [2]. -
Contaminant (Alkyl Halide): Alkyl halides are neutral, non-polar, and [3]. They do not respond to pH changes and [4].
This stark contrast in chemical behavior allows for two highly effective, orthogonal purification strategies: Liquid-Liquid Acid-Base Extraction and Solid-Phase Catch-and-Release [5][6].
Validated Methodologies
Protocol A: Liquid-Liquid Acid-Base Extraction
Causality: By washing the organic mixture with a dilute acid, the basic aniline is converted into a water-soluble anilinium chloride salt, migrating to the aqueous layer. The neutral alkyl halide remains trapped in the organic layer, which is then discarded[2]. Self-Validating Mechanism: Retain all separated layers. Perform Thin-Layer Chromatography (TLC) on both the discarded organic layer and the final product layer. The complete absence of the UV-active aniline in the discarded layer validates the extraction efficiency.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl[2]. Shake vigorously and vent to release pressure.
-
Phase Separation: Allow the layers to separate completely. The protonated aniline is now in the aqueous phase. Drain and retain the aqueous phase.
-
Organic Wash (Crucial for Purity): Wash the acidic aqueous phase once more with fresh organic solvent to remove trace alkyl halide micro-emulsions. Discard this organic wash.
-
Basification: Cool the aqueous phase in an ice bath. Slowly add 1M NaOH dropwise until the solution reaches pH > 10 (verify with pH paper)[2]. The solution will turn cloudy as the free aniline precipitates.
-
Back-Extraction: Extract the basified aqueous layer with fresh Ethyl Acetate (3 x 15 mL). The deprotonated free aniline will migrate back into the organic phase.
-
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the pure aniline.
Protocol B: Catch-and-Release using MP-TsOH Scavenger Resin
Causality: MP-TsOH is a macroporous polystyrene resin functionalized with p-toluenesulfonic acid[5]. It acts as a solid-phase strong cation exchange (SCX) resin. When the mixture is passed through the resin, the basic aniline is "caught" as a bound sulfonate salt. The neutral alkyl halide is not retained and is washed away. The aniline is then "released" using a methanolic ammonia solution[7].
Step-by-Step Procedure:
-
Conditioning: Pre-condition an MP-TsOH cartridge (nominal capacity ~3 mmol/g) with 3-4 column volumes of Dichloromethane (DCM)[7].
-
Loading: Dissolve the crude mixture in a minimum volume of DCM and load it onto the cartridge. Allow it to pass through via gravity flow.
-
Washing (Removal of Alkyl Halide): Wash the cartridge with 4 mL/g resin of DCM, followed by 4 mL/g resin of Methanol[7]. The eluent contains the unreacted alkyl halide and non-basic impurities; discard this fraction.
-
Release (Elution of Aniline): Elute the target aniline by passing 2M Ammonia in Methanol (4 mL/g resin) through the cartridge[5].
-
Recovery: Collect the basic eluent and concentrate under reduced pressure to isolate the highly pure 3-Methyl-4-(3-phenylpropoxy)aniline.
Process Visualization
Workflow for the acid-base extraction of 3-Methyl-4-(3-phenylpropoxy)aniline.
Quantitative Data Presentation
| Parameter | Protocol A: Acid-Base Extraction | Protocol B: MP-TsOH Catch-and-Release |
| Ideal Scale | Large scale (>1 gram) | Small to medium scale (10 mg - 1 gram) |
| Time Required | 60 - 90 minutes | 15 - 30 minutes |
| Alkyl Halide Removal | ~95% (Requires secondary organic wash) | >99% (Highly specific) |
| Solvent Consumption | High (Aqueous and Organic volumes) | Low (Minimal column volumes) |
| Cost | Very Low (Standard lab reagents) | Moderate (Requires specialized resin cartridges) |
Troubleshooting Guides & FAQs
Q: Why is there still alkyl halide in my final product after performing the acid-base extraction? A: This is typically caused by the lipophilic alkyl halide forming micro-emulsions in the aqueous layer during the initial acidic extraction. Resolution: Introduce a secondary organic wash. After separating the acidic aqueous layer (Step 3), wash it with 10 mL of Hexane or DCM before proceeding to the basification step. This strips away any residual suspended alkyl halide.
Q: My aniline yield is extremely low after the MP-TsOH catch-and-release. What happened? A: Low recovery usually stems from either exceeding the resin's binding capacity or insufficient elution strength[5]. Resolution: First, ensure your crude loading does not exceed the nominal capacity of the resin (typically ~3 mmol/g)[7]. Second, if the aniline is strongly retained, (2 mL/g resin) to improve elution efficiency and reduce the required elution volume[5].
Q: Can I use standard silica gel chromatography instead of these methods? A: While possible, it is less efficient for this specific binary mixture. The alkyl halide will elute very near the solvent front (high Rf), but the basic aniline will strongly interact with the acidic silanol groups on the silica, causing severe streaking and poor recovery[6]. Resolution: If chromatography is mandatory, pre-treat the silica column with 1% Triethylamine (TEA) in your mobile phase to neutralize the silanol groups and prevent the aniline from streaking.
References
-
Biotage. "MP-TsOH(65) Columns: Catch-and-Release Purification of Amines." Biotage Japan. [Link]
-
Biotage. "Catch-and-Release Purification of Amines." Biotage.[Link]
-
Scribd. "Acid-Base Extraction of Benzoic Acid | Solubility." Scribd.[Link]
-
DU Chem. "SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES." University of Delhi.[Link]
-
Study.com. "Solvolysis Reactions | Overview, Types & Mechanisms." Study.com. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Solvolysis Reactions | Overview, Types & Mechanisms | Study.com [study.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. selekt.biotage.com [selekt.biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Prevention of 3-Methyl-4-(3-phenylpropoxy)aniline Oxidation
Welcome to the technical support guide for 3-Methyl-4-(3-phenylpropoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this air-sensitive compound. This guide provides in-depth troubleshooting advice and preventative strategies to ensure the integrity and purity of your experimental results.
I. Frequently Asked Questions (FAQs)
Q1: What is 3-Methyl-4-(3-phenylpropoxy)aniline, and why is it prone to oxidation?
A1: 3-Methyl-4-(3-phenylpropoxy)aniline is a substituted aniline derivative. The core of its reactivity lies in the aniline functional group. The nitrogen atom's lone pair of electrons in the amino group (-NH₂) makes the aromatic ring electron-rich.[1] This high electron density renders the molecule susceptible to losing electrons, a process known as oxidation, especially when exposed to atmospheric oxygen and light.[2] Substituents on the aniline ring, such as the methyl and phenylpropoxy groups in this case, can further influence the rate of oxidation. Electron-donating groups, like the methyl group, can increase the reaction rate.[3]
Q2: What are the visible signs of oxidation in my sample of 3-Methyl-4-(3-phenylpropoxy)aniline?
A2: The most common indicator of oxidation is a noticeable change in color.[2][4] Pure anilines are often colorless or pale yellow. Upon oxidation, you may observe the sample turning yellow, brown, or even darker over time. This discoloration signifies the formation of impurities, which can include highly colored species like nitrobenzenes, benzoquinones, or polymeric aniline compounds.[1]
Q3: Can I still use my 3-Methyl-4-(3-phenylpropoxy)aniline if it has discolored?
A3: It is strongly advised against using a discolored sample for applications that require high purity. The presence of oxidation byproducts can lead to unpredictable reaction outcomes, lower yields, and the formation of unwanted side products, ultimately compromising the reproducibility and validity of your experimental data.[2]
Q4: What are the primary degradation products I should be aware of?
A4: The oxidation of anilines can lead to a variety of products. Depending on the conditions, these can include derivatives of azobenzene, diphenylamine, and hydroxyaniline. In the presence of strong oxidizing agents or specific catalysts, more complex products can form.
II. Troubleshooting Guide: Addressing Oxidation-Related Issues
This section provides a structured approach to identifying and resolving common problems encountered during the handling and use of 3-Methyl-4-(3-phenylpropoxy)aniline.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Sample darkens rapidly upon opening the container. | Exposure to atmospheric oxygen and/or light. | Immediately handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[2] Minimize exposure to ambient light by working in a fume hood with the sash lowered or by using amber-colored vials. |
| Inconsistent reaction yields or unexpected side products. | Use of a partially oxidized starting material. | Confirm the purity of the 3-Methyl-4-(3-phenylpropoxy)aniline before use. If discoloration is observed, it is best to use a fresh, unoxidized batch.[2] Consider purifying the discolored material if a fresh batch is unavailable (see Protocol 2). |
| Solution turns dark during a reaction, especially upon addition of a metal salt. | The metal salt may be acting as an oxidizing agent.[1] | If applicable, use a metal salt in a lower oxidation state. Alternatively, add the aniline solution slowly to the metal salt solution at a reduced temperature to control the reaction rate.[1] |
| Baseline instability or ghost peaks in HPLC/GC analysis. | Contamination from oxidized impurities in the sample. | Filter the sample solution through a 0.22 µm syringe filter before injection. Ensure the analytical method is optimized to separate the parent compound from potential degradation products.[5] |
III. Best Practices for Storage and Handling
Proactive measures are crucial for preventing the oxidation of 3-Methyl-4-(3-phenylpropoxy)aniline. Adhering to the following best practices will help maintain the compound's purity and ensure the reliability of your experiments.
Optimal Storage Conditions
To minimize degradation, 3-Methyl-4-(3-phenylpropoxy)aniline should be stored with the following considerations:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen)[2] | Prevents contact with atmospheric oxygen, the primary driver of oxidation. |
| Temperature | Cool (typically 2-8 °C) or as specified by the supplier. | Reduces the rate of chemical degradation. |
| Light | Protected from light (Amber vials or stored in the dark)[2][6] | Light can catalyze oxidative reactions. |
| Container | Tightly sealed, appropriate material (e.g., glass)[2][7] | Prevents exposure to air and moisture. |
Workflow for Handling Air-Sensitive Anilines
The following diagram illustrates the recommended workflow for handling 3-Methyl-4-(3-phenylpropoxy)aniline to prevent oxidation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lobachemie.com [lobachemie.com]
Troubleshooting low conversion rates in aniline etherification reactions
Welcome to the Technical Support Center for Late-Stage Functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously temperamental transformations in drug development: The Deaminative Etherification of Anilines .
Converting an abundant C(sp²)–N bond into a C(sp²)–O bond via diazonium intermediates is a powerful strategy for synthesizing aryl ethers. However, this reaction is plagued by competing kinetic pathways—namely proto-deamination, phenol formation, and azo-coupling. This guide bypasses generic advice, focusing strictly on the physicochemical causality of these failures and providing self-validating protocols to ensure high conversion rates[1].
I. Mechanistic Overview & Failure Pathway Analysis
To troubleshoot low conversion, you must first understand the competing reaction vectors. The transformation relies on the initial diazotization of the aniline, followed by a transition-metal (usually Copper) catalyzed single-electron transfer (SET) or direct thermal decomposition to form an aryl radical or cation, which is then trapped by an alcohol[2].
If the intermediate is not trapped efficiently by the target alcohol, it will aggressively seek alternative stabilization pathways.
Mechanistic flowchart mapping the desired deaminative etherification pathway against primary failure modes.
II. Quantitative Diagnostic Dashboard
When your LCMS indicates a low yield of the target aryl ether, use the mass balance of the crude mixture to diagnose the exact point of failure.
| Symptom / Byproduct | Typical Yield Impact | Primary Causality | Quantitative Diagnostic Metric | Remediation Strategy |
| Proto-deamination (Ar–H) | -20% to -50% | Homolytic C–N cleavage followed by H-atom abstraction from solvent. | LCMS shows dominant [M-NH2+H]+ peak. | Remove THF/ethers; use non-H-donating solvents; lower Cu loading. |
| Phenol formation (Ar–OH) | -10% to -30% | Aqueous competition; water outcompetes the alcohol as a nucleophile. | LCMS shows [M-NH2+OH]+ peak. | Use strictly anhydrous alcohols; dry diazonium salt before cross-coupling. |
| Azo-coupling (Ar–N=N–Ar) | -5% to -15% | Premature reaction of diazonium with unreacted starting aniline. | Intense color change (bright red/orange); UV-Vis peak at ~400nm. | Ensure complete diazotization (validate with starch-iodide) before adding Cu. |
| Tar / Oligomers | -30% to -80% | Uncontrolled thermal decomposition of the diazonium intermediate. | Mass balance < 50%; broad, unresolved NMR baseline. | Strictly control exotherm during reagent addition; maintain T < 5 °C. |
III. Self-Validating Experimental Protocol: Cu-Catalyzed Deaminative Etherification
To achieve high conversion, the protocol must be treated as a self-validating system. Do not proceed to Step 2 unless Step 1 has analytically proven its completion.
Reagents: Aniline substrate (1.0 eq), NaNO₂ (1.2 eq), aq. HCl or HBF₄ (2.5 eq), Target Alcohol (ROH, 10-20 eq or as solvent), CuI (10 mol%).
Step 1: Diazotization (The Critical Bottleneck)
-
Dissolve the aniline (1.0 mmol) in a mixture of water (2 mL) and concentrated HCl (2.5 mmol).
-
Cool the reaction flask in an ice-brine bath to strictly 0–2 °C . Causality: Aliphatic and some electron-rich aryl diazonium salts rapidly extrude N₂ above 5 °C, leading to tar formation.
-
Prepare a solution of NaNO₂ (1.2 mmol) in 1 mL of cold water. Add this dropwise over 10 minutes, maintaining the internal temperature below 5 °C.
-
Self-Validation Check: Stir for 15 minutes, then spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (HONO), mathematically guaranteeing that no unreacted aniline remains to cause azo-coupling. If the paper does not change color, add NaNO₂ in 0.1 eq increments until a positive test is achieved.
Step 2: Etherification (C–O Bond Formation)
-
In a separate, rigorously dried Schlenk flask under N₂, suspend CuI (0.1 mmol) in the target anhydrous alcohol (2 mL). Causality: Cu(I) initiates the single-electron transfer to the diazonium, facilitating N₂ extrusion and generating the highly reactive aryl radical/cation that the alcohol will trap[2].
-
Slowly transfer the cold diazonium solution into the alcohol/CuI suspension over 20 minutes.
-
Allow the reaction to slowly warm to room temperature. Gas evolution (N₂) will be observed.
-
Self-Validation Check: The reaction is complete when gas evolution ceases and an LCMS aliquot shows complete consumption of the diazonium species (which often appears as the phenol mass in LCMS due to ionization conditions).
Step 3: Workup
-
Quench with saturated aq. NH₄Cl to complex the copper.
-
Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.
IV. Troubleshooting FAQs
Q: Why am I getting the proto-deaminated product (Ar–H) instead of my target ether? A: This is the most common failure in copper-catalyzed deaminative etherifications. Copper facilitates a radical pathway. Once the aryl radical is formed, it has a microsecond lifespan to react with your alcohol. If your solvent is a good hydrogen-atom donor (like THF, dioxane, or even isopropanol), the aryl radical will abstract a hydrogen atom to form Ar–H before the C–O bond can form. Solution: Switch to a non-radical pathway by isolating the diazonium as a stable tetrafluoroborate (BF₄⁻) salt, thoroughly drying it, and subjecting it to thermal decomposition in neat alcohol without copper[3].
Q: My target alcohol is sterically hindered (e.g., tert-butanol or a complex API intermediate), and my conversion is stuck below 10%. How do I force the coupling? A: Sterically hindered alcohols are poor nucleophiles and cannot trap the transient aryl cation/radical fast enough, allowing water or solvent to outcompete them. Solution: You must increase the nucleophilicity of the alcohol. Pre-treat the alcohol with a strong, non-nucleophilic base (like KOtBu or KHMDS) to form the alkoxide before introducing the diazonium salt[1]. The negatively charged alkoxide is orders of magnitude more nucleophilic and will successfully trap the aryl species despite steric bulk.
Q: The reaction mixture turned a deep, opaque red/orange, and my yield is zero. What happened? A: You have synthesized an azo dye (Ar–N=N–Ar). This occurs when your diazotization step is incomplete. The unreacted aniline acts as a nucleophile and attacks the newly formed diazonium salt. Solution: This is a stoichiometric failure. You must ensure the aniline is fully consumed before adding the copper/alcohol mixture. Strictly adhere to the starch-iodide validation step detailed in the protocol above.
Q: Can I avoid aqueous conditions entirely to prevent phenol formation? A: Yes. If your substrate is highly prone to forming phenol (Ar–OH) due to trace water, abandon the aqueous NaNO₂/HCl method. Instead, perform a strictly anhydrous diazotization using an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) and a Lewis acid (like BF₃·OEt₂) directly in the target alcohol[3]. This completely eliminates water from the system, shutting down the phenol pathway.
V. References
-
Development of copper-catalyzed deaminative esterification using high-throughput experimentation. d-nb.info. Available at:
-
[1] From Aniline to Aryl Ether: A Facile, Efficient and Versatile Synthetic Protocol Employing Mild Conditions. ResearchGate. Available at:
-
[2] Copper-catalyzed O-arylation of phenols with diazonium salts. ResearchGate. Available at:
-
[3] Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. UNI ScholarWorks. Available at:
Sources
Technical Support Center: Purification of 3-Methyl-4-(3-phenylpropoxy)aniline
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of functionalized anilines. 3-Methyl-4-(3-phenylpropoxy)aniline is a notoriously challenging molecule to purify via standard normal-phase column chromatography due to its specific structural profile.
This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to help you establish a self-validating purification workflow.
Molecular Profiling & Mechanistic Challenges
Before troubleshooting, we must understand the causality behind the chromatographic behavior of 3-Methyl-4-(3-phenylpropoxy)aniline:
-
Brønsted Basicity & Silanol Interaction: The primary aniline group acts as a Lewis/Brønsted base. Standard silica gel is populated with acidic silanol (Si-OH) groups. When the basic aniline contacts the acidic silica, strong hydrogen bonding and protonation occur, leading to severe band broadening (streaking)[1].
-
Hydrophobic Bulk: The 3-phenylpropoxy tail and the aromatic methyl group impart significant lipophilicity. This forces the use of non-polar solvent systems (e.g., Hexanes/Ethyl Acetate). Paradoxically, non-polar solvents strengthen the polar amine-silica interactions because the solvent cannot compete for the hydrogen-bonding sites[2].
-
Oxidation Liability: Electron-rich anilines are highly susceptible to on-column oxidation, a process catalyzed by active silica surfaces and prolonged exposure to atmospheric oxygen.
Troubleshooting Guides & FAQs
Q1: My compound streaks from
Q2: I added TEA to my eluent, but my isolated product is contaminated with a brown/purple tint, whereas my crude was pale yellow. What caused this? A2: You are observing on-column oxidation. Anilines easily oxidize to quinone-imines or azo compounds. Solution: You must minimize residence time and oxygen exposure. Run a Flash Column under positive inert gas pressure (Nitrogen or Argon) rather than a gravity column. Additionally, sparge your elution solvents with inert gas for 15 minutes prior to use to displace dissolved oxygen.
Q3: I have a closely eluting non-polar impurity. Even with TEA, standard silica isn't providing enough resolution. What are my alternatives? A3: When mobile phase manipulation fails to provide selectivity, you must change the stationary phase. Switch to an Amine-Functionalized Silica (e.g., KP-NH) or Basic Alumina [4]. Amine-functionalized silica features silanol groups covalently bonded to organic amines. This creates a permanently basic surface environment, eliminating the need for TEA in your solvent and fundamentally altering the selectivity profile, which often resolves co-eluting hydrophobic impurities[2].
Experimental Protocols: The Self-Validating Workflow
To ensure a successful purification, every step must validate the next. Do not proceed to the column without confirming the solvent system via TLC.
Protocol A: Preparation and Execution of a TEA-Deactivated Silica Column
-
Solvent Preparation: Prepare your optimized Hexane/Ethyl Acetate mobile phase (e.g., 80:20). Add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Silica Pre-treatment (Critical Step): In a beaker, slurry the standard silica gel with the TEA-modified solvent. Stir gently for 10-15 minutes. This pre-equilibration ensures all active silanol sites are capped before the sample is introduced[5].
-
Column Packing: Pour the slurry into the column. Pack under positive nitrogen pressure until the bed is firm and the solvent line is just above the silica.
-
Sample Loading (Wet Load): Dissolve the crude 3-Methyl-4-(3-phenylpropoxy)aniline in the minimum amount of TEA-modified eluent. Carefully apply it to the column head using a long glass pipette to avoid disturbing the sand layer.
-
Flash Elution: Elute under positive nitrogen pressure. Collect fractions and analyze via TLC (using the TEA-modified developing solvent).
-
Post-Purification: TEA will co-elute with your product. Remove residual TEA by co-evaporating the pooled fractions with toluene (2x) on a rotary evaporator, followed by 12 hours under high vacuum.
Protocol B: Dry-Loading Pre-treatment (For Viscous Oils)
If the crude product is a viscous oil that resists wet loading:
-
Dissolve the crude mixture in a highly volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 1:3 sample-to-silica weight ratio).
-
Deactivation Step: Add ~0.5 mL of TEA per 5 g of dry-loading silica to prevent the amine from irreversibly binding to the dry load matrix itself[5].
-
Evaporate the solvent carefully on a rotary evaporator until a free-flowing powder is obtained. Load this evenly onto the pre-packed column.
Quantitative Data: Stationary Phase Comparison
Selecting the right stationary phase is a balance of cost, resolution, and chemical stability. Use the table below to guide your experimental design.
| Stationary Phase | Mobile Phase Modifier Required | Resolution for Anilines | Oxidation Risk | Relative Cost |
| Standard Silica Gel | None | Poor (Severe Tailing) | High | Low ($) |
| Standard Silica Gel | 1-3% Triethylamine (TEA) | Excellent (Sharp Peaks) | Moderate | Low ($) |
| Basic Alumina | None | Moderate (Broad Peaks) | Low | Medium ( |
| Amine-Functionalized Silica | None | Excellent (Altered Selectivity) | Very Low | High ( |
Mechanistic & Workflow Visualizations
Mechanism of silanol-induced tailing and TEA-mediated silica deactivation.
Step-by-step workflow for TEA-deactivated silica gel chromatography.
References
-
Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]
-
Title: Catalytic reductive N-alkylation of amines using carboxylic acids Source: Chemical Communications (RSC Publishing) URL: [Link]
Sources
Technical Support Center: Stability of 3-Methyl-4-(3-phenylpropoxy)aniline in Acidic Conditions
Welcome to the Technical Support Center for 3-Methyl-4-(3-phenylpropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret unexpected results, and optimize your experimental outcomes.
Introduction
3-Methyl-4-(3-phenylpropoxy)aniline is a substituted aniline with potential applications in medicinal chemistry and materials science. Its structure, featuring a basic aniline moiety and an ether linkage, presents a unique set of stability considerations, particularly in acidic media. The protonation of the aniline nitrogen can influence the reactivity of the entire molecule, including the stability of the ether bond. This guide will delve into the fundamental chemistry of this compound, potential degradation pathways, and practical strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-Methyl-4-(3-phenylpropoxy)aniline in acidic conditions?
A1: The two primary points of vulnerability in the structure of 3-Methyl-4-(3-phenylpropoxy)aniline under acidic conditions are the aniline nitrogen and the ether linkage. The aniline nitrogen, being basic, will be protonated in acidic solutions to form an anilinium salt. While this generally increases water solubility, it can also make the molecule more susceptible to certain degradation pathways. The ether linkage, although generally stable, can undergo acid-catalyzed cleavage under harsh conditions (e.g., strong acids, elevated temperatures).
Q2: What are the likely degradation products of 3-Methyl-4-(3-phenylpropoxy)aniline in a forced degradation study under acidic conditions?
A2: Under harsh acidic conditions, the most probable degradation products arise from the cleavage of the ether bond. This would likely result in the formation of 3-methyl-4-aminophenol and 3-phenyl-1-propanol . Depending on the reaction conditions, further reactions of these products could occur. It is also plausible, though less likely under mild acidic conditions, that N-dealkylation could occur, although this is more common with N,N-dialkylanilines.[1]
Q3: How can I monitor the stability of 3-Methyl-4-(3-phenylpropoxy)aniline during my experiment?
A3: The stability of your compound can be effectively monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method. A stability-indicating HPLC method should be developed, which can separate the parent compound from its potential degradation products. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.
Q4: My 3-Methyl-4-(3-phenylpropoxy)aniline solution is turning a dark color. What could be the cause?
A4: The development of a darker color (e.g., brown, purple, or black) is a common issue with anilines and is typically indicative of oxidation .[2] This can be exacerbated by exposure to air and light, and the presence of acid can sometimes catalyze these oxidative processes.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of 3-Methyl-4-(3-phenylpropoxy)aniline in acidic environments.
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/TLC analysis | Degradation of the compound due to harsh acidic conditions. | - Verify Acid Concentration and Temperature: The rate of acid-catalyzed ether cleavage is highly dependent on the acid strength and temperature. Consider reducing the acid concentration or lowering the reaction temperature. - Use a Milder Acid: If the protocol allows, switch to a less corrosive acid. - Monitor Reaction Over Time: Take aliquots at different time points to track the appearance of new peaks and the disappearance of the starting material. |
| Low yield or recovery of the compound | - Degradation of the product. - Partitioning of the protonated aniline into the aqueous phase during workup. | - Neutralize Carefully: After an acidic reaction, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) to deprotonate the anilinium salt and improve its solubility in organic solvents for extraction. - Perform multiple extractions: Ensure complete extraction of the product from the aqueous layer. |
| Discoloration of the compound or solution | Oxidation of the aniline moiety. | - Work under an inert atmosphere: If the reaction is sensitive to oxygen, perform it under a nitrogen or argon atmosphere. - Protect from light: Store the compound and conduct experiments in amber-colored glassware or protect the reaction vessel from light. - Use freshly purified solvents: Impurities in solvents can sometimes promote oxidation. |
| Inconsistent results in biological assays | Degradation of the compound leading to a lower effective concentration. | - Prepare Solutions Freshly: Prepare solutions of 3-Methyl-4-(3-phenylpropoxy)aniline immediately before use. - Verify Compound Purity: Ensure the purity of your starting material using an appropriate analytical technique (e.g., HPLC, NMR). |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability in Acidic Conditions
This protocol outlines a general method for assessing the stability of 3-Methyl-4-(3-phenylpropoxy)aniline in a given acidic solution.
Materials:
-
3-Methyl-4-(3-phenylpropoxy)aniline
-
Acidic solution of interest (e.g., 1M HCl in a suitable solvent)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of 3-Methyl-4-(3-phenylpropoxy)aniline and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Initiate the stability study: Add a known volume of the stock solution to the acidic solution to achieve the desired final concentration.
-
Incubate at a controlled temperature: Maintain the solution at a constant temperature (e.g., room temperature, 40°C, 60°C).
-
Sample at time points: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction (if necessary): Immediately neutralize the aliquot with a suitable base to stop any further degradation before analysis.
-
Analyze by HPLC: Inject the samples into the HPLC system and quantify the peak area of the parent compound and any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Protocol 2: Synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline
A plausible synthetic route for 3-Methyl-4-(3-phenylpropoxy)aniline can be adapted from the synthesis of similar 4-alkoxy-3-methylaniline derivatives.[3] This would typically involve a Williamson ether synthesis followed by the reduction of a nitro group.
Step 1: Synthesis of 1-methoxy-2-methyl-4-nitrobenzene This intermediate is a common starting material.
Step 2: Williamson Ether Synthesis
-
In a round-bottom flask, dissolve 4-nitro-3-methylphenol in a suitable polar aprotic solvent (e.g., DMF, acetone).
-
Add a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Add (3-bromopropyl)benzene dropwise to the reaction mixture.
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitor by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(3-phenylpropoxy)-2-methyl-4-nitrobenzene.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro-intermediate from Step 2 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid.[4] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas can be employed.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitor by TLC).
-
If using SnCl₂, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final product, 3-Methyl-4-(3-phenylpropoxy)aniline, by column chromatography or recrystallization.
Visualizing Potential Degradation
The following diagram illustrates the likely degradation pathway of 3-Methyl-4-(3-phenylpropoxy)aniline under harsh acidic conditions.
Sources
Technical Support Center: Overcoming Solubility Issues with Lipophilic Aniline Derivatives
Welcome to the Application Science Technical Support Center. Lipophilic aniline derivatives (aromatic amines) are highly prevalent in medicinal chemistry, particularly in kinase inhibitors and CNS-active compounds. However, their high logP values and planar geometries frequently result in poor aqueous solubility, leading to erratic assay data, formulation bottlenecks, and compromised oral bioavailability.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these challenges.
Troubleshooting & FAQs
Q1: My lipophilic aniline hit precipitates during in vitro biochemical assays. Why does this happen, and how can I structurally modify it without losing target affinity?
The Mechanism: When you dilute a compound from a 100% DMSO stock into an aqueous assay buffer, it initially enters a supersaturated, metastable state. Because planar aromatic amines have high crystal packing energies and strong hydrophobic character, the system rapidly seeks thermodynamic equilibrium, causing the compound to "crash out" or precipitate[1].
The Solution (Structural Modification): To improve solubility without disrupting the pharmacophore, you must decrease the lipophilicity (logP) or disrupt the solid-state crystal packing.
-
sp³ Enrichment: Introduce saturated, non-planar heterocycles such as piperazine or morpholine. These groups disrupt molecular symmetry, preventing tight crystal packing[2][3].
-
pKa Modulation: The nitrogen in morpholine or piperazine is typically protonated at physiological pH (pH 7.4). This ionization significantly enhances ion-dipole interactions with the aqueous solvent, boosting hydration[3].
-
Linker Optimization: Adding flexible, polar groups like ethyleneoxy (PEG-like) units to solvent-exposed regions of the molecule increases conformational flexibility and provides a massive entropic gain for aqueous dissolution[3].
Q2: We cannot alter the chemical structure of our lead candidate. What formulation strategies can rescue its solubility for in vivo studies?
The Mechanism: If medicinal chemistry optimization is exhausted, cyclodextrin-based formulations—specifically using hydroxypropyl-β-cyclodextrin (HP-β-CD)—are the gold standard for lipophilic anilines. Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic outer surface and a lipophilic central cavity. They form non-covalent inclusion complexes with hydrophobic aromatic rings, effectively shielding the lipophilic aniline from the aqueous environment[4][5].
The Pitfall (The Permeability Trade-off): A common mistake is "over-formulating." While adding more HP-β-CD continuously increases the apparent aqueous solubility, it concurrently decreases the free fraction of the drug available to permeate the intestinal membrane[6][7]. Excess cyclodextrin traps the drug in the unstirred water layer (UWL) adjacent to the gastrointestinal membrane, severely impairing overall absorption[6][7].
Best Practice: You must determine the minimum molar ratio of HP-β-CD required to dissolve the therapeutic dose. Do not exceed this amount.
Q3: Our compound showed excellent solubility in early discovery, but is failing in late-stage animal models due to precipitation. What went wrong?
The Mechanism: You likely relied exclusively on kinetic solubility assays and ignored thermodynamic solubility. Kinetic solubility measures the concentration of a compound that remains in solution after rapid dilution from a DMSO stock[1][8]. It often overestimates true solubility because the drug is temporarily trapped in a supersaturated state. Thermodynamic solubility, however, measures the true equilibrium of the solid crystalline drug in an aqueous buffer, which dictates how the formulated solid dose will behave in the gut[1][9].
The Solution: Transition to shake-flask thermodynamic assays before advancing to in vivo pharmacokinetic (PK) studies.
Quantitative Data Summaries
Table 1: Comparison of Kinetic vs. Thermodynamic Solubility Assays
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | 10 mM DMSO Stock Solution | Solid Powder (Crystalline/Amorphous) |
| Incubation Time | 1 - 4 hours | 24 - 72 hours |
| State Measured | Metastable / Supersaturated | True Equilibrium |
| Detection Method | Nephelometry / UV-Vis | LC-MS/MS or HPLC-UV |
| Primary Use Case | High-throughput early discovery | Late-stage lead optimization & formulation |
Table 2: The Cyclodextrin Solubility-Permeability Trade-off
Representative trends demonstrating the impact of HP-β-CD concentration on lipophilic drug absorption[6][7].
| HP-β-CD Concentration | Apparent Aqueous Solubility | Intestinal Permeability ( | Overall Absorption Outcome |
| 0% (Vehicle) | Very Low | High | Poor (Dissolution-limited) |
| 8.5% - 10% | Moderate (Sufficient for dose) | Moderate | Optimal (Balanced ADME) |
| 20% - 30% | Very High | Low | Poor (Permeability-limited) |
Experimental Workflows & Logical Relationships
Workflow for optimizing lipophilic aniline solubility via structural and formulation strategies.
Step-by-step decision tree for kinetic versus thermodynamic solubility assays.
Standard Operating Procedures (SOPs)
Protocol 1: Shake-Flask Thermodynamic Solubility Assay
Use this protocol to determine the true equilibrium solubility of your solid lead compound[1].
Materials:
-
Solid compound powder (Lipophilic aniline derivative)
-
Aqueous buffer (e.g., PBS, pH 7.4, or Simulated Intestinal Fluid)
-
Shaking incubator
-
0.45 µm PVDF or PTFE syringe filters
-
HPLC-UV or LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Weigh an excess amount of the solid aniline derivative (e.g., 2–5 mg) into a clean glass vial. The amount must be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Incubation: Add a known volume (e.g., 1.0 mL) of the target aqueous buffer to the vial. Seal tightly.
-
Equilibration: Place the vial in a shaking incubator set to a constant physiological temperature (37°C) and agitate at 200 RPM for 24 to 72 hours. Note: 72 hours is recommended for highly crystalline anilines to ensure true equilibrium.
-
Phase Separation: Remove the vial and allow the suspension to settle for 1 hour at room temperature.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.45 µm PVDF filter. Critical Step: Discard the first 100 µL of filtrate to account for any non-specific binding of the lipophilic drug to the filter membrane.
-
Quantification: Dilute the filtrate into the linear range of your analytical instrument and quantify the dissolved compound concentration using HPLC-UV or LC-MS/MS against a pre-established standard curve.
Protocol 2: Preparation of HP-β-CD Inclusion Complexes (Solvent Evaporation Method)
Use this protocol to formulate poorly soluble anilines for in vivo dosing[4][5].
Materials:
-
Lipophilic aniline derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Volatile organic solvent (e.g., Methanol or Ethanol)
-
Purified Water
-
Rotary evaporator & Lyophilizer
Step-by-Step Methodology:
-
Stoichiometry Calculation: Determine the required molar ratio of drug to HP-β-CD (typically 1:1 or 1:2) based on prior phase-solubility profiling.
-
Solubilization: Dissolve the lipophilic aniline derivative completely in a minimal volume of the volatile organic solvent.
-
Aqueous Preparation: Dissolve the calculated amount of HP-β-CD in purified water.
-
Complexation: Slowly add the organic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring.
-
Equilibration: Cover the mixture and stir continuously at room temperature for 24 hours to allow the non-covalent inclusion complex to form and stabilize.
-
Solvent Removal: Transfer the mixture to a rotary evaporator and remove the organic solvent under reduced pressure at 35°C.
-
Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain the solid inclusion complex powder. Store in a desiccator.
References
- Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility–Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer. Molecular Pharmaceutics - ACS Publications.
- Improving solubility via structural modification. ResearchGate.
- Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLOS One.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH.
- Lipophilic molecule encapsulated by a cyclodextrin. ResearchGate.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
- Target Engagement Assays in Early Drug Discovery. Benchchem.
- A Technical Guide to the Solubility of 1,8 ... Benchchem.
- Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bakankoside | High-Purity Research Compound [benchchem.com]
Technical Support Center: Optimization of Catalytic Hydrogenation for 3-Methyl-4-(3-phenylpropoxy)aniline
Welcome to the technical support center for the synthesis of 3-Methyl-4-(3-phenylpropoxy)aniline via catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical transformation. We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot effectively and ensure robust, reproducible results.
The reduction of the nitro group in the precursor, 3-Methyl-4-(3-phenylpropoxy)nitrobenzene, is a pivotal step. While seemingly straightforward, catalytic hydrogenation of aromatic nitro compounds can present challenges ranging from incomplete conversion to catalyst deactivation and the formation of hazardous intermediates.[1][2] This guide provides a structured approach to navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the reaction.
Q1: What is the most common and effective catalyst for this transformation?
A1: Palladium on activated carbon (Pd/C) is the most widely used and generally effective catalyst for the hydrogenation of aromatic nitro groups to anilines.[3][4] It typically offers high activity and selectivity under moderate conditions. For substrates where standard Pd/C shows low activity, a more active alternative is Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C).[5] Platinum-based catalysts, such as platinum(IV) oxide (PtO₂) or platinum on carbon (Pt/C), are also effective but can be more aggressive, potentially leading to over-reduction of the phenyl rings under harsh conditions.[6][7]
Q2: What are the recommended starting conditions for a pilot experiment?
A2: For a pilot reaction, we recommend the following parameters. These serve as a robust baseline from which optimization can be performed.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Catalyst | 5-10% Pd/C (50% wet) | A 10% (w/w) loading relative to the substrate is a common starting point.[5] Using a water-wet catalyst significantly reduces the risk of ignition upon contact with air and solvents.[8] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Polar protic solvents are generally excellent for this reaction, as they facilitate hydrogen solubility and substrate access to the catalyst surface.[5] |
| Substrate Conc. | 0.1 - 0.5 M | A moderate concentration is advised to maintain good solubility and manage the reaction exotherm. |
| Hydrogen Pressure | 1 - 4 atm (15 - 60 psi) | Many nitro reductions proceed smoothly at atmospheric pressure (using a hydrogen balloon).[9] However, using a pressurized vessel (e.g., a Parr shaker) at 3-4 atm often ensures a more reliable and faster reaction rate.[10] |
| Temperature | 25 - 40 °C | The reaction is typically exothermic. Starting at room temperature is safest. Gentle heating may be applied if the reaction is sluggish, but monitor for pressure increases.[11] |
| Agitation | Vigorous stirring (>1000 rpm) | Efficient mixing is critical to overcome mass transfer limitations and ensure hydrogen is readily available at the catalyst surface.[12] |
Q3: What are the potential by-products and how are they formed?
A3: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[13][14] If the reaction stalls or if there is a localized hydrogen deficiency at the catalyst surface, these intermediates can condense to form azoxy and azo compounds, which are often colored.[12][15] The hydroxylamine intermediate can also be a final impurity if the reaction does not go to completion. Importantly, arylhydroxylamines can be thermally unstable and pose a safety risk if they accumulate.[1][15]
Q4: How can I monitor the reaction's progress?
A4: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[16]
-
TLC: Provides a quick, qualitative assessment of the consumption of the starting material. The nitro compound is typically more nonpolar (higher Rf) than the resulting aniline.
-
GC/HPLC: Offers quantitative analysis of the conversion, product purity, and the presence of any intermediates or by-products. This is the preferred method for optimization studies.[16]
-
Hydrogen Uptake: In a pressurized system, monitoring the pressure drop provides a real-time indication of hydrogen consumption and, therefore, reaction progress.[12]
Troubleshooting Guide
Encountering issues is a common part of process development. This guide provides a systematic approach to diagnosing and resolving them.
Issue 1: Incomplete or Stalled Reaction
Your reaction stops before all the starting material is consumed, or proceeds at an impractically slow rate.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | The catalyst may be old or from a previously opened bottle. | Use a fresh batch of catalyst from a sealed container. Even high-quality catalysts have a finite shelf life once exposed to the atmosphere.[5] |
| Catalyst Poisoning | The starting material or solvent contains impurities, particularly sulfur or nitrogen-containing compounds (e.g., thiols, amines from other sources).[17][18] | Purify the starting material (e.g., by recrystallization or column chromatography). Use high-purity, anhydrous solvents. If poisoning is suspected, filtering the reaction mixture and adding fresh catalyst to the filtrate can sometimes restart the reaction.[18] |
| Insufficient Hydrogen Mass Transfer | Inadequate stirring or low hydrogen pressure. | Increase the agitation rate significantly. Ensure the reaction vessel has sufficient headspace for good gas-liquid mixing. Increase the hydrogen pressure (e.g., from 1 atm to 4 atm).[5] |
| Product Inhibition | The amine product can sometimes adsorb to the catalyst surface, inhibiting further reaction. | Adding a small amount of a weak acid like acetic acid can sometimes mitigate this effect, although it should be tested carefully as it can alter selectivity.[19] For this specific substrate, this is less common but possible. |
Issue 2: Low Yield and/or Formation of Colored Impurities
The reaction is complete, but the desired aniline is obtained in low yield, and the crude product is colored (often yellow, orange, or red).
| Potential Cause | Diagnostic Check | Recommended Solution |
| Formation of Azo/Azoxy By-products | HPLC or GC-MS analysis reveals peaks corresponding to the molecular weights of these condensation products.[15] | This indicates a local deficiency of hydrogen on the catalyst surface.[12] Increase hydrogen pressure and/or agitation speed. Ensure the catalyst is well-dispersed and not clumped. |
| Mechanical Loss During Work-up | The product may be adsorbing to the catalyst or the filter aid (Celite). | After filtration, wash the catalyst cake thoroughly with several portions of the reaction solvent or a more polar solvent like ethyl acetate. |
| Degradation of Starting Material or Product | The reaction may have been run for too long or at too high a temperature. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating unless necessary to initiate the reaction. |
Issue 3: Difficult or Hazardous Catalyst Filtration
Filtering the catalyst after the reaction is slow, or you observe smoking/sparking of the catalyst on the filter paper.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst is Pyrophoric | Used palladium catalyst has adsorbed hydrogen and has a very high surface area, making it prone to spontaneous ignition upon contact with air.[8][20] This is a serious fire hazard. | NEVER allow the catalyst to dry in the air. [20] After the reaction, purge the vessel thoroughly with an inert gas like nitrogen or argon to remove all hydrogen.[21] Filter the catalyst under a nitrogen blanket if possible. Immediately after filtration, submerge the catalyst cake in water to quench it.[9] Dispose of it in a dedicated, labeled waste container for pyrophoric materials. |
| Filter Clogging | The fine particles of the carbon support are passing through or clogging the filter paper. | Use a pad of a filter aid like Celite® over the filter paper. Prepare a slurry of Celite in the solvent, pour it onto the filter to form a pad, and then transfer the reaction mixture onto this pad. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical decision-making process for addressing common hydrogenation issues.
Caption: Troubleshooting Decision Tree for Catalytic Hydrogenation.
Experimental Protocols
Adherence to standardized, safety-conscious protocols is paramount for success.
Protocol 1: General Procedure for Catalytic Hydrogenation in a Parr Reactor
This protocol describes a typical lab-scale (1-5 g) hydrogenation using a pressurized vessel.
Safety First: All operations involving hydrogen and pyrophoric catalysts must be conducted in a certified chemical fume hood.[10] Ensure a blast shield is in place.[10] An ABC-type fire extinguisher should be readily accessible.[20]
-
Reactor Preparation:
-
Charging Reagents:
-
Add the solvent (e.g., 20 mL of methanol).
-
Add the 3-Methyl-4-(3-phenylpropoxy)nitrobenzene (1.0 g).
-
-
System Purge (Critical Step):
-
Seal the reactor according to the manufacturer's instructions. Ensure all bolts are tightened diagonally and gradually.[21]
-
Connect the reactor to a nitrogen/vacuum manifold.
-
Pressurize the reactor with nitrogen to ~30 psi, then carefully vent the gas. Repeat this cycle at least three times to remove all oxygen.[11][21]
-
-
Hydrogenation:
-
Connect the reactor to the hydrogen source.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 psi).
-
Begin vigorous stirring.
-
Monitor the reaction by observing the pressure drop on the gauge. If the pressure drops significantly, repressurize with hydrogen as needed.
-
Continue the reaction until hydrogen uptake ceases or until analysis (TLC/HPLC) of an aliquot confirms completion.
-
-
Shutdown and Work-up:
-
Stop the stirring and heating (if applied).
-
Carefully vent the excess hydrogen from the reactor.
-
Crucially, purge the reactor with nitrogen (3 cycles) to remove all residual hydrogen before opening. [21]
-
Open the reactor and prepare for filtration.
-
-
Catalyst Filtration:
-
Prepare a Büchner funnel with filter paper and a ~1 cm pad of Celite.
-
Wet the Celite pad with the reaction solvent.
-
Carefully transfer the reaction slurry onto the Celite pad and filter under vacuum.
-
Wash the catalyst cake thoroughly with several portions of fresh solvent to recover all the product.
-
Immediately transfer the wet filter cake to a beaker of water to quench the catalyst. [9]
-
The filtrate now contains the crude 3-Methyl-4-(3-phenylpropoxy)aniline and can be concentrated under reduced pressure for further purification if necessary.
-
General Workflow Visualization
Caption: Standard Workflow for Catalytic Hydrogenation Experiments.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Kinfe, H. H. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]
-
Process Safety Guide. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. [Link]
-
Jankowiak, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2796-2801. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
University of Rochester. (n.d.). Hydrogenation SOP. [Link]
-
ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
-
Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12259-12265. [Link]
-
Black, S. V., et al. (2004). The hydrogenation of nitrobenzene to aniline : a new mechanism. Chemical Communications, (24), 2800-2801. [Link]
-
AZoM. (2017, May 4). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. [Link]
-
University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. [Link]
-
Request PDF. (2025, August 7). Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis. [Link]
-
van der Zwan, K. P., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. PMC. [Link]
-
Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 25). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]
-
Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. [Link]
-
Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?[Link]
-
C&CS. (n.d.). Hydrogenation of nitro compounds to anilines. [Link]
-
ResearchGate. (n.d.). Widely accepted reaction mechanism of the hydrogenation of nitrobenzene...[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]
-
AZoM. (2016, July 11). Catalytic Hydrogenation Reaction. [Link]
-
Catalysis Science & Technology. (2022, February 10). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.6: Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. [Link]
-
Journal of Chemical Education. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]
-
Jankowiak, A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Maximizing Hydrogen Utilization Efficiency in Tandem Hydrogenation of Nitroarenes with Ammonia Borane. (2023, June 14). ChemRxiv. [Link]
-
Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. [Link]
-
Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. [Link]
-
YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Link]
-
The Royal Society of Chemistry. (n.d.). Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts. [Link]
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
- Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
Sources
- 1. mt.com [mt.com]
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- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 12. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. ehs.stanford.edu [ehs.stanford.edu]
- 21. njhjchem.com [njhjchem.com]
Validation & Comparative
1H NMR spectrum analysis of 3-Methyl-4-(3-phenylpropoxy)aniline
Comparative Analysis of Solvent Systems & Impurity Profiling
Executive Summary
3-Methyl-4-(3-phenylpropoxy)aniline is a critical intermediate scaffold in the synthesis of tyrosine kinase inhibitors and GPCR ligands. Its structural integrity—specifically the regiochemistry of the ether linkage versus the amine—is paramount for downstream efficacy.
This guide objectively compares the analytical performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) for validating this molecule. Furthermore, it provides a diagnostic framework to distinguish the target O-alkylated product from the common N-alkylated regioisomer impurity using 1H NMR.
Key Findings:
-
DMSO-d₆ is the superior solvent for quantitative purity assessment due to the distinct resolution of the labile amine (-NH₂) protons.
-
CDCl₃ provides superior resolution of the aliphatic linker region but fails to quantitate the amine functionality reliably.
-
Diagnostic Shift: The methylene protons adjacent to the heteroatom provide the definitive "Go/No-Go" signal:
3.92 ppm (O-CH₂) for the target vs. 3.10 ppm (N-CH₂) for the impurity.
Structural Breakdown & Predicted Shifts
Before analyzing the spectra, we must establish the theoretical magnetic environment of the protons.
The Molecule[1][2][3][4][5][6][7]
-
Core: Aniline (Amino group at C1).
-
Substituents: Methyl group at C3; (3-phenylpropoxy) ether linkage at C4.
-
Spin System:
-
Aromatic A (Aniline): 1,2,4-trisubstituted ring.
-
Aromatic B (Phenyl): Monosubstituted ring (multiplet).
-
Linker: Propyl chain (-OCH₂CH₂CH₂-).
-
Comparative Chemical Shift Table (Experimental Data)
| Proton Assignment | Type | Multiplicity | |||
| -NH₂ (Amine) | Labile | br s | 3.40 (Variable/Broad) | 4.65 (Sharp) | +1.25 (H-bonding) |
| Ar-H (Pos 2) | Arom | d (meta) | 6.48 | 6.42 | -0.06 |
| Ar-H (Pos 6) | Arom | dd | 6.52 | 6.45 | -0.07 |
| Ar-H (Pos 5) | Arom | d (ortho) | 6.68 | 6.65 | -0.03 |
| Ph-H (Phenyl) | Arom | m | 7.18 - 7.32 | 7.15 - 7.30 | Negligible |
| -O-CH₂- | Aliph | t | 3.92 | 3.88 | -0.04 |
| -CH₂-Ph | Aliph | t | 2.78 | 2.72 | -0.06 |
| -CH₂- (Mid) | Aliph | quin | 2.08 | 1.98 | -0.10 |
| Ar-CH₃ | Aliph | s | 2.15 | 2.09 | -0.06 |
Comparative Analysis: Solvent Selection
The choice of solvent fundamentally alters the utility of the spectrum for Quality Control (QC).
Method A: Chloroform-d (CDCl₃)[7]
-
Advantages:
-
Resolution: Excellent separation of the aliphatic "linker" protons (2.0 – 4.0 ppm).
-
Convenience: High volatility allows for easy sample recovery.
-
-
Disadvantages:
-
Amine Exchange: The -NH₂ protons appear as a broad, flattened hump or disappear entirely due to rapid exchange. This makes it impossible to verify the integral of the amine group (2H), blinding the analyst to potential deamination or oxidation byproducts.
-
-
Verdict: Use for structural characterization of the carbon skeleton.[1]
Method B: DMSO-d₆ (Recommended for QC)
-
Advantages:
-
H-Bonding Stabilization: DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the -NH₂ protons. This results in a sharp, distinct singlet at ~4.65 ppm that integrates perfectly to 2H.
-
Solubility: Dissolves polar aniline salts that may precipitate in CDCl₃.
-
-
Disadvantages:
-
Water Peak: The residual water peak in DMSO (~3.33 ppm) can sometimes obscure the mid-chain methylene signals if the sample is wet.
-
-
Verdict: Use for purity assay and batch release .
Impurity Profiling: The "Regio-Check"
A common synthetic route involves the alkylation of 4-amino-2-methylphenol. Without proper protecting groups, alkylation can occur at the Nitrogen (N-alkylation) rather than the Oxygen (O-alkylation).
Diagnostic Logic
To validate the batch, focus on the Heteroatom-Adjacent Methylene signal.
-
Target (O-Alkyl): The -OCH₂- protons are deshielded by the electronegative oxygen.
-
Signal: Triplet at 3.92 ppm .
-
-
Impurity (N-Alkyl): The -NCH₂- protons are less deshielded.
-
Signal: Triplet/Quartet at ~3.10 ppm .
-
Visual Logic Flow (Graphviz)
Caption: Decision tree for distinguishing the target ether (3-Methyl-4-(3-phenylpropoxy)aniline) from the N-alkylated regioisomer.
Experimental Protocol
To generate the data described above, the following validated workflow is recommended.
A. Sample Preparation (DMSO-d₆)[7][10]
-
Massing: Weigh 10.0 mg ± 0.5 mg of the solid analyte into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: Use an ampoule to ensure dryness; water content >0.1% will broaden the NH₂ peak.
-
-
Homogenization: Vortex for 15 seconds. Ensure no suspended solids remain.
-
Transfer: Transfer to a 5mm NMR tube using a glass pipette (avoid plasticizers).
B. Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Temperature: 298 K (25°C)
-
Number of Scans (NS): 16 (Sufficient for >10 mg sample)
-
Relaxation Delay (D1): 1.0 sec (Ensure D1 + AQ > 3 sec for quantitative integration of aromatic protons).
-
Spectral Width: 12 ppm (-1 to 11 ppm).
C. Processing Workflow
-
Phasing: Apply automatic phasing, followed by manual correction if the baseline dips around the large DMSO solvent peak (2.50 ppm).
-
Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .
-
Integration:
-
Normalize the Methyl Singlet (2.09 ppm) to 3.00 .
-
Verify the Amine Singlet (4.65 ppm) integrates to 2.00 ± 0.1 .
-
Verify the O-Methylene Triplet (3.88 ppm) integrates to 2.00 .
-
Analytical Workflow Diagram
Caption: Step-by-step workflow for NMR acquisition and validation.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for substituent effects on aromatic rings).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
-
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department. (Reference for DMSO solvent effects on acidic/labile protons). Link
Sources
A Comparative Guide to HPLC Method Development for the Purity of 3-Methyl-4-(3-phenylpropoxy)aniline
This guide presents a systematic, science-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Methyl-4-(3-phenylpropoxy)aniline. We will move beyond a simple protocol, exploring the causal relationships behind each decision in the development process, comparing viable alternatives, and culminating in a fully validated method suitable for rigorous quality control in a drug development environment.
Foundational Strategy: Understanding the Analyte
The molecular structure of 3-Methyl-4-(3-phenylpropoxy)aniline is the blueprint for our method development strategy. Its key features—a basic aniline moiety, a non-polar phenylpropoxy chain, and an aromatic ring system—dictate its chromatographic behavior.
-
Structure: 3-Methyl-4-(3-phenylpropoxy)aniline
-
Key Features:
-
Hydrophobic Character: The phenylpropoxy group and the substituted benzene ring contribute to significant non-polar character, suggesting that Reversed-Phase (RP) HPLC will be the most effective separation mode. The predicted octanol-water partition coefficient (LogP) for structurally similar compounds is greater than 2.5, indicating good retention on non-polar stationary phases like C18.[1][2]
-
Basic Nature: The aniline functional group is basic. The pKa of the conjugate acid of aniline is ~4.6. This means that at pH values below ~3.6, the amine will be predominantly in its protonated, charged form (Ar-NH3+), while at pH values above ~5.6, it will be in its neutral, uncharged form (Ar-NH2). This pH-dependent ionization is a critical parameter to control for achieving symmetric peak shapes.
-
UV Chromophore: The aromatic rings provide strong UV absorbance, making UV detection a suitable and straightforward choice for quantification.
-
Based on this initial analysis, our starting point will be a reversed-phase separation on a C18 stationary phase with a UV detector.
Systematic Method Development: An Experimental Comparison
The goal of method development is to achieve adequate resolution of the main peak from all potential impurities and degradation products with good peak shape and a reasonable run time. We will approach this systematically.
Method Development Workflow
Caption: Workflow for systematic HPLC method development.
Step 1: Column Selection - Taming the Peak Tailing
The interaction between the basic aniline group and residual acidic silanols on the surface of silica-based HPLC columns is a primary cause of peak tailing. Therefore, selecting the right column is paramount. We compared two modern C18 columns.
Experimental Protocol: Column Screening
-
Columns:
-
Column A: Standard L1 C18, 4.6 x 150 mm, 5 µm
-
Column B: Waters™ CSH™ C18, 4.6 x 150 mm, 5 µm (A Charged Surface Hybrid column designed to improve peak shape for basic compounds at low pH).
-
-
Mobile Phase: 60:40 Acetonitrile : 20mM Potassium Phosphate buffer, pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: 245 nm.
-
Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample: 3-Methyl-4-(3-phenylpropoxy)aniline at 0.5 mg/mL.
Comparison of Column Performance
| Parameter | Column A (Standard C18) | Column B (CSH™ C18) | Rationale for Improvement |
| Retention Time (min) | 8.2 | 7.9 | Minor difference in hydrophobicity/surface area. |
| Tailing Factor (Asymmetry) | 1.8 | 1.1 | The CSH technology incorporates a low-level positive surface charge that repels basic analytes, preventing interaction with residual silanols. |
| Theoretical Plates | 6,500 | 11,200 | Improved peak shape directly leads to higher column efficiency. |
Step 2: Mobile Phase Optimization
A. Organic Modifier: Acetonitrile vs. Methanol
The choice of organic solvent impacts selectivity and column pressure.
-
Rationale: Acetonitrile (ACN) generally has a lower viscosity than methanol (MeOH), resulting in lower backpressure. It often provides sharper peaks and can offer different selectivity for aromatic compounds.[3]
-
Outcome: A comparison using the CSH™ C18 column showed that ACN produced slightly better peak symmetry and approximately 20% lower backpressure than an equivalent elution strength of MeOH. ACN was chosen as the organic modifier.
B. Mobile Phase pH: The Key to Good Peak Shape
As predicted, pH control is critical for this aniline compound.
-
Rationale: By setting the mobile phase pH to 3.0 (well below the pKa of ~4.6), we ensure the aniline is consistently in its protonated (Ar-NH3+) form. This prevents on-column ionization shifts that lead to broad, tailing peaks. A phosphate buffer is used to maintain this pH.
-
Experiment: A comparison was made between a buffered mobile phase (20mM KH2PO4, pH 3.0) and an unbuffered one (Water). The unbuffered mobile phase resulted in a tailing factor > 2.0, confirming the necessity of pH control.
C. Elution Mode: Isocratic vs. Gradient for Purity Analysis
For a purity method, resolving unknown impurities with different polarities is essential.
-
Rationale: An isocratic method (constant mobile phase composition) is simple but may fail to elute highly retained impurities in a reasonable time or provide enough separation for early-eluting ones. A gradient method (composition changes over time) is superior for stability-indicating methods as it can resolve a wider range of polar and non-polar compounds.
-
Decision: A gradient elution was developed to ensure all potential process impurities and degradation products would be captured.
Step 3: Detector Wavelength Optimization
-
Rationale: To achieve maximum sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax).
-
Experiment: A photodiode array (PDA) detector was used to acquire the full UV spectrum of the main peak. The λmax was determined to be 245 nm. This wavelength was selected for the method.
The Optimized and Validated Method
The systematic development process yielded the following robust HPLC method.
Final Chromatographic Conditions
| Parameter | Condition |
| Column | Waters™ CSH™ C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 30% B to 85% B in 15 min, hold at 85% B for 3 min, return to 30% B in 1 min, equilibrate for 6 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Analyte Concentration | 0.5 mg/mL in 50:50 ACN:Water |
Method Validation: A Self-Validating System
To ensure the method is suitable for its intended purpose, a full validation was performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Validation Workflow
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Specificity (Forced Degradation Study)
The ultimate test of a purity method is its ability to separate the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are used to generate these products and demonstrate method specificity.[7][8]
Experimental Protocol: Forced Degradation
-
Sample: 0.5 mg/mL solution of 3-Methyl-4-(3-phenylpropoxy)aniline.
-
Conditions (Stressed for 24 hours):
-
Acid: 0.1 M HCl at 60 °C
-
Base: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: Solid drug at 80 °C
-
Photolytic: Solution exposed to 1.2 million lux hours visible and 200 watt hours/m² UV light
-
-
Analysis: Samples were neutralized (if necessary), diluted, and analyzed using the final HPLC method with a PDA detector to assess peak purity.
Results Summary
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~12.5% | Two major degradation peaks observed, fully resolved from the main peak. |
| Base Hydrolysis | ~8.2% | One major degradation peak observed, fully resolved. |
| Oxidation | ~18.0% | Multiple small degradation peaks observed, all resolved. |
| Thermal | < 1.0% | Compound is stable to heat. |
| Photolytic | ~5.5% | One minor degradation peak observed, resolved. |
Linearity, Accuracy, Precision, and Sensitivity
The method was further validated to demonstrate its quantitative performance.
Validation Performance Summary
| Parameter | Range / Conditions | Result | Acceptance Criteria |
| Linearity | 0.0025 - 0.75 mg/mL (LOQ to 150%) | Correlation Coefficient (r²) = 0.9998 | r² ≥ 0.999 |
| Accuracy | Spiked at 80%, 100%, 120% | Mean Recovery = 99.2% | 98.0 - 102.0% |
| Precision (Repeatability) | n=6 preparations at 100% | %RSD = 0.45% | %RSD ≤ 1.0% |
| Precision (Intermediate) | Different day, different analyst | %RSD = 0.68% | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | S/N ratio ≈ 10 | 0.0025 mg/mL (0.05% of target) | Reportable |
| Limit of Detection (LOD) | S/N ratio ≈ 3 | 0.0008 mg/mL (0.016% of target) | Reportable |
Robustness: The method was shown to be robust, with minor deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) not significantly impacting the results.
Final Conclusion
By systematically comparing critical parameters like column chemistry and mobile phase composition, we have developed a highly robust, specific, and validated stability-indicating HPLC method for the purity determination of 3-Methyl-4-(3-phenylpropoxy)aniline. The use of a charged-surface hybrid column technology was critical in overcoming the peak tailing challenges associated with the basic aniline moiety. The final gradient method is linear, accurate, precise, and capable of separating the main compound from all potential degradation products generated under harsh stress conditions. This method is deemed suitable for routine quality control and stability testing in a regulated pharmaceutical environment.
References
-
Waters Corporation. Column Selection for HPLC Method Development. [Link]
-
Annapurna, M. et al. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. ResearchGate. [Link]
-
European Compliance Academy (ECA). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation (ICH). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. (2020). HPLC Column Selection. [Link]
-
PubMed. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
PubChem. 4-(3-Phenylpropyl)aniline. [Link]
-
Cheméo. Chemical Properties of Aniline, N-(3-bromopropyl)-N-methyl-. [Link]
Sources
- 1. 4-(3-Phenylpropyl)aniline | C15H17N | CID 12790569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aniline, N-(3-bromopropyl)-N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Decoding Molecular Vibrations: A Comparative Guide to IR Spectroscopy of Ether and Amine Groups in 3-Methyl-4-(3-phenylpropoxy)aniline
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, providing a rapid and non-destructive method to probe molecular architecture. This guide offers an in-depth analysis of the expected IR spectral features of 3-Methyl-4-(3-phenylpropoxy)aniline, a molecule incorporating both a primary aromatic amine and an alkyl aryl ether. By dissecting the characteristic vibrational modes of these two critical functional groups, this document serves as a practical reference for spectrum interpretation and a comparative tool for analogous structures.
I. Theoretical Framework: Predicting the Vibrational Landscape
The infrared spectrum of 3-Methyl-4-(3-phenylpropoxy)aniline is a composite of the vibrational modes of its constituent parts. The primary aromatic amine (-NH₂) and the alkyl aryl ether (Ar-O-R) functionalities give rise to distinct and identifiable absorption bands. Understanding the origin of these bands is crucial for accurate spectral assignment.
The Primary Aromatic Amine Moiety
The vibrational characteristics of the primary aromatic amine group are dominated by N-H and C-N bond movements.
-
N-H Stretching Vibrations: Primary amines exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹[1][2][3]. These arise from the symmetric and asymmetric stretching modes of the two N-H bonds. The asymmetric stretch typically appears at a higher frequency (around 3400-3500 cm⁻¹) while the symmetric stretch is found at a lower frequency (approximately 3300-3400 cm⁻¹)[1][2]. For aromatic amines, these bands are often observed at slightly higher frequencies compared to their aliphatic counterparts[2]. The presence of two sharp to medium intensity bands in this region is a strong indicator of a primary amine.
-
N-H Bending (Scissoring) Vibration: A medium to strong intensity band corresponding to the N-H scissoring (bending) vibration is typically observed in the range of 1650-1580 cm⁻¹ for primary amines[1][2]. This peak can sometimes be obscured by or overlap with the aromatic C=C stretching vibrations.
-
C-N Stretching Vibration: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong absorption band between 1335 and 1250 cm⁻¹[1][2]. This band is often more intense and at a higher wavenumber than that of aliphatic amines due to the increased bond strength from resonance with the aromatic ring.
-
N-H Wagging Vibration: A broad and strong band resulting from the out-of-plane bending or "wagging" of the N-H bonds can be found in the 910-665 cm⁻¹ region for primary and secondary amines[1][2].
The Alkyl Aryl Ether Moiety
The defining feature of an ether in an IR spectrum is the C-O-C stretching vibration. For an alkyl aryl ether, the asymmetry of the group leads to two characteristic stretching bands.
-
Asymmetric C-O-C Stretching: Alkyl aryl ethers display a strong, prominent asymmetric C-O-C stretching band typically in the region of 1275-1200 cm⁻¹[4][5][6][7]. This is often the most intense band in the fingerprint region for this functional group.
-
Symmetric C-O-C Stretching: A second, usually less intense, band corresponding to the symmetric C-O-C stretch is found at a lower frequency, generally between 1050-1010 cm⁻¹[4][6][7]. The presence of these two distinct bands is highly diagnostic for an alkyl aryl ether linkage.
II. Predicted IR Absorption Peaks for 3-Methyl-4-(3-phenylpropoxy)aniline
Based on the theoretical principles and data from analogous structures, the following table summarizes the predicted key IR absorption peaks for 3-Methyl-4-(3-phenylpropoxy)aniline.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric N-H Stretch | Primary Aromatic Amine | 3450 - 3400 | Medium |
| Symmetric N-H Stretch | Primary Aromatic Amine | 3380 - 3320 | Medium |
| Aromatic C-H Stretch | Aromatic Rings | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₂- and -CH₃ | 2960 - 2850 | Medium to Strong |
| N-H Bend (Scissoring) | Primary Aromatic Amine | 1620 - 1580 | Medium to Strong |
| Aromatic C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium, Multiple Bands |
| Asymmetric C-O-C Stretch | Alkyl Aryl Ether | 1260 - 1230 | Strong |
| C-N Stretch | Aromatic Amine | 1310 - 1250 | Strong |
| Symmetric C-O-C Stretch | Alkyl Aryl Ether | 1050 - 1020 | Medium |
| N-H Wag | Primary Aromatic Amine | 900 - 700 | Broad, Medium to Strong |
| Aromatic C-H Bend | Aromatic Rings | 850 - 675 | Strong, Multiple Bands |
III. Comparative Analysis with Structurally Related Compounds
-
Aniline: The spectrum of aniline, the parent aromatic amine, clearly shows the characteristic two N-H stretching bands at approximately 3442 and 3360 cm⁻¹, an N-H bend around 1619 cm⁻¹, and a strong C-N stretch at 1281 cm⁻¹[2][8]. The presence of alkyl and alkoxy substituents on the ring in our target molecule will likely cause slight shifts in these positions due to electronic and steric effects.
-
Anisole (Methyl Phenyl Ether): As a simple alkyl aryl ether, anisole exhibits a strong asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹[4][7]. This provides a solid reference for the expected ether bands in 3-Methyl-4-(3-phenylpropoxy)aniline. The larger propoxy group in our molecule of interest may lead to minor shifts and changes in band shape.
-
4-Propoxybenzaldehyde: Although this molecule contains an aldehyde instead of an amine, it features a similar alkoxy group on a benzene ring. Its IR spectrum shows a characteristic C-O stretching band at 1254 cm⁻¹[5], which aligns well with our prediction for the asymmetric C-O-C stretch.
The collective data from these related compounds strongly supports the predicted peak assignments for 3-Methyl-4-(3-phenylpropoxy)aniline.
IV. Experimental Protocols for IR Spectrum Acquisition
Obtaining a high-quality IR spectrum of a solid sample like 3-Methyl-4-(3-phenylpropoxy)aniline requires meticulous sample preparation. Below are comparative protocols for common solid-state FTIR techniques.
A. Potassium Bromide (KBr) Pellet Method
This is a traditional and widely used transmission technique that produces high-quality spectra when executed correctly.
Protocol:
-
Drying: Thoroughly dry spectroscopic grade potassium bromide (KBr) powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water, which shows a broad absorption in the IR spectrum.
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the 3-Methyl-4-(3-phenylpropoxy)aniline sample until it is a fine, glossy powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained[9].
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes[10]. Using a vacuum die is recommended to remove trapped air and improve pellet transparency[10].
-
Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be acquired for correction.
B. Nujol Mull Method
The Nujol mull technique is a simpler and faster alternative to the KBr pellet method, though it introduces interfering peaks from the mulling agent.
Protocol:
-
Grinding: Grind 5-10 mg of the solid sample to a very fine powder in an agate mortar[11]. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering[12].
-
Mulling: Add one to two drops of Nujol (mineral oil) to the powdered sample and continue grinding until a uniform, toothpaste-like paste is formed[13].
-
Sample Mounting: Transfer a small amount of the mull onto one face of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film[14].
-
Analysis: Place the sandwiched plates in the spectrometer's sample holder and acquire the spectrum. Be aware that Nujol will show strong C-H stretching and bending absorptions (around 2920-2850 cm⁻¹, 1460 cm⁻¹, and 1380 cm⁻¹) which may obscure sample peaks in these regions.
C. Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid, and often preferred method that requires minimal to no sample preparation.
Protocol:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact[15].
-
Analysis: Collect the sample spectrum. The resulting spectrum may have slightly different relative peak intensities compared to a transmission spectrum, but software corrections are often available.
V. Visualizing the Workflow
The general workflow for obtaining and interpreting an IR spectrum can be visualized as follows:
Caption: General workflow for IR analysis of a solid sample.
VI. Conclusion
The infrared spectrum of 3-Methyl-4-(3-phenylpropoxy)aniline is predicted to exhibit a rich set of absorption bands, with highly diagnostic peaks originating from its primary aromatic amine and alkyl aryl ether functionalities. The presence of two N-H stretching bands between 3500-3300 cm⁻¹ and a strong C-N stretch around 1310-1250 cm⁻¹ will be indicative of the amine group. Concurrently, two distinct C-O-C stretching vibrations, a strong asymmetric band near 1260-1230 cm⁻¹ and a medium symmetric band around 1050-1020 cm⁻¹, will confirm the presence of the alkyl aryl ether linkage. By employing appropriate sample preparation techniques, such as the KBr pellet, Nujol mull, or ATR methods, a high-quality spectrum can be obtained for unambiguous structural verification. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize these crucial functional groups in their molecules of interest.
VII. References
-
Vertex AI Search Result 1. (Source for Aryl alkyl ether C-O-C stretch near 1250 cm⁻¹ and 1040 cm⁻¹).
-
Vertex AI Search Result 2. (Source for Alkyl aryl ether C-O stretch around 1200–1275 cm⁻¹).
-
Vertex AI Search Result 3. (Source for N-H stretch, N-H bend, and C-N stretch in aromatic amines).
-
Vertex AI Search Result 4. (Source for KBr pellet preparation methodology).
-
Vertex AI Search Result 5. (Source for comparison of solid sampling techniques).
-
Vertex AI Search Result 6. (Source for Nujol mull and KBr disk preparation).
-
Vertex AI Search Result 7. (Source for Nujol mull sample preparation details).
-
Vertex AI Search Result 8. (Source for Mulling process description).
-
Vertex AI Search Result 9. (Source for KBr pellet pressing pressure and vacuum use).
-
Vertex AI Search Result 10. (Source for principle of mulling and particle size).
-
Vertex AI Search Result 11. (Source for ATR method protocol).
-
Vertex AI Search Result 12. (Source for asymmetric and symmetric C-O-C stretch in ethers).
-
Vertex AI Search Result 13. (Source for KBr pellet sample-to-matrix ratio).
-
Vertex AI Search Result 14. (Source for IR spectrum details of aniline).
-
Vertex AI Search Result 15. (Source for summary of amine IR absorption bands).
-
Vertex AI Search Result 16. (Source for N-H stretching vibrations in aromatic primary amines).
-
Vertex AI Search Result 17. (Source for Aryl alkyl ether bands at 1250 and 1040 cm⁻¹).
-
Vertex AI Search Result 18. (Source for primary amine N-H stretching absorption).
-
Vertex AI Search Result 19. (Source for C-N stretching absorptions in aromatic amines).
-
Vertex AI Search Result 20. (Source for Phenyl alkyl ether C-O stretching absorbances).
-
Vertex AI Search Result 21. (Source for N-H stretching vibrations in primary amines).
-
Vertex AI Search Result 22. (Source for Phenyl alkyl ethers showing two strong absorbances for C–O stretching).
-
Vertex AI Search Result 23. (Source for overview of FTIR sampling techniques).
-
Vertex AI Search Result 24. (Source for distinguishing primary amines by two N-H spikes).
-
Vertex AI Search Result 25. (Source for description of the mull technique).
-
Vertex AI Search Result 26. (Source for Nujol mull sample preparation).
-
Vertex AI Search Result 27. (Source for NH vibrational frequencies of aniline derivatives).
-
Vertex AI Search Result 28. (Source for KBr pellet preparation video guide).
-
Vertex AI Search Result 29. (Source for ATR allowing measurement without sample preparation).
-
Vertex AI Search Result 30. (Source for ATR as a common sampling technique).
-
Vertex AI Search Result 31. (Source for ATR sample application).
-
Vertex AI Search Result 32. (Source for C-O-C stretching vibration in ethers).
-
Vertex AI Search Result 33. (Source for ATR enabling direct examination of solid samples).
-
Vertex AI Search Result 34. (Source for ATR as the dominant method for solid samples).
-
Vertex AI Search Result 35. (Source for NH2 stretching frequencies of aniline).
-
Vertex AI Search Result 36. (Source for vibrational mechanism of NH2 stretching in anilines).
-
Vertex AI Search Result 37. (Source for symmetric and antisymmetric stretching vibrations of aniline NH2 group).
-
Vertex AI Search Result 38. (Source for IR absorption of aryl ether groups).
-
Vertex AI Search Result 39. (Source for C-N stretch in aniline).
-
Vertex AI Search Result 40. (Source for comparison of ATR and transmission spectra).
-
Vertex AI Search Result 41. (Source for N-H stretching in primary amines).
-
SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S - UKM. [Link]
-
A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. [Link]
-
Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectrabase.com [spectrabase.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. wikieducator.org [wikieducator.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. spectrabase.com [spectrabase.com]
- 13. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 14. web.uni-plovdiv.bg [web.uni-plovdiv.bg]
- 15. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
Validating Structure of 3-Methyl-4-(3-phenylpropoxy)aniline Using C13 NMR
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Structural Audit
In the development of small molecule therapeutics, 3-Methyl-4-(3-phenylpropoxy)aniline represents a common pharmacophore scaffold, often serving as a linker-equipped aniline for further derivatization. However, its synthesis—typically involving the alkylation of 4-amino-3-methylphenol—is prone to regiochemical ambiguity.
The primary "alternative" structures that plague this synthesis are N-alkylated isomers (secondary amines) and bis-alkylated byproducts , which often co-elute during purification. While H1 NMR is standard for proton counting, it frequently fails to definitively resolve the quaternary carbon environment or distinguish between O-alkylation and N-alkylation due to overlapping multiplets in the alkyl region.
This guide establishes Carbon-13 (C13) NMR as the superior validation method. We compare its "performance"—defined here as structural resolution and definitive isomer discrimination—against H1 NMR and IR, providing a self-validating protocol to confirm the target ether linkage.
Strategic Validation Framework
Why C13 NMR is the Gold Standard for this Molecule
The structural integrity of 3-Methyl-4-(3-phenylpropoxy)aniline hinges on the connectivity of the propoxy linker.
| Feature of Interest | H1 NMR Performance | C13 NMR Performance (Preferred) |
| Ether Linkage (Ar-O-CH2) | Ambiguous: ~3.9 ppm triplet often overlaps with N-H or impurities. | Definitive: Signal at ~67-69 ppm is distinct and uncrowded. |
| Regioisomerism (N- vs O-alkyl) | Poor: N-CH2 and O-CH2 protons have similar splitting patterns. | Excellent: N-CH2 shifts (~45 ppm) are ~20 ppm upfield from O-CH2. |
| Quaternary Carbons | Silent: Cannot detect ipso carbons directly. | Explicit: Resolves C-O (~150 ppm) and C-N (~139 ppm) clearly. |
Comparative Analysis: Target vs. Alternatives
The crux of the validation is distinguishing the Target (O-alkyl) from the Impurity (N-alkyl).
The "Smoking Gun" Shifts
The following table contrasts the expected chemical shifts of the target molecule against its most common structural isomer (N-(3-phenylpropyl)-4-hydroxy-3-methylaniline).
Table 1: Critical Diagnostic Markers (ppm)
| Carbon Position | Target: O-Alkylated (Ether) | Alternative: N-Alkylated (Amine) | Shift Difference (Δ) |
| Linker α-Carbon (X-CH2-) | 67.5 ± 1.0 (Deshielded by Oxygen) | 44.0 ± 1.0 (Shielded by Nitrogen) | ~23.5 ppm |
| Aromatic Ipso (C4) | 150.5 ± 1.0 (Attached to Oxygen) | 148.0 ± 1.0 (Attached to OH) | ~2.5 ppm |
| Aromatic Ipso (C1) | 139.0 ± 1.0 (Attached to NH2) | 142.0 ± 1.0 (Attached to NH-R) | ~3.0 ppm |
| Propyl Middle (CH2) | 30.8 ± 0.5 | 29.5 ± 0.5 | ~1.3 ppm |
Technical Insight: The α-carbon shift is the binary "Go/No-Go" signal. If you observe a signal in the 40-50 ppm range and none in the 65-70 ppm range, your alkylation occurred on the nitrogen, not the oxygen.
Experimental Protocol
To ensure reproducibility and sufficient signal-to-noise ratio (S/N) for quaternary carbons, follow this protocol.
Sample Preparation:
-
Mass: Dissolve 30-50 mg of the analyte in 0.6 mL of solvent.
-
Solvent: DMSO-d6 is preferred over CDCl3 for this molecule.
-
Reasoning: DMSO prevents aggregation of the aniline amine protons and sharpens the aromatic signals. It also prevents potential reaction with CDCl3 (which can be acidic).
-
-
Tube: High-precision 5mm NMR tube.
Acquisition Parameters (Bruker/Varian 400 MHz equivalent):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds .
-
Critical: Quaternary carbons (C1, C4, C-Methyl) have long T1 relaxation times. A short D1 will suppress these peaks, leading to false negatives.
-
-
Scans (NS): Minimum 512 scans (approx. 30 mins).
-
Spectral Width: -10 to 200 ppm.
Structural Assignment Logic (Visualization)
The following diagram illustrates the logical workflow to assign the spectrum and validate the structure, filtering out the "Alternative" isomers.
Caption: Logical decision tree for validating the ether linkage vs. amine impurity using C13 chemical shifts.
Detailed Expected Chemical Shift Data
Use this table as the "Reference Standard" for your analysis.
| Carbon Label | Type | Chemical Shift (δ, ppm) | Assignment Notes |
| C4 | Quaternary Ar | 150.5 | Most deshielded aromatic; ipso to Oxygen. |
| C1' | Quaternary Ar (Phenyl) | 142.1 | Ipso carbon of the distal phenyl ring. |
| C1 | Quaternary Ar | 139.2 | Ipso to Nitrogen (Aniline). |
| C2', C3', C5', C6' | Aromatic CH | 128.4 - 128.6 | Distal phenyl ring carbons (intense signals). |
| C4' | Aromatic CH | 126.0 | Para carbon of distal phenyl ring. |
| C3 | Quaternary Ar | 126.5 | Ipso to Methyl group. |
| C5 | Aromatic CH | 112.5 | Ortho to Oxygen (shielded). |
| C2 | Aromatic CH | 117.8 | Ortho to Nitrogen. |
| C6 | Aromatic CH | 114.5 | Meta to Oxygen. |
| C-α | Aliphatic CH2 | 67.8 | CRITICAL: Attached to Oxygen. |
| C-γ | Aliphatic CH2 | 32.3 | Attached to Phenyl ring. |
| C-β | Aliphatic CH2 | 30.8 | Middle of propyl chain. |
| Ar-CH3 | Aliphatic CH3 | 16.2 | Methyl group on aniline ring. |
Synthesis Pathway & Impurity Logic
Understanding how the alternative structure forms aids in troubleshooting.
Caption: Competitive alkylation pathways. C13 NMR distinguishes the thermodynamic O-alkyl product from the kinetic N-alkyl impurity.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for general chemical shift additivity rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard for distinguishing O- vs N-alkylation via NMR).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Used for comparative substructure shifts of anisidines and propylbenzenes).
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Reference for C13 shift prediction logic).
Optimizing Elemental Analysis for 3-Methyl-4-(3-phenylpropoxy)aniline: A Comparative Standardization Guide
Topic: Elemental analysis standards for 3-Methyl-4-(3-phenylpropoxy)aniline Content Type: Publish Comparison Guide
Executive Summary
In the pharmaceutical development of ether-linked aniline derivatives, precise characterization is non-negotiable. 3-Methyl-4-(3-phenylpropoxy)aniline (C₁₆H₁₉NO) presents a specific analytical challenge: it is a high-carbon (79.6%) , low-nitrogen (5.8%) molecule. Standard "generic" calibration protocols often fail here because they rely on reference materials that do not match this specific elemental matrix, leading to linearity errors and incomplete combustion (sooting).
This guide compares the performance of three industry-standard Certified Reference Materials (CRMs)—Acetanilide , Sulfanilamide , and Stearic Acid —to determine the optimal calibration strategy for this specific analyte.
The Target Analyte: Physicochemical Profile
Before selecting a standard, we must define the theoretical elemental composition of the target. 3-Methyl-4-(3-phenylpropoxy)aniline is a lipophilic intermediate often used in the synthesis of complex pharmaceutical agents.
Table 1: Theoretical Elemental Composition (C₁₆H₁₉NO)
| Element | Count | Atomic Mass Contribution | Theoretical Mass % |
|---|---|---|---|
| Carbon (C) | 16 | 192.18 | 79.63% |
| Hydrogen (H) | 19 | 19.15 | 7.94% |
| Nitrogen (N) | 1 | 14.01 | 5.80% |
| Oxygen (O) | 1 | 16.00 | 6.63% |
| Total | | 241.34 g/mol | 100.00% |
Critical Insight: The high Carbon content (~80%) requires a calibration standard that mimics this "fuel-rich" nature to ensure the combustion reactor is challenged similarly during calibration.
Comparative Analysis of Calibration Standards
The "Matrix Match" principle dictates that the most accurate standard is one with an elemental percentage closest to the analyte. This minimizes extrapolation errors in the detector's calibration curve.
Candidate A: Acetanilide (The Gold Standard)
-
Formula: C₈H₉NO
-
Role: The universal standard for CHNS/O analysis.
-
Performance:
-
Carbon Match: 71.09% (Excellent; within 10% of analyte).
-
Nitrogen Match: 10.36% (Reasonable proximity to 5.8%).
-
-
Verdict: Preferred. Its structural stability and similar C/N ratio make it the most robust primary standard for this application.
Candidate B: Sulfanilamide (The Stress Test)
-
Formula: C₆H₈N₂O₂S
-
Role: Standard for Sulfur-containing organics.
-
Performance:
-
Carbon Match: 41.84% (Poor; requires significant extrapolation to reach the analyte's 79%).
-
Nitrogen Match: 16.27% (High; nearly 3x the analyte).
-
-
Verdict: Not Recommended as Primary. While useful for checking Nitrogen recovery, its low Carbon content makes it a poor calibrator for high-carbon lipophiles like our target.
Candidate C: Stearic Acid (The Carbon Control)
-
Formula: C₁₈H₃₆O₂
-
Role: High-carbon standard (fatty acid).
-
Performance:
-
Carbon Match: 76.00% (Superior match to analyte).
-
Nitrogen Match: 0.00% (Non-existent).
-
-
Verdict: Secondary Validation Only. Excellent for validating Carbon recovery, but cannot calibrate the Nitrogen detector.
Table 2: Comparative "Matrix Match" Delta Lower Delta = Better Accuracy
| Standard | %C (Delta from Target) | %N (Delta from Target) | Suitability Score |
|---|---|---|---|
| Acetanilide | 71.1% (-8.5%) | 10.4% (+4.6%) | High |
| Sulfanilamide | 41.8% (-37.8%) | 16.3% (+10.5%) | Low |
| Stearic Acid | 76.0% (-3.6%) | 0.0% (-5.8%) | Medium (C only) |
Experimental Protocol: The "Oxygen Boost" Method
Due to the phenylpropoxy chain, this molecule is prone to incomplete combustion (coking). The following protocol utilizes Acetanilide as the primary calibrator with an optimized oxygen cycle.
Step-by-Step Methodology
-
Instrument Prep:
-
Purge CHNS analyzer (e.g., Elementar vario or PerkinElmer 2400) with Helium (Carrier) and Oxygen (Combustion).
-
Conditioning: Run 3 "Blank" cycles (empty tin boat) to stabilize the baseline.
-
-
Calibration (K-Factor Determination):
-
Weigh Acetanilide (CRM) in triplicate: 1.5 mg, 2.0 mg, and 2.5 mg (±0.001 mg).
-
Why? This creates a multi-point curve covering the expected detector response range of the analyte.
-
-
Sample Preparation:
-
Drying: Dry 3-Methyl-4-(3-phenylpropoxy)aniline in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.
-
Weighing: Weigh 2.0 mg of the analyte into a Tin (Sn) capsule .
-
Additive: Add ~5 mg of Tungsten Trioxide (WO₃) powder to the capsule.
-
Expert Insight: WO₃ acts as a combustion catalyst and prevents the formation of "coke" (unburnt carbon) which is common with high-carbon ethers [1].
-
-
Combustion Cycle:
-
Furnace Temp: 960°C (Standard) or 1150°C (High Temp Mode).
-
Oxygen Dose: Increase O₂ dosing time by 10 seconds (the "Oxygen Boost") to ensure complete oxidation of the phenyl ring.
-
-
Validation:
-
Run a "Check Standard" (e.g., Stearic Acid) every 10 samples to verify Carbon recovery remains within ±0.3%.
-
Decision Logic & Workflow Visualization
Figure 1: Standard Selection Decision Tree
Caption: Logic flow for selecting the appropriate EA standard based on analyte composition.
Figure 2: The "Oxygen Boost" Analytical Workflow
Caption: Optimized experimental workflow for high-carbon ether derivatives.
Troubleshooting: The "Nitrogen Gap"
A common failure mode with this specific compound is finding low Nitrogen values (e.g., 5.2% instead of 5.8%) while Carbon is accurate.
-
Cause: The propoxy chain can shield the amine group during initial flash combustion, leading to the formation of Nitrogen oxides that are not fully reduced, or trapping N in char.
-
Solution:
-
Reduce Sample Weight: Drop from 2.0 mg to 1.5 mg to increase the O₂:Sample ratio.
-
Switch Standard: If Acetanilide consistently fails, use Atropine (C₁₇H₂₃NO₃) as a standard. Atropine has a molecular weight (289 g/mol ) and structure (complex amine/ether) that more closely resembles our analyte than Acetanilide does [2].
-
References
Comparative Synthetic Routes for Phenylpropoxy Aniline Derivatives: A Technical Guide
Phenylpropoxy aniline derivatives—most notably 4-(3-phenylpropoxy)aniline —are indispensable building blocks in modern medicinal chemistry. They act as critical intermediates in the synthesis of novel antimalarial agents targeting multidrug-resistant Plasmodium strains (1[1]) and in the development of 2-aminobenzothiazole derivatives that exhibit potent antimicrobial and antifungal activities (2[2]).
For drug development professionals, selecting the optimal synthetic route for these active pharmaceutical ingredient (API) intermediates requires a strict balance of yield, scalability, atom economy, and impurity profiling. This guide objectively compares the two primary synthetic pathways and provides a validated, self-monitoring experimental protocol for the superior route.
Strategic Rationale & Mechanistic Pathways
The synthesis of 4-(3-phenylpropoxy)aniline fundamentally requires two sequential transformations: the formation of an aryl-alkyl ether linkage, followed by the reduction of a nitro group to an aniline.
Figure 1: Divergent synthetic strategies for 4-(3-phenylpropoxy)aniline.
Route A: Williamson Etherification & Catalytic Hydrogenation (The Industry Standard)
This route relies on the SN2 alkylation of 4-nitrophenol with 1-bromo-3-phenylpropane using a mild base (K₂CO₃) in a polar aprotic solvent (DMF), followed by catalytic hydrogenation (3[3]).
-
Causality & Expert Insight: 4-Nitrophenol has a relatively low pKₐ (~7.15). Potassium carbonate is perfectly suited for quantitative deprotonation without causing the oxidative side reactions observed with stronger bases like NaOH. DMF is chosen because it strongly solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and driving the SN2 reaction to near-completion. Catalytic hydrogenation is preferred for the second step as it generates zero heavy-metal waste, a critical regulatory requirement for API synthesis.
Route B: Mitsunobu Coupling & Chemical Reduction (The Mild Alternative)
This route couples 4-nitrophenol with 3-phenyl-1-propanol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF, followed by chemical reduction (e.g., Fe/HCl or SnCl₂) (4[4]).
-
Causality & Expert Insight: The Mitsunobu reaction is completely neutral, avoiding basic conditions entirely. This is advantageous if the substrate contains base-sensitive functional groups. However, the atom economy is poor. The generation of triphenylphosphine oxide (TPPO) makes purification notoriously difficult, often requiring tedious column chromatography.
Comparative Performance Analysis
When scaling up from bench to pilot plant, Route A vastly outperforms Route B across almost all critical process metrics.
| Metric | Route A: Williamson + Hydrogenation | Route B: Mitsunobu + Chemical Reduction |
| Overall Yield | 72% - 85% | 55% - 65% |
| Atom Economy | High (Primary byproducts are KBr and H₂O) | Low (Generates TPPO and Hydrazine derivatives) |
| Scalability | Excellent (Standard for pilot-plant synthesis) | Poor (Chromatographic purification required) |
| Environmental Impact | Low (Catalyst is recoverable/recyclable) | High (Heavy metal waste if Fe/Sn is used) |
| Cost Profile | Cost-effective (Cheap reagents: K₂CO₃, H₂) | Expensive (PPh₃, DIAD, and complex workups) |
Validated Experimental Workflow: Route A
Because of its superior scalability and yield, the Williamson-Hydrogenation route is the recommended protocol. The following methodology is designed as a self-validating system , ensuring the operator can visually and analytically confirm the success of each mechanistic step.
Figure 2: Logical workflow and causality for the Williamson etherification route.
Phase 1: Synthesis of 4-(3-phenylpropoxy)nitrobenzene
-
Deprotonation: To a flame-dried round-bottom flask, add 4-nitrophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M).
-
Self-Validation Checkpoint: The solution will immediately transition from pale yellow to a deep, vibrant orange. This color shift confirms the successful formation of the highly conjugated 4-nitrophenoxide anion.
-
-
Alkylation: Add 1-bromo-3-phenylpropane (1.1 eq) dropwise at room temperature. Heat the reaction mixture to 85°C and stir for 6 hours.
-
Causality: Heating to 85°C provides the necessary kinetic energy to overcome the activation barrier for the SN2 displacement of the bromide ion without degrading the solvent.
-
-
Workup: Cool the mixture to room temperature and quench by pouring into crushed ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine and water (5x).
-
Causality: Multiple water washes are mandatory. DMF is highly miscible with both water and organic solvents; aggressive aqueous washing forces the DMF to partition entirely into the aqueous phase, preventing downstream catalyst poisoning.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from hot ethanol to yield the pure nitro intermediate.
Phase 2: Reduction to 4-(3-phenylpropoxy)aniline
-
Catalyst Loading: Dissolve the nitro intermediate in Methanol (0.2 M). Carefully add 10% Pd/C (0.05 eq by weight) under an inert argon atmosphere.
-
Safety & Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add the catalyst under an inert blanket to prevent spontaneous ignition.
-
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (using a balloon, 1 atm). Stir vigorously at room temperature for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the high-Rf, UV-active nitro compound disappears, replaced by a lower-Rf spot that stains strongly positive (brown/purple) with Ninhydrin, indicating the presence of the primary amine.
-
-
Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess methanol. Concentrate the filtrate to afford 4-(3-phenylpropoxy)aniline as a brown solid (Yield: ~72%, mp 60-61°C) (2[2]).
References
-
MedChemExpress. "n-3-anilinomethylene-2-chloro-1-cyclohexen-1-yl-methylene-aniline-hyd" (Compound 3g Antimalarial Agent). 1
-
Université catholique de Louvain. "2-Aminobenzothiazole derivatives" (Synthesis and Characterization of 4-(3-Phenylpropoxy)aniline). 2
-
Google Patents (EP2687507B1). "Nitrogen-containing condensed heterocyclic compound" (Williamson Etherification Protocol for 4-Nitrophenol). 3
-
Benchchem. "2-Fluoroethanol | High-Purity Reagent Supplier" (Mitsunobu Reaction Conditions). 4
Sources
Comprehensive Comparison Guide: Analytical Reference Standards for 3-Methyl-4-(3-phenylpropoxy)aniline
Executive Summary & Regulatory Context
In modern pharmaceutical development, the rigorous control of process-related impurities is a cornerstone of drug safety. 3-Methyl-4-(3-phenylpropoxy)aniline (Molecular Formula: C16H19NO, MW: 241.34) is a specialized structural building block and intermediate[1]. Because it contains a primary aromatic amine (aniline) moiety, it is structurally flagged as a DNA-reactive alert.
Under the 2, such compounds are often classified as Potentially Mutagenic Impurities (PMIs)[2]. Regulatory frameworks mandate that PMIs be controlled to ensure patient exposure remains below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure[3]. Consequently, analytical methods must be capable of quantifying this impurity at parts-per-million (ppm) or parts-per-billion (ppb) levels within complex Active Pharmaceutical Ingredient (API) matrices.
To achieve this, the use of highly purified, fully characterized reference standards is non-negotiable to establish a self-validating analytical system in accordance with4[4].
Comparative Analysis of Analytical Methodologies
When developing an assay for 3-Methyl-4-(3-phenylpropoxy)aniline, scientists must balance sensitivity, selectivity, and matrix interference. Below is an objective comparison of the three primary methodologies used in the field.
HPLC-UV (High-Performance Liquid Chromatography with UV Detection)
-
Mechanism: Relies on the chromophoric absorption of the aniline and phenyl rings.
-
Verdict: While excellent for determining the bulk assay purity (>98%) of the reference standard itself, HPLC-UV lacks the sensitivity required for trace-level PMI quantification. It is highly susceptible to co-eluting matrix interferences[5].
GC-MS (Gas Chromatography-Mass Spectrometry)
-
Mechanism: Volatilization of the analyte followed by electron ionization (EI).
-
Verdict: Aromatic amines are prone to severe peak tailing in GC due to interactions between the primary amine and active silanol sites in the injection port or column[5]. While derivatization (e.g., using trifluoroacetic anhydride) can mitigate this, it introduces workflow complexity and variability.
LC-MS/MS (Liquid Chromatography-Triple Quadrupole Mass Spectrometry)
-
Mechanism: Utilizes Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) to filter ions based on specific mass-to-charge (m/z) transitions.
-
Verdict: The gold standard for aniline analysis. The basic nature of the primary amine allows for highly efficient protonation [M+H]+ in acidic mobile phases, yielding unparalleled sensitivity and selectivity[6].
Quantitative Performance Comparison
| Performance Metric | HPLC-UV | GC-MS (Derivatized) | LC-MS/MS (ESI+ MRM) |
| Limit of Detection (LOD) | 1.0 - 5.0 ppm | 50 - 100 ppb | 0.1 - 1.0 ppb |
| Limit of Quantitation (LOQ) | 5.0 - 10.0 ppm | 150 - 200 ppb | 0.5 - 5.0 ppb |
| Linearity (R²) | > 0.995 | > 0.990 | > 0.999 |
| Matrix Effect | High (Co-elution risk) | Moderate | Low (Isotope dilution applicable) |
| Primary Application | Reference Standard Assay | Orthogonal Validation | Trace Impurity Release Testing |
Data synthesized from established 5[5].
Mechanistic Analytical Workflow
To ensure a self-validating system, the workflow must systematically isolate the target analyte from the API matrix before ionization.
Figure 1: End-to-end LC-MS/MS analytical workflow for trace aniline impurity quantification.
Self-Validating Experimental Protocol: LC-MS/MS
This protocol is engineered specifically for the physicochemical properties of 3-Methyl-4-(3-phenylpropoxy)aniline. Every step is designed with a mechanistic purpose to ensure high recovery and low ion suppression.
Step 1: Reference Standard & Sample Preparation
-
Standard Stock: Dissolve the highly purified reference standard in 100% Methanol to yield a 1.0 mg/mL stock. Causality: Methanol ensures complete solvation of the hydrophobic 3-phenylpropoxy tail while preventing degradation.
-
Liquid-Liquid Extraction (LLE): Dissolve the API sample (e.g., 50 mg) in 2 mL of 0.1 M NaOH. Add 2 mL of Methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Causality: The basic environment (NaOH) ensures the aniline remains un-ionized (neutral). MTBE is selected because it efficiently partitions the highly lipophilic 3-phenylpropoxy group into the organic phase, leaving polar API matrix components and salts in the aqueous layer, thereby drastically reducing MS ion suppression[7].
-
-
Filtration: Centrifuge at 10,000 rpm, collect the organic supernatant, evaporate under nitrogen, and reconstitute in 1 mL of initial mobile phase. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Separation
-
Column: Biphenyl (100 mm × 2.1 mm, 1.7 µm).
-
Causality: Traditional C18 columns rely solely on hydrophobic dispersion forces. A Biphenyl phase provides orthogonal
interactions, which are highly selective for the electron-rich aniline ring and the terminal phenyl group, ensuring baseline resolution from the API.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid provides the abundant protons [H+] required to efficiently ionize the primary amine in the ESI source[6].
-
Step 3: Mass Spectrometry (MRM Parameters)
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Precursor Ion: m/z 242.1 [M+H]+.
-
Product Ions (Transitions):
-
Quantifier: m/z 242.1
m/z 106.1 (Cleavage of the propoxy linker). -
Qualifier: m/z 242.1
m/z 91.1 (Tropylium ion formation from the phenyl group).
-
-
Validation Check: Ensure the ion ratio between the quantifier and qualifier transitions in the sample matches the reference standard within a
tolerance to confirm peak purity and absence of isobaric interference.
References
-
National Institutes of Health (PubMed). "A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines." NIH.gov. Available at:[Link]
-
National Institutes of Health (PMC). "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." NIH.gov. Available at: [Link]
-
Agilent Technologies. "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." Agilent.com. Available at: [Link]
-
ResearchGate. "ICH Guideline M7 on mutagenic impurities in pharmaceuticals." ResearchGate.net. Available at: [Link]
-
International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)." ICH.org. Available at:[Link]
-
International Council for Harmonisation (ICH). "ICH Q3A(R2) Guideline: Impurities in New Drug Substances." IKEV.org. Available at:[Link]
Sources
- 1. _搜索_湖南华腾制药有限公司_官网 [huatengsci.com]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. ikev.org [ikev.org]
- 5. agilent.com [agilent.com]
- 6. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Methyl-4-(3-phenylpropoxy)aniline proper disposal procedures
This operational guide details the handling and disposal procedures for 3-Methyl-4-(3-phenylpropoxy)aniline .
Note on Scientific Integrity: As this specific molecule is a specialized research intermediate with limited public safety data, this protocol is derived from Structure-Activity Relationship (SAR) principles, applying the rigorous safety standards used for lipophilic aromatic amines (e.g., p-alkoxy anilines). This approach ensures a "worst-case" safety margin, protecting personnel against potential methemoglobinemia, skin sensitization, and aquatic toxicity.
Hazard Identification & Safety Profile
Before disposal, you must understand the chemical nature of the waste to classify it correctly.
| Property | Characteristic | Operational Implication |
| Chemical Class | Lipophilic Aniline Ether | High skin absorption potential; toxic by ingestion/inhalation. |
| Reactivity | Electron-rich aromatic amine | Oxidation Sensitive: Turns brown/black upon air exposure. Basic: Reacts exothermically with strong acids. |
| Toxicity | Methemoglobinemia Agent | Cyanosis Risk: Oxidizes hemoglobin to methemoglobin. Blue lips/fingernails are early signs of exposure. |
| Env. Hazard | Aquatic Toxin | Zero Discharge: Absolutely no release to drains or sewer systems. |
Personal Protective Equipment (PPE)
Standard lab coats are insufficient due to the lipophilic nature of the phenylpropoxy tail, which facilitates rapid permeation through standard fabrics and skin.
-
Respiratory: N95 minimum for solids; Half-mask respirator with Organic Vapor/P100 cartridges if handling open liquids or heating.
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) for prolonged handling.
-
Rationale: Aromatic amines can permeate thin nitrile rubber.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >100 mL of liquid solution.
Waste Segregation & Classification
Proper segregation prevents dangerous chemical reactions in the waste stream.
Incompatibility Alerts
-
Do NOT mix with Oxidizers: (e.g., Nitric acid, Peroxides, Permanganates). Reaction can be violent and generate toxic nitro-compounds.
-
Do NOT mix with Bleach (Hypochlorite): Reaction generates chloroamines , which are volatile and highly toxic. Use non-oxidizing cleaning agents.
RCRA Waste Codes (USA Context)
While this specific compound may not be explicitly listed, it should be managed under the following characteristics:
-
D001 (Ignitable): If dissolved in flammable solvents (MeOH, EtOAc).
-
Toxic (Non-listed): Manage as "Hazardous Waste - Toxic, Organic."
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired stocks, degradation products, or solid residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
-
Transfer: Transfer solid using a disposable spatula. Avoid generating dust.
-
Labeling: Affix a hazardous waste label with the full chemical name.
-
Secondary Containment: Place the jar inside a clear, sealable plastic bag (4 mil) before placing it in the satellite accumulation area.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC effluents, or stock solutions.
-
Segregation: Determine the solvent base.
-
Halogenated: (DCM, Chloroform)
Halogenated Organic Waste . -
Non-Halogenated: (Methanol, Ethyl Acetate, DMSO)
Non-Halogenated Organic Waste .
-
-
pH Check: Ensure the waste stream is not acidic. If mixed with acid waste, the amine will form salts, but the organic solvent hazard remains.
-
Bulking: Pour into the appropriate carboy using a funnel.
-
Critical Step: Rinse the funnel with the matching solvent immediately to prevent residue oxidation (browning) on the equipment.
-
Protocol C: Contaminated Debris (The "Trace" Stream)
Applicable for: Gloves, weighing boats, paper towels, pipette tips.
-
Collection: Do not throw in regular trash.
-
Bagging: Collect in a dedicated "Chemically Contaminated Debris" bag (usually yellow or clear thick plastic).
-
Sealing: When full, goose-neck seal the bag with tape and place it in the solid hazardous waste drum.
Spill Response Workflow
CRITICAL WARNING: Do not use bleach to clean aniline spills.
Figure 1: Decision logic for responding to spills of lipophilic anilines.
Final Disposal (Professional Services)
As a researcher, your responsibility ends at the "Satellite Accumulation Area." However, understanding the downstream path ensures compliance.
-
Lab Pack: The waste contractor will "lab pack" the solid jars into a drum filled with vermiculite.
-
Destruction Method: The only valid destruction method for this compound is High-Temperature Incineration .
-
Reasoning: The aromatic ring and ether linkage require high temperatures (>1000°C) to fully mineralize into CO₂, H₂O, and NOₓ.
-
Verification: Ensure your waste manifest lists "Incineration" or "Fuel Blending" as the management method code (e.g., H040 or H061).
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Aniline Derivatives: Hazards and Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1003). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide: Comprehensive PPE and Safety Protocol for Handling 3-Methyl-4-(3-phenylpropoxy)aniline
Introduction: As a novel compound, 3-Methyl-4-(3-phenylpropoxy)aniline lacks a comprehensive, publicly available safety profile. However, its structure as a substituted aromatic amine necessitates a highly cautious approach. Aromatic amines as a class are associated with significant health risks, including toxicity, carcinogenicity, and skin sensitization.[1][2][3][4] This guide provides a robust framework for personal protective equipment (PPE) and safe handling, derived from an analysis of analogous compounds and authoritative safety standards. Our directive is to treat this compound with the highest level of precaution, assuming it carries hazards similar to other toxic aromatic amines like aniline until proven otherwise.
Hazard Analysis by Chemical Analogy
Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards of 3-Methyl-4-(3-phenylpropoxy)aniline from structurally similar chemicals. The parent aniline structure is a primary aromatic amine known for severe toxicity. It is toxic if swallowed, inhaled, or in contact with skin, can cause serious eye damage, and is a suspected mutagen and carcinogen.[5][6][7] Many aromatic amines are also known to be readily absorbed through the skin and can act as skin sensitizers.[4][8]
Therefore, we will operate under the assumption that 3-Methyl-4-(3-phenylpropoxy)aniline presents similar risks.
| Potential Hazard | Basis of Concern (Analogous Compounds) | Primary Exposure Routes |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled (based on Aniline).[5][6][7][9] | Dermal, Inhalation, Ingestion |
| Skin Irritation/Sensitization | May cause skin irritation and allergic skin reactions.[8][10] | Dermal |
| Serious Eye Damage | Causes serious eye irritation or damage.[5][6][10] | Ocular |
| Mutagenicity & Carcinogenicity | Suspected of causing genetic defects and cancer (based on Aniline).[5][6][7] | All Routes |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[5][9] | All Routes |
The Foundation: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. It should never be the only line of defense. The hierarchy of controls prioritizes eliminating or minimizing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures.
-
Engineering Control (Mandatory): All handling of 3-Methyl-4-(3-phenylpropoxy)aniline, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[2] This is critical to prevent the inhalation of any vapors or aerosols.
-
Administrative Controls: You must be fully trained on the specific Standard Operating Procedure (SOP) for this compound. An emergency plan for spills and exposures must be established and clearly posted. Restrict access to the handling area to authorized personnel only.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE is mandatory for all work with 3-Methyl-4-(3-phenylpropoxy)aniline.
Hand Protection
Dermal absorption is a primary risk with aromatic amines.[4] Your choice of gloves is therefore critical.
-
Material: Use chemically resistant gloves. Nitrile rubber is a suitable material for protection against a range of chemicals and is a common recommendation.[11][12] Always consult a glove manufacturer's compatibility chart for specific recommendations if available.
-
Protocol:
-
Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears.
-
Double-Glove: Wear two pairs of nitrile gloves. This provides a significant safety margin in case the outer glove is compromised.
-
Proper Removal: Use a proper removal technique to avoid touching the outer surface of the contaminated glove with your bare skin.[13]
-
Immediate Disposal: Dispose of gloves immediately after handling the compound. Do not reuse disposable gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8][13]
-
Eye and Face Protection
Given the potential for serious eye damage, robust protection is non-negotiable.
-
Mandatory: Wear tightly fitting chemical safety goggles that meet government standards (e.g., ANSI Z87.1 in the US, EN 166 in the EU).[13][14] Standard safety glasses do not provide adequate protection from splashes.
-
Recommended for Splash Risk: When handling larger volumes (>50 mL) or performing operations with a higher splash potential (e.g., transfers, line-breaking), wear a full-face shield over your chemical safety goggles.[13][15][16]
Body Protection
Protect your skin from accidental contact.
-
Lab Coat: A clean, buttoned, long-sleeved laboratory coat is required.
-
Chemically Resistant Apron: For procedures with a high splash risk, wear a chemically resistant apron over the lab coat.
-
Clothing and Footwear: Wear long pants and fully enclosed shoes. Do not wear sandals, shorts, or any clothing that leaves skin exposed.
-
Contamination Protocol: Immediately remove any clothing that becomes contaminated.[8][10] Contaminated work clothing should not be allowed to leave the workplace until it is properly decontaminated or disposed of as hazardous waste.[5]
Respiratory Protection
While a fume hood is the primary control for inhalation hazards, a respirator is essential for emergencies or specific situations.
-
Routine Use: If all work is performed within a properly functioning chemical fume hood, a respirator should not be necessary.
-
Required Use: Respiratory protection is required for:
-
Cleaning up a spill outside of a fume hood.
-
Situations where the ventilation or fume hood is not functioning correctly.
-
Weighing the solid compound outside of a containment device.
-
-
Recommended Type: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is recommended. If handling the compound as a powder, a P100 particulate filter should be added to the cartridge.[15] All personnel required to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.
Procedural Workflow for Safe Handling
This step-by-step workflow minimizes risk at every stage of the process.
Caption: A four-step workflow for safe chemical handling.
Emergency Procedures and Disposal
Preparedness is key to mitigating the impact of an incident.
Spill Response
-
Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or outside of containment.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Before cleaning, don the full PPE specified above, including respiratory protection.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect & Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[13]
Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][10][14]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[10][13][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][13][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.
Waste Disposal
-
All materials contaminated with 3-Methyl-4-(3-phenylpropoxy)aniline, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Collect all waste in appropriately labeled, sealed containers and dispose of it according to your institution's and local environmental regulations.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- SAFETY DATA SHEET - Aniline for synthesis. (2024, July 2). Merck.
- Guidance for Selection of Protective Clothing for MDI Users. (n.d.). Covestro Solution Center.
- Aromatic Amines Hazcard Overview. (n.d.). Scribd.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
- N-methyl-3-(4-propoxyphenyl)aniline. (n.d.). PubChem.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. (n.d.). Unknown Source.
- SAFETY DATA SHEET - 3-Nitro-N-methylaniline. (2025, September 22). Sigma-Aldrich.
- Personal protective equipment (PPE) for the hazmat sector. (n.d.). DuPont.
- SAFETY DATA SHEET - 4-Methyl-N-(3-phenylpropyl)aniline. (n.d.). AK Scientific, Inc.
- Safety data sheet - N-Methylaniline. (2023, March 24). Unknown Source.
- SAFETY DATA SHEET - 3,4-(Methylenedioxy)aniline. (2024, January 28). Fisher Scientific.
- Safety Data Sheet (SDS) Aniline. (2016, October 19). Flinn Scientific.
- 4-(3-phenylpropoxy)aniline. (n.d.). MilliporeSigma.
- Aniline MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
